Mitoxantrone
Description
Propriétés
IUPAC Name |
1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZJGLLVHKMTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70476-82-3 (hydrochloride), 70711-41-0 (acetate) | |
| Record name | Mitoxantrone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065271809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4046947 | |
| Record name | Mitoxantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Mitoxantrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.34e-01 g/L | |
| Record name | Mitoxantrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
65271-80-9 | |
| Record name | Mitoxantrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65271-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mitoxantrone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065271809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mitoxantrone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | mitoxantrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mitoxantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mitoxantrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MITOXANTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ114NVM5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mitoxantrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Mitoxantrone's Mechanism of Action in DNA Repair: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitoxantrone is a synthetic anthracenedione derivative with significant antineoplastic activity, utilized in the treatment of various cancers, including breast, prostate, lymphomas, and leukemias, as well as multiple sclerosis.[1][2][3] Its primary mechanism of action has long been attributed to its function as a DNA topoisomerase II (Topo II) poison.[2][4] By stabilizing the Topo II-DNA cleavage complex, this compound induces DNA double-strand breaks (DSBs), arrests the cell cycle, and triggers apoptosis.[4][5] However, emerging research reveals a more intricate and multifaceted interaction with the cellular DNA damage response (DDR). Beyond its canonical role, this compound actively modulates multiple DNA repair pathways, including homologous recombination (HR), single-strand annealing (SSA), base excision repair (BER), and nucleotide excision repair (NER). This guide provides an in-depth analysis of these mechanisms, presenting key quantitative data, detailed experimental protocols, and visual pathways to elucidate the complex role of this compound in DNA repair.
Core DNA Damage Induction Mechanisms
This compound initiates cellular damage through two primary, interconnected mechanisms that lead to profound genomic instability.
-
DNA Intercalation and Crosslinking: As a planar aromatic molecule, this compound inserts itself between DNA base pairs (intercalation), primarily showing a preference for G-C rich sequences.[1][6][7] This physical distortion of the DNA helix disrupts DNA replication and transcription.[2][7] Furthermore, this compound can cause both inter- and intra-strand DNA crosslinks, which are highly cytotoxic lesions that block the progression of DNA and RNA polymerases.[1][6][8] The formation of these crosslinks may require metabolic activation of the drug.[8]
-
Topoisomerase II Inhibition: this compound is a potent inhibitor of DNA topoisomerase II.[9][10] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient DSBs.[5] this compound traps the enzyme in a covalent complex with the DNA (the cleavage complex), preventing the re-ligation of the DNA strands.[4][5] This leads to an accumulation of permanent, protein-linked DSBs, which are among the most lethal forms of DNA damage.[5][11]
Caption: Primary DNA damage mechanisms of this compound.
Modulation of DNA Double-Strand Break Repair Pathways
The cellular response to this compound-induced DSBs is critical for cell survival. This compound actively influences the major DSB repair pathways, demonstrating a complex inhibitory profile that can be exploited for therapeutic gain, particularly in cancers with existing DNA repair deficiencies.
Inhibition of Homologous Recombination (HR) and Single-Strand Annealing (SSA)
Recent studies have identified this compound as a potent inhibitor of RAD52-mediated DNA repair.[12][13] RAD52 is a key protein in the SSA pathway, a DSB repair mechanism that is particularly important in cells deficient in the primary HR pathway proteins BRCA1/BRCA2.[12][13]
The core mechanism of this inhibition is the disruption of the protein-protein interaction (PPI) between Replication Protein A (RPA) and RAD52.[12][14] RPA initially binds to the single-stranded DNA overhangs at a DSB, and its recruitment of RAD52 is a critical step for initiating SSA.[14] By blocking this interaction, this compound effectively cripples the SSA pathway.
Significantly, this compound shows a preferential inhibition of SSA over the RAD51-dependent HR pathway at lower concentrations.[12] This selectivity suggests a therapeutic window for targeting HR-deficient cancers that rely on SSA as a backup repair mechanism.[12][13] This is supported by findings that this compound selectively kills cancer cells with BRCA1 or BRCA2 mutations.[12][14]
Caption: this compound inhibits the RPA:RAD52 interaction to block SSA.
Impact on Non-Homologous End Joining (NHEJ)
The NHEJ pathway is another major route for repairing DSBs. Research into this compound resistance has implicated key NHEJ proteins. For instance, cells resistant to this compound have been found to have elevated levels of DNA-dependent protein kinase (DNA-PK), a critical component of the NHEJ machinery.[15] This suggests that a proficient NHEJ pathway can repair this compound-induced DSBs, contributing to drug resistance. Consequently, combining this compound with a DNA-PK inhibitor has been shown to abolish this resistance, highlighting the therapeutic potential of dual-targeting strategies.[15]
Interactions with Other DNA Repair Pathways
This compound's influence extends beyond DSB repair:
-
Base Excision Repair (BER): this compound can interact with abasic (AP) sites in DNA and inhibit the activity of AP Endonuclease 1 (APE1), a key enzyme in the BER pathway.[16] APE1 is responsible for incising the DNA backbone at AP sites. By inhibiting APE1, this compound may interfere with the cell's ability to repair DNA damage from oxidative stress and other sources, potentially leading to additive cytotoxicity when combined with APE1 inhibitors.[16]
-
Nucleotide Excision Repair (NER): Cells deficient in NER proteins are highly sensitive to this compound.[17] Specifically, the Cockayne syndrome B (CSB) protein, involved in transcription-coupled repair, appears to play a crucial role in processing this compound-induced Topo II-DNA complexes. CSB-deficient cells show increased accumulation of these complexes and heightened sensitivity to the drug.[17]
Quantitative Data Summary
The differential effects of this compound on various DNA repair pathways have been quantified in several studies. The data below summarizes the preferential inhibition of SSA over HR.
| This compound Concentration | Pathway | Inhibition (%) | Cell Line | Reference |
| 4 nM | Single-Strand Annealing (SSA) | 72% ± 7% | U2OS-SA | [12] |
| 4 nM | Homologous Recombination (HR) | 40% ± 7% | U2OS-DR | [12] |
| > 6 nM | Single-Strand Annealing (SSA) | Similar to HR | U2OS-SA | [12] |
| > 6 nM | Homologous Recombination (HR) | Similar to SSA | U2OS-DR | [12] |
Note: At concentrations above 6 nM, the inhibition of both pathways becomes similar, partly due to the suppression of I-SceI endonuclease expression used in the assay.[12]
Key Experimental Protocols
Cell-Based DSB Repair Assay for SSA and HR
This protocol is based on the methodology used to quantify SSA and HR inhibition by this compound.[12]
Objective: To measure the efficiency of SSA and HR repair pathways in the presence of this compound using GFP-based reporter cell lines.
Materials:
-
U2OS-SA and U2OS-DR cell lines (containing integrated GFP reporters for SSA and HR, respectively).
-
DMEM with 10% FBS and antibiotics.
-
This compound stock solution (in DMSO).
-
I-SceI expression plasmid.
-
Transfection reagent (e.g., Lipofectamine).
-
Flow cytometer (FACS).
-
Western Blot reagents.
Methodology:
-
Cell Seeding: Seed U2OS-SA and U2OS-DR cells in 6-well plates to achieve 60-70% confluency on the day of transfection.
-
Drug Treatment: Pre-treat the cells with desired concentrations of this compound (e.g., 0-10 nM) for 2 hours prior to transfection. Include a DMSO-only vehicle control.
-
Transfection: Transfect the cells with the I-SceI expression plasmid according to the manufacturer's protocol. I-SceI endonuclease will induce a specific DSB in the integrated GFP reporter cassette.
-
Incubation: Following transfection, continue to grow the cells in media containing the same concentration of this compound for 48-72 hours.
-
Analysis by Flow Cytometry:
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend cells in FACS buffer.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. A successful repair event (either by SSA or HR) reconstitutes a functional GFP gene.
-
The repair activity is calculated as the percentage of GFP-positive cells in the this compound-treated sample relative to the DMSO control.
-
-
Analysis by Western Blot (Optional Confirmation):
-
Lyse a parallel set of treated cells and quantify total protein.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against GFP and a loading control (e.g., Tubulin).
-
The amount of GFP protein expression corresponds to the level of repair.
-
Caption: Experimental workflow for the cell-based DSB repair assay.
Immunofluorescence Staining for RAD51/RAD52 Foci Formation
This protocol is based on the methodology to visualize the recruitment of DNA repair proteins to damage sites.[12]
Objective: To determine if this compound inhibits the formation of nuclear foci by RAD51 and RAD52 following DNA damage.
Materials:
-
Cells of interest (e.g., PE01 C4-2) grown on glass coverslips.
-
Source of ionizing radiation (IR) (e.g., X-ray irradiator).
-
This compound stock solution.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBST).
-
Primary antibodies (anti-RAD51, anti-RAD52).
-
Fluorescently-labeled secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat with a low concentration of this compound (e.g., 3 nM) for 2-4 hours.
-
Induce DNA Damage: Expose the cells to ionizing radiation (e.g., 10-15 Gy) to induce DSBs.
-
Post-Irradiation Incubation: Return cells to the incubator for a period to allow foci formation (e.g., 4-8 hours).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with Triton X-100 buffer for 10 minutes.
-
Blocking: Wash and block with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate with primary antibody (anti-RAD51 or anti-RAD52) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the appropriate fluorescent secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting: Wash three times with PBST. Stain with DAPI for 5 minutes. Mount coverslips onto slides with mounting medium.
-
Imaging and Analysis: Visualize foci using a fluorescence microscope. Quantify the number of foci per cell. A positive cell is typically defined as having >5-10 distinct foci. Compare the percentage of positive cells across treatment conditions.
Conclusion and Future Directions
The mechanism of action for this compound is significantly more complex than its traditional classification as a simple Topo II poison. It is a multifaceted agent that induces extensive DNA damage and concurrently suppresses multiple DNA repair pathways, including SSA, BER, and NER.[12][16][17] Its ability to preferentially inhibit RAD52-mediated SSA provides a strong rationale for its use in treating HR-deficient cancers, a strategy known as synthetic lethality.[12][13]
For drug development professionals, these insights open new avenues for rational combination therapies. Co-administration of this compound with inhibitors of other repair pathways, such as PARP or DNA-PK inhibitors, could potentiate its cytotoxic effects and overcome resistance mechanisms.[12][15] Future research should focus on further elucidating the precise molecular interactions between this compound and various DDR proteins to refine these therapeutic strategies and develop novel, highly targeted cancer treatments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. This compound, More than Just Another Topoisomerase II Poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mitomycin-c.com [mitomycin-c.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Molecular and biochemical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the binding affinity of anticancer drug this compound to chromatin, DNA and histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and ametantrone induce interstrand cross-links in DNA of tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Frontiers | Targeting DNA Homologous Repair Proficiency With Concomitant Topoisomerase II and c-Abl Inhibition [frontiersin.org]
- 12. Selective killing of homologous recombination-deficient cancer cell lines by inhibitors of the RPA:RAD52 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective killing of homologous recombination-deficient cancer cell lines by inhibitors of the RPA:RAD52 protein-protein interaction | PLOS One [journals.plos.org]
- 14. Selective killing of homologous recombination-deficient cancer cell lines by inhibitors of the RPA:RAD52 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound in combination with a DNA-PK inhibitor: possible therapy of promyelocytic leukaemia resistant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interaction of this compound with abasic sites - DNA strand cleavage and inhibition of apurinic/apyrimidinic endonuclease 1, APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of nucleotide excision repair on this compound cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and synthesis of Mitoxantrone
An In-depth Technical Guide to the Discovery and Synthesis of Mitoxantrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic anthracenedione agent with significant applications in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and hormone-refractory prostate cancer, as well as certain forms of multiple sclerosis.[1][2] Developed as an analogue of the anthracycline doxorubicin, this compound was designed to retain potent antineoplastic activity while exhibiting a more favorable cardiac safety profile.[3][4] Its mechanism of action is primarily attributed to its function as a DNA intercalator and a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[5][6] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavable complex, resulting in DNA strand breaks and subsequent apoptosis.[7] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols related to this compound. It also summarizes critical quantitative data from preclinical and clinical studies to serve as a valuable resource for professionals in drug development and oncology research.
Discovery and Development
This compound (chemical formula: C₂₂H₂₈N₄O₆) emerged from a rational drug design program at the Medical Research Division of the American Cyanamid Company in the early 1980s.[8] The primary objective was to create a new class of antineoplastic agents with a therapeutic profile superior to existing anthracyclines like doxorubicin, particularly concerning the cumulative cardiotoxicity that often limits their clinical use.[4][8]
The development program focused on anthracenedione structures predicted to favor intercalation with DNA.[8] Through the synthesis and screening of a large series of analogues, this compound was selected for clinical development based on its high potency and significant antitumor activity in murine models.[8]
The U.S. Food and Drug Administration (FDA) approved this compound for several indications over the years:
-
1987: Treatment of adult acute myeloid leukemia.[4]
-
1996: Treatment of symptomatic hormone-refractory prostate cancer.[4]
-
2000: Treatment of worsening relapsing-remitting, secondary progressive, and progressive-relapsing multiple sclerosis.[4]
Chemical Synthesis
The synthesis of this compound has been approached through several routes. A prevalent and illustrative method involves the condensation of a leuco-tetrahydroxyanthraquinone intermediate with an amino alcohol side chain.
A common synthetic pathway starts from chrysazin (1,8-dihydroxyanthraquinone), which undergoes nitration to yield 4,5-dinitrochrysazin. This intermediate is then processed through several steps to form the key leucotetrahydroxyanthraquinone. The final step involves the condensation of this intermediate with 2-(2-aminoethylamino)ethanol, followed by air oxidation to yield this compound.[1]
Another described synthesis involves the reaction of 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone with 2-(2-Aminoethylamino)ethanol in a solvent such as 1,4-dioxane.[9] The reaction is typically heated to facilitate the condensation and formation of the final product.[9]
Below is a generalized workflow for the synthesis of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects through a multi-faceted mechanism, primarily targeting DNA integrity and cellular replication processes.
DNA Intercalation and Topoisomerase II Inhibition
The core mechanism of this compound involves:
-
DNA Intercalation: The planar anthracenedione ring structure of this compound inserts itself between DNA base pairs.[1][5] This intercalation disrupts the normal helical structure of DNA, interfering with DNA replication and transcription.[6]
-
Topoisomerase II Inhibition: this compound is a potent inhibitor of topoisomerase II, a critical enzyme that manages DNA topology by catalyzing transient double-strand breaks to allow for strand passage, untangling, and relaxation of supercoiled DNA.[3][5] this compound stabilizes the covalent intermediate of the topoisomerase II reaction, the "cleavable complex," where the enzyme is covalently linked to the 5' ends of the cleaved DNA.[7] This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks and ultimately triggering apoptosis.[6][7]
The following diagram illustrates the signaling cascade initiated by this compound-induced DNA damage.
Immunomodulatory Effects
In the context of multiple sclerosis, this compound's efficacy is also attributed to its broad immunosuppressive actions.[10] It has been shown to:
-
Suppress the proliferation of T-cells, B-cells, and macrophages.[4][10]
-
Impair antigen presentation.[4]
-
Inhibit the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (IL-2).[5][10]
Other Signaling Pathways
Recent research has uncovered additional mechanisms:
-
HIF-1α Inhibition: this compound can inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in tumor adaptation to hypoxia, through a topoisomerase II-independent mechanism that likely involves blockage of protein translation.[11]
-
TRAIL Sensitization: In glioblastoma multiforme, this compound has been shown to sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-mediated apoptosis by upregulating the expression of death receptors DR4 and DR5.[12]
-
eEF-2K Inhibition: this compound can inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which in turn blocks the activation of Akt and autophagy, thereby sensitizing breast cancer cells to mTOR inhibitors.[13]
Quantitative Data
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Protein Binding | 78% | [2][5] |
| Metabolism | Hepatic | [2][5] |
| Elimination Half-Life (Terminal) | ~75 hours (can range from 8.9 hours to 9 days) | [2][4][5] |
| Volume of Distribution | ~1000 L/m² | [5] |
| Clearance (IV) | 16.2 - 28.3 L/hr/m² | [5] |
Table 2: Clinical Efficacy in Acute Myeloid Leukemia (AML)
| Study Phase / Regimen | Patient Population | Response Rate | Reference |
| Induction Therapy | Newly diagnosed AML | Complete Remission (CR) rates vary with combination regimen | [14] |
| This compound (12 mg/m²/day, days 1-3) + Cytarabine | Adults with AML | - | [14] |
Note: Specific response rates are highly dependent on the combination regimen, patient characteristics, and AML subtype.
Table 3: Clinical Efficacy in Multiple Sclerosis (MS)
| Study Design | Patient Population | Key Outcome | Result | Reference |
| Randomized, Placebo-Controlled Trial | 51 Relapsing-Remitting MS patients | Mean number of exacerbations over 2 years | Statistically significant reduction in the this compound group vs. Placebo (both year 1 and 2) | [15] |
| Proportion of patients with confirmed disease progression (1-point EDSS increase) | Significantly reduced at year 2 in the this compound group | [15] |
Table 4: Dose-Limiting Toxicities
| Study Phase | Patient Population | Dose-Limiting Toxicity | Reference |
| Phase I Clinical Trial | 31 patients with various neoplasms | Leukopenia | [16] |
| Phase I (Intraperitoneal) | 33 patients with ovarian/colon cancer | Chemical Peritonitis, Severe Abdominal Pain | [17] |
| General Clinical Use | Cancer and MS patients | Myelosuppression, Cardiotoxicity (cumulative dose-related) | [6][14][18] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Topoisomerase II Decatenation Assay
This in vitro assay measures the ability of Topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibitors like this compound prevent this activity.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (total volume 20 µL) containing:
-
5X Topoisomerase II reaction buffer (e.g., 250 mM Tris-HCl pH 8.0, 500 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM spermidine).
-
10 mM ATP.
-
Catenated kDNA substrate (e.g., 200-300 ng).
-
Varying concentrations of this compound (or vehicle control, e.g., DMSO).
-
Nuclease-free water to final volume.
-
-
Enzyme Addition: Add purified human Topoisomerase IIα enzyme (e.g., 1-2 units) to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 6X stop buffer/loading dye (containing SDS and proteinase K) to digest the enzyme. Incubate at 50°C for 30 minutes.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until adequate separation is achieved.
-
Visualization: Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network remains in the well. Inhibition is observed as a dose-dependent decrease in the amount of decatenated product.
In Vivo Complex of Enzyme (ICE) Bioassay
This cell-based assay quantifies the amount of Topoisomerase II covalently trapped on genomic DNA by an inhibitor.
Protocol:
-
Cell Treatment: Culture cells (e.g., HeLa, K562) to logarithmic growth phase. Treat cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells directly on the culture plate with a lysis solution containing a strong denaturant (e.g., 1% Sarkosyl) to preserve the covalent complexes.
-
DNA Shearing: Scrape the viscous lysate and pass it repeatedly through a 21-gauge needle to shear the genomic DNA.
-
Cesium Chloride (CsCl) Gradient Ultracentrifugation: Layer the lysate onto a CsCl step gradient. Centrifuge at high speed (e.g., 100,000 x g) for 24 hours at 20°C. The high density of the CsCl separates free protein (which floats) from the denser DNA and covalently bound protein-DNA complexes (which pellet).
-
DNA Pellet Processing: Carefully aspirate the supernatant. Wash and resuspend the DNA pellet in a suitable buffer.
-
Quantification: Quantify the DNA concentration (e.g., using a spectrophotometer).
-
Immunoblotting (Slot Blot): Denature equal amounts of DNA from each sample and apply them to a nitrocellulose or PVDF membrane using a slot blot apparatus.
-
Detection: Probe the membrane with a primary antibody specific for Topoisomerase IIα. Subsequently, use a labeled secondary antibody and a chemiluminescent substrate for detection. The signal intensity is proportional to the amount of Topoisomerase II covalently bound to the DNA.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of this compound on cultured cancer cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated wells as controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the drug concentration to determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).
Conclusion
This compound represents a significant achievement in rational drug design, providing a potent therapeutic option for various malignancies and multiple sclerosis with a distinct profile from its anthracycline predecessors. Its discovery was driven by the need to mitigate cardiotoxicity while preserving strong antineoplastic activity. The chemical synthesis of this compound is well-established, allowing for the production of this important therapeutic agent. Its primary mechanism, the dual action of DNA intercalation and topoisomerase II poisoning, remains a cornerstone of its efficacy. Continued research into its effects on other cellular signaling pathways is expanding our understanding of its therapeutic potential and may open new avenues for combination therapies. The experimental protocols and quantitative data compiled in this guide offer a foundational resource for researchers and clinicians working to further elucidate the role of this compound in medicine and develop the next generation of targeted cancer therapies.
References
- 1. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by this compound and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. This compound-DNA binding and the induction of topoisomerase II associated DNA damage in multi-drug resistant small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Mechanism of action of this compound | Semantic Scholar [semanticscholar.org]
- 11. This compound inhibits HIF-1α expression in a topoisomerase II-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of this compound as a TRAIL-sensitizing agent for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined treatment of this compound sensitizes breast cancer cells to rapalogs through blocking eEF-2K-mediated activation of Akt and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reference.medscape.com [reference.medscape.com]
- 15. Randomized placebo-controlled trial of this compound in relapsing-remitting multiple sclerosis: 24-month clinical and MRI outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical and clinical pharmacologic studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Related Videos - this compound: a new anticancer drug with significant clinical activity [visualize.jove.com]
Mitoxantrone: A Technical Guide to its Apoptotic Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitoxantrone, a synthetic anthracenedione derivative, is a potent antineoplastic agent with established efficacy in the treatment of various cancers, including leukemia, lymphoma, and prostate cancer.[1][2] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2][3] This interference with DNA integrity triggers a cascade of cellular events culminating in programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms and signaling pathways through which this compound induces apoptosis in cancer cells. It summarizes key quantitative data, details common experimental protocols for studying its effects, and presents visual representations of the core cellular processes involved.
Core Mechanism of Action: Topoisomerase II Inhibition and DNA Damage
This compound exerts its cytotoxic effects primarily by intercalating into DNA and disrupting the function of topoisomerase II.[3][4] Topoisomerase II is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of persistent double-strand breaks.[3] This extensive DNA damage serves as a primary trigger for the activation of apoptotic pathways.
Key Signaling Pathways in this compound-Induced Apoptosis
The cellular response to this compound-induced DNA damage involves a complex interplay of signaling pathways that converge to execute the apoptotic program.
The Akt/FOXO3 Signaling Axis
Recent studies have highlighted the role of the Akt/FOXO3 pathway in mediating this compound-induced apoptosis, particularly in osteosarcoma cells.[1] this compound treatment leads to the inhibition of Akt phosphorylation, a key survival kinase.[1] This inhibition allows for the nuclear translocation and activation of the transcription factor FOXO3 (forkhead box O3).[1] Once in the nucleus, FOXO3 upregulates the expression of pro-apoptotic genes, while downregulating cell survival genes, thereby tipping the cellular balance towards apoptosis.[1]
The Intrinsic (Mitochondrial) Apoptotic Pathway
This compound robustly activates the mitochondrial pathway of apoptosis, which is governed by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5][6] this compound treatment alters the balance of these proteins, favoring apoptosis. Specifically, it has been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bim, while downregulating the anti-apoptotic protein Bcl-2.[1]
This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in the apoptotic cascade.[6] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[7] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.
Caspase Activation and Execution of Apoptosis
The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. This compound treatment leads to the activation of key executioner caspases, most notably Caspase-3.[1] Activated Caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[2] The cleavage of PARP is a well-established hallmark of apoptosis. The widespread proteolysis of cellular components by executioner caspases ultimately leads to the characteristic morphological and biochemical changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
Sensitization to TRAIL-Induced Apoptosis
This compound has been shown to sensitize cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). This is achieved through the upregulation of TRAIL death receptors, DR4 and DR5, on the surface of cancer cells.[8] This enhanced expression of death receptors increases the cells' susceptibility to TRAIL-mediated apoptosis, suggesting a potential for combination therapies.
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize quantitative data from various studies on the effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B-CLL (Patient 1 & 2) | B-chronic lymphocytic leukaemia | ~1.58 | [9] |
| B-CLL (Patient 3) | B-chronic lymphocytic leukaemia | ~3.16 | [9] |
| U2OS | Osteosarcoma | Not specified, dose-dependent inhibition | [2] |
| MG63 | Osteosarcoma | Not specified, dose-dependent inhibition | [2] |
| PaCa44 | Pancreatic Cancer | 1 ± 0.12 | [10] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: this compound-Induced Apoptosis and Protein Expression Changes in Osteosarcoma Cells (U2OS)
| This compound (µM) | Treatment Duration | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Cleaved Caspase-3 (relative expression) | Cleaved PARP (relative expression) | Bax (relative expression) | Bim (relative expression) | Bcl-2 (relative expression) | Reference |
| 0 | 48h | ~5 | ~2 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | [2] |
| 0.2 | 48h | Not specified | Not specified | Increased | Increased | Increased | Increased | Decreased | [2] |
| 0.5 | 48h | ~15 | ~10 | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Decreased | [2] |
| 1.0 | 48h | ~25 | ~15 | Substantially Increased | Substantially Increased | Substantially Increased | Substantially Increased | Substantially Decreased | [2] |
Data are estimations based on graphical representations in the cited literature.
Experimental Protocols for Studying this compound-Induced Apoptosis
This section provides an overview of common methodologies used to investigate the apoptotic effects of this compound.
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. PI is a fluorescent nucleic acid intercalator that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
General Protocol:
-
Induce apoptosis in cancer cells by treating with various concentrations of this compound for a specified duration.
-
Harvest the cells (both adherent and suspension).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and incubate in the dark at room temperature.
-
Add PI to the cell suspension.
-
Detection of DNA Fragmentation by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) catalyzes the incorporation of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can be fluorescent for detection by microscopy or flow cytometry.[5][12]
-
General Protocol:
-
Treat cells with this compound and harvest.
-
Fix and permeabilize the cells.
-
Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTP.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by fluorescence microscopy or flow cytometry.[2]
-
Analysis of Protein Expression by Western Blotting
Western blotting is a key technique to quantify the changes in the expression levels of apoptosis-related proteins.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme- or fluorophore-conjugated secondary antibodies.
-
General Protocol:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for target proteins (e.g., Caspase-3, PARP, Bax, Bcl-2, p-Akt, FOXO3) overnight at 4°C.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize protein levels to a loading control (e.g., β-actin or GAPDH).[2][4]
-
Conclusion
This compound is a multifaceted antineoplastic agent that effectively induces apoptosis in cancer cells through a variety of interconnected signaling pathways. Its primary action as a topoisomerase II inhibitor initiates a cascade of events, including the modulation of the Akt/FOXO3 axis and the intrinsic mitochondrial pathway, ultimately leading to caspase-mediated cell death. The ability of this compound to also sensitize cancer cells to other apoptotic stimuli, such as TRAIL, further underscores its therapeutic potential. A thorough understanding of these molecular mechanisms is crucial for the rational design of novel combination therapies and for overcoming drug resistance, thereby improving the clinical utility of this important chemotherapeutic agent.
References
- 1. Therapeutic concentrations of this compound elicit energetic imbalance in H9c2 cells as an earlier event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial cumulative damage induced by this compound: late onset cardiac energetic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined treatment of this compound sensitizes breast cancer cells to rapalogs through blocking eEF-2K-mediated activation of Akt and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. Molecular and biochemical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immunostep.com [immunostep.com]
- 9. This compound, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
The Immunomodulatory Landscape of Mitoxantrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitoxantrone, a synthetic anthracenedione derivative, is a potent antineoplastic agent with significant immunomodulatory properties. Initially developed as a doxorubicin analog with reduced cardiotoxicity, its application has extended to the treatment of certain autoimmune diseases, most notably multiple sclerosis (MS).[1] This technical guide provides an in-depth exploration of the biological effects of this compound on various immune cell populations. It delineates the core mechanisms of action, details its impact on T cells, B cells, macrophages, and dendritic cells, and summarizes key quantitative data. Furthermore, this guide presents detailed experimental methodologies and visualizes complex signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
This compound's primary mechanism of action involves its function as a DNA-reactive agent. It intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, leading to DNA crosslinks and strand breaks.[2] A critical aspect of its activity is the potent inhibition of topoisomerase II, an enzyme essential for DNA replication, repair, and recombination by managing DNA topology.[2][3] By stabilizing the DNA-topoisomerase II complex, this compound prevents the re-ligation of DNA strands, resulting in the accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4] This cytotoxic effect is observed in both proliferating and non-proliferating cells, suggesting a lack of cell cycle phase specificity.[5]
Beyond its direct effects on DNA, this compound also generates reactive oxygen species (ROS), which contribute to DNA damage and cellular stress.[4] This multi-faceted mechanism underpins its potent anti-proliferative and pro-apoptotic effects on rapidly dividing cells, including activated immune cells.
Effects on Key Immune Cell Populations
This compound exerts a broad range of effects on the immune system, impacting both the adaptive and innate immune responses.[1]
T Lymphocytes (T Cells)
This compound significantly suppresses the proliferation of T cells.[1] This inhibition is a cornerstone of its efficacy in T-cell-mediated autoimmune diseases like MS. The drug also modulates T cell function by enhancing the activity of T suppressor cells, which play a crucial role in maintaining immune tolerance.[1][6] Furthermore, this compound has been shown to decrease the secretion of pro-inflammatory cytokines by T cells, including interferon-gamma (IFN-γ) and interleukin-2 (IL-2).[2][5] In childhood T-cell malignancies, this compound has demonstrated significant positive responses.[7]
B Lymphocytes (B Cells)
B cell function is profoundly inhibited by this compound.[1][8] The drug suppresses B cell proliferation and differentiation, leading to a reduction in antibody production.[1][9] Studies have shown that this compound induces apoptosis in B-chronic lymphocytic leukaemia (B-CLL) cells and that B cells are particularly susceptible to this compound-induced cell death, especially following T-cell activation.[9][10] In patients with MS, this compound treatment leads to a persistent suppression and dramatic depletion of B cells.[11][12]
Macrophages
This compound inhibits the proliferation of macrophages and impairs their antigen-presenting capabilities.[1][2][5] It also deactivates macrophages and inhibits macrophage-mediated myelin degradation, a key pathological process in multiple sclerosis.[1][9] In a study on adult mice, this compound treatment led to an increased density of pro-inflammatory M1 macrophages in the heart.[13]
Dendritic Cells (DCs)
Dendritic cells, the most potent antigen-presenting cells (APCs), are also major targets of this compound.[14] this compound interferes with the antigen-presenting capabilities of DCs.[14] At low concentrations, it induces apoptosis in DCs, while higher concentrations lead to cell lysis.[6][14] Interestingly, this compound can also promote the rapid differentiation of dendritic cells, which may contribute to the development of an immune response in the context of cancer therapy.[15] The drug can trigger immunogenic cell death (ICD) in cancer cells, leading to the release of damage-associated molecular patterns (DAMPs) that promote DC maturation and activation.[16][17]
Natural Killer (NK) Cells
Long-term treatment with this compound has been shown to promote the enrichment and maturation of Natural Killer (NK) cells.[11] This effect was particularly noted in patients who responded clinically to the treatment, suggesting a potential role for NK cells in the therapeutic efficacy of this compound in progressive MS.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of this compound on immune and other cell types.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Incubation Time | Reference |
| B-CLL | B-chronic lymphocytic leukaemia | 0.7 - 1.4 µg/mL | 48 hours | [10] |
| MOLT-3 | Human T-cell leukemia | Not specified (used at ID80) | 3 days | [18] |
| K9TCC-PU AXA | Canine urothelial carcinoma | ~10 µM | 24 hours | [19] |
| K9TCC-PU AXC | Canine urothelial carcinoma | ~1 µM | 24 hours | [19] |
| K9TCC-PU SH | Canine urothelial carcinoma | ~1 µM | 24 hours | [19] |
| T24 | Human urothelial carcinoma | ~0.1 µM | 24 hours | [19] |
| MCF7 | Human breast adenocarcinoma | Not specified | Not specified | [20] |
| MCF7/MX | This compound-resistant MCF7 | Not specified | Not specified | [20] |
| HeLa | Human cervical cancer | Not specified | Not specified | [21] |
| HeLa/SN100 | This compound-resistant HeLa | Not specified | Not specified | [21] |
| Various Cancer Cell Lines | Multiple cancer types | Varies | Not specified | [22] |
Table 2: Effects of this compound on Cytokine Production
| Cytokine | Cell Type | Effect | Conditions | Reference |
| IFN-γ | T cells, Macrophages | Decreased secretion | In vitro | [2][5] |
| TNF-α | T cells, Macrophages | Decreased secretion | In vitro | [2][5] |
| IL-2 | T cells | Decreased secretion | In vitro | [2][5] |
| IL-6 | Peripheral Blood Mononuclear Cells (PBMCs) | Reduced production in non-responding MS patients after 12 months | In vivo | [23] |
| IL-10 | Peripheral Blood Mononuclear Cells (PBMCs) | Increased production in responding MS patients after 12 months | In vivo | [23] |
| IL-12p40 | Peripheral Blood Mononuclear Cells (PBMCs) | No significant effect | In vivo | [23] |
| TGF-β | Peripheral Blood Mononuclear Cells (PBMCs) | No significant effect | In vivo | [23] |
Signaling Pathways Modulated by this compound
This compound influences several key signaling pathways within immune cells, contributing to its overall immunomodulatory effect.
NF-κB Signaling Pathway
Recent studies have identified this compound as a Toll-like receptor 4 (TLR4) antagonist.[24] By binding to TLR4, this compound can inhibit the activation of the transcription factor NF-κB.[24] NF-κB is a central regulator of inflammatory responses, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α.[24] Furthermore, this compound has been shown to inhibit the neddylation of cullin-RING ligases, which disrupts the polyubiquitination of IκBα and TRAF6, key steps in NF-κB activation.[25]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Immunogenic Cell Death (ICD) and Endoplasmic Reticulum Stress Pathway
In the context of oncology, this compound is recognized as an inducer of immunogenic cell death (ICD).[17][26] This process involves the release of DAMPs from dying cancer cells, which act as adjuvants to stimulate an anti-tumor immune response. Key DAMPs include surface-exposed calreticulin (CRT), and the release of ATP and high mobility group box-1 (HMGB1).[17][27] This process is linked to the induction of endoplasmic reticulum (ER) stress. This compound treatment enhances the expression of PERK and GCN2, kinases that phosphorylate eukaryotic initiation factor 2α (eIF2α), a critical event in the ER stress response that contributes to ICD.[17]
Caption: this compound-induced Immunogenic Cell Death (ICD) pathway.
Experimental Protocols
This section outlines general methodologies for key experiments cited in the literature to assess the biological effects of this compound on immune cells.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on immune cells by measuring cell viability.
Methodology:
-
Cell Seeding: Plate immune cells (e.g., PBMCs, T cells, B cells) in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well.
-
Treatment: Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necrosis by this compound.
Methodology:
-
Cell Treatment: Treat immune cells with this compound at various concentrations and for different time points.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cytokine Quantification (ELISA)
Objective: To measure the effect of this compound on the production of specific cytokines by immune cells.
Methodology:
-
Cell Culture and Stimulation: Culture immune cells (e.g., PBMCs) in the presence or absence of this compound. Stimulate the cells with an appropriate agent (e.g., lipopolysaccharide [LPS] for monocytes, phytohemagglutinin [PHA] for T cells) to induce cytokine production.
-
Supernatant Collection: After a defined incubation period, collect the cell culture supernatants by centrifugation.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Caption: General workflow for key experimental protocols.
Conclusion
This compound exerts profound and diverse effects on the immune system, primarily through its DNA-damaging and topoisomerase II inhibitory activities. Its ability to suppress the proliferation and function of T cells, B cells, and macrophages, coupled with its impact on dendritic cell antigen presentation, underpins its therapeutic utility in immune-mediated diseases and cancer. The modulation of key signaling pathways, such as NF-κB, and the induction of immunogenic cell death highlight the complexity of its immunomodulatory profile. This technical guide provides a foundational understanding of these biological effects, offering valuable insights for researchers and clinicians working to optimize its therapeutic potential and develop novel immunomodulatory strategies. Further research into the nuanced interactions of this compound with specific immune cell subsets and signaling cascades will continue to refine its clinical application and inform the development of next-generation therapies.
References
- 1. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. HealthTree Foundation for T-Cell Prolymphocytic Leukemia, this compound Treatment Details [healthtree.org]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound is effective in treating childhood T-cell lymphoma/T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of this compound | Semantic Scholar [semanticscholar.org]
- 9. This compound induces cell death in peripheral blood leucocytes of multiple sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces natural killer cell maturation in patients with secondary progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Induces Natural Killer Cell Maturation in Patients with Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inflammation as a Possible Trigger for this compound-Induced Cardiotoxicity: An In Vivo Study in Adult and Infant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple sclerosis: this compound promotes differential effects on immunocompetent cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved efficacy of this compound in patients with castration-resistant prostate cancer after vaccination with GM-CSF-transduced allogeneic prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-Loaded Nanoparticles for Magnetically Controlled Tumor Therapy–Induction of Tumor Cell Death, Release of Danger Signals and Activation of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound triggers immunogenic prostate cancer cell death via p53-dependent PERK expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of this compound in combination with other anticancer agents on a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 23. In vivo effects of this compound on the production of pro- and anti-inflammatory cytokines by peripheral blood mononuclear cells of secondary progressive multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound, pixantrone and this compound (2-hydroxyethyl)piperazine are toll-like receptor 4 antagonists, inhibit NF-κB activation, and decrease TNF-alpha secretion in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound attenuates lipopolysaccharide-induced acute lung injury via inhibition of NEDD8 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tumor microenvironment-responsive micelles assembled from a prodrug of this compound and 1-methyl tryptophan for enhanced chemo-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound-mediated apoptotic B16-F1 cells induce specific anti-tumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitoxantrone Intercalation into DNA: A Technical Guide to Mechanisms and Consequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitoxantrone, a synthetic anthracenedione derivative, is a potent antineoplastic agent widely employed in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma.[1] Its therapeutic efficacy is primarily attributed to its profound interactions with nuclear DNA, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the core mechanism of this compound's action—its intercalation into the DNA double helix—and the subsequent molecular and cellular consequences. We will delve into the specifics of DNA binding, the inhibition of essential cellular machinery, the poisoning of topoisomerase II, and the activation of downstream signaling pathways. This guide also includes a compilation of quantitative data and detailed experimental protocols to facilitate further research and drug development in this critical area of oncology.
The Core Mechanism: Intercalation into the DNA Helix
This compound's planar anthraquinone ring structure is central to its ability to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[2][3] This non-covalent interaction is further stabilized by electrostatic interactions between the positively charged nitrogen-containing side chains of the drug and the negatively charged phosphate backbone of DNA.[2][4]
1.1. Binding Sites and Affinity
This compound exhibits a degree of sequence specificity in its binding. In vitro transcription assays have revealed that this compound preferentially intercalates at 5'-CpA and 5'-CpG sequences.[5] The consensus sequences for its preferred binding sites are identified as 5'-(A/T)CA and 5'-(A/T)CG.[5] The binding of this compound to DNA is a cooperative process, particularly at low drug-to-DNA ratios, suggesting that the binding of one molecule facilitates the binding of subsequent molecules.[6] This cooperative binding leads to the formation of drug clusters in specific regions of the DNA.[6]
1.2. Structural Consequences for DNA
The insertion of the bulky this compound molecule into the DNA helix induces significant structural perturbations. These changes include the unwinding of the DNA helix and an increase in the length of the DNA molecule.[7] Magnetic tweezers experiments have quantified the unwinding angle of this compound intercalation to be approximately 16° and the elongation per intercalated drug molecule to be about 0.37 nm.[7] This distortion of the DNA structure is a key factor in the subsequent disruption of DNA-dependent cellular processes.
Consequences of this compound-DNA Intercalation
The physical presence of this compound within the DNA helix acts as a steric hindrance, profoundly impacting the cellular machinery that relies on DNA as a template.
2.1. Inhibition of DNA Replication and Transcription
The structural distortions caused by this compound intercalation impede the progression of DNA and RNA polymerases along the DNA strand.[2][8] This leads to a potent inhibition of both DNA replication and transcription, which are essential for cell proliferation and survival.[1][2][8] The blockage of these processes is a primary mechanism of this compound's cytotoxic effects.
2.2. Topoisomerase II Poisoning
Beyond simple steric hindrance, this compound is a potent inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication, transcription, and repair.[9] this compound stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[8] This "poisoning" of the enzyme results in the accumulation of persistent DNA double-strand breaks, a highly cytotoxic lesion that triggers downstream cell death pathways.[8] Interestingly, at higher concentrations, this compound can also act as a catalytic inhibitor of topoisomerase II, suppressing the formation of the enzyme-DNA covalent complexes.[10]
Cellular Response to this compound-Induced DNA Damage
The extensive DNA damage induced by this compound triggers a robust cellular response, primarily orchestrated by signaling pathways that sense DNA damage and execute appropriate cellular fates, such as cell cycle arrest and apoptosis.
3.1. Cell Cycle Arrest
Upon detecting DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. This compound treatment leads to a significant arrest of cells in the G2 phase of the cell cycle.[11][12] This arrest prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic errors.
3.2. Induction of Apoptosis
If the DNA damage is too severe to be repaired, the cell initiates a programmed cell death pathway known as apoptosis. This compound is a potent inducer of apoptosis in cancer cells.[13][14] The apoptotic cascade is triggered by the accumulation of DNA double-strand breaks and involves the activation of key signaling molecules.
The p53 Pathway
The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage. Following this compound treatment, p53 is activated and phosphorylated at serine 15 and serine 392, leading to its accumulation in the nucleus.[15] Activated p53 then transcriptionally upregulates the expression of pro-apoptotic genes and the cell cycle inhibitor p21.[15]
The Akt/FOXO3 Pathway
This compound has also been shown to induce apoptosis through the regulation of the Akt/FOXO3 pathway.[13] It inhibits the phosphorylation of Akt, a pro-survival kinase, which in turn leads to the nuclear localization and activation of the FOXO3 transcription factor.[13] Activated FOXO3 then promotes the expression of genes involved in apoptosis.[13]
NF-κB Signaling
The transcription factor NF-κB, which is typically associated with cell survival, can also be activated in response to this compound-induced DNA damage.[16][17] This activation is dependent on the presence of functional topoisomerase II and the generation of double-strand breaks.[16] The precise role of NF-κB activation in the context of this compound treatment is complex and may be cell-type dependent.
Quantitative Data on this compound-DNA Interactions
| Parameter | Value | Method | Reference |
| Binding Constant (K) | 5.0 × 10⁶ M⁻¹ | Equilibrium Dialysis | [2] |
| ~1 × 10⁵ M⁻¹ | Magnetic Tweezers | [7] | |
| Binding Site Size (n) | ~2.5 base pairs | Magnetic Tweezers | [7] |
| Unwinding Angle (ϑ) | ≈ 16° | Magnetic Tweezers | [7] |
| Elongation per Molecule (Δx) | 0.37 ± 0.02 nm | Magnetic Tweezers | [7] |
| Preferred Intercalation Sites | 5'-CpA, 5'-CpG | In vitro Transcription Assay | [5] |
| Consensus Binding Sequences | 5'-(A/T)CA, 5'-(A/T)CG | In vitro Transcription Assay | [5] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the interaction of this compound with DNA and its cellular consequences.
5.1. UV-Visible Spectroscopy for DNA Binding Analysis
This technique is used to monitor the changes in the absorbance spectrum of this compound upon binding to DNA.
-
Principle: Intercalation of this compound into the DNA helix leads to a decrease in the molar absorptivity (hypochromism) and a shift in the wavelength of maximum absorbance to a longer wavelength (bathochromic shift).
-
Protocol Outline:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer.
-
Record the UV-Vis spectrum of a fixed concentration of this compound in the absence of DNA.
-
Titrate the this compound solution with increasing concentrations of DNA.
-
Record the UV-Vis spectrum after each addition of DNA.
-
Analyze the changes in absorbance and wavelength to determine binding parameters.
-
5.2. Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique to study the binding of this compound to DNA.
-
Principle: The fluorescence emission of this compound is quenched upon binding to DNA. This quenching can be used to determine the binding constant and binding stoichiometry.
-
Protocol Outline:
-
Prepare solutions of this compound and DNA as described for UV-Vis spectroscopy.
-
Measure the fluorescence emission spectrum of this compound at a fixed concentration.
-
Add increasing amounts of DNA to the this compound solution and record the fluorescence spectrum after each addition.
-
Analyze the decrease in fluorescence intensity to calculate binding parameters using models such as the Stern-Volmer equation.
-
5.3. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the conformational changes in DNA upon this compound binding.
-
Principle: DNA has a characteristic CD spectrum that is sensitive to its secondary structure. Intercalation of this compound can induce changes in the CD spectrum, providing information about the nature of the interaction and its effect on DNA conformation.
-
Protocol Outline:
-
Prepare solutions of DNA and this compound in a suitable buffer.
-
Record the CD spectrum of DNA in the absence of the drug.
-
Add increasing concentrations of this compound to the DNA solution and record the CD spectrum after each addition.
-
Analyze the changes in the CD signal to characterize the conformational changes in DNA.
-
5.4. DNA Footprinting Assay (DNase I)
This assay is used to identify the specific DNA sequences where this compound binds.
-
Principle: DNA-bound this compound protects the DNA from cleavage by DNase I. The resulting "footprint" on a sequencing gel reveals the binding site.
-
Protocol Outline:
-
End-label a DNA fragment of interest with a radioactive or fluorescent tag.
-
Incubate the labeled DNA with varying concentrations of this compound.
-
Partially digest the DNA with DNase I.
-
Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualize the fragments by autoradiography or fluorescence imaging. The region where this compound binds will appear as a gap in the ladder of DNA fragments.
-
5.5. Alkaline Elution Assay for DNA Strand Breaks
This technique is used to measure the extent of DNA single- and double-strand breaks induced by this compound.
-
Principle: DNA is loaded onto a filter and eluted under alkaline conditions. The rate of elution is proportional to the number of strand breaks.
-
Protocol Outline:
-
Treat cells with this compound for the desired time.
-
Lyse the cells directly on a filter.
-
Elute the DNA with an alkaline solution.
-
Collect fractions of the eluate over time.
-
Quantify the amount of DNA in each fraction using a fluorescent dye (e.g., Hoechst 33258).
-
The rate of elution is used to calculate the frequency of DNA strand breaks.
-
5.6. Western Blotting for Protein Expression and Phosphorylation
Western blotting is used to detect and quantify the levels of specific proteins, such as p53 and phosphorylated Chk2, in response to this compound treatment.
-
Protocol Outline:
-
Treat cells with this compound.
-
Lyse the cells and extract the total protein.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p53 or anti-phospho-Chk2).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein using a chemiluminescent substrate.
-
5.7. Sandwich ELISA for p21 Quantification
This immunoassay is used for the quantitative measurement of the p21 protein.
-
Protocol Outline:
-
Coat a microplate with a capture antibody specific for p21.
-
Add cell lysates containing p21 to the wells.
-
Wash the plate to remove unbound material.
-
Add a detection antibody that is conjugated to an enzyme.
-
Wash the plate again.
-
Add a substrate that is converted by the enzyme into a colored product.
-
Measure the absorbance of the colored product, which is proportional to the amount of p21 in the sample.
-
5.8. Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Principle: PI is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
-
Protocol Outline:
-
Treat cells with this compound.
-
Harvest and fix the cells (e.g., with ethanol).
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with a solution containing PI.
-
Analyze the stained cells using a flow cytometer.
-
The resulting histogram of DNA content is used to determine the percentage of cells in each phase of the cell cycle.
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Overview of this compound's Mechanism of Action.
Caption: Key Apoptotic Signaling Pathways Activated by this compound.
Caption: Experimental Workflow for Western Blotting Analysis.
Conclusion
This compound's efficacy as a chemotherapeutic agent is deeply rooted in its ability to intercalate into DNA, a process that triggers a multifaceted and potent anti-proliferative and pro-apoptotic response. By disrupting DNA structure, inhibiting crucial enzymes like topoisomerase II, and activating key cell death signaling pathways, this compound effectively targets and eliminates cancer cells. A thorough understanding of these molecular mechanisms is paramount for the rational design of novel anticancer drugs and for optimizing existing therapeutic strategies. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the fight against cancer.
References
- 1. DNase I Footprinting to Identify Protein Binding Sites [bio-protocol.org]
- 2. Electrophoresis Mobility Shift Assay [bio-protocol.org]
- 3. MAGNETIC TWEEZERS FOR THE STUDY OF DNA TRACKING MOTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA-Protein Interactions/Band Shift Assay Protocols [protocol-online.org]
- 6. DNase I footprinting [gene.mie-u.ac.jp]
- 7. corefacilities.iss.it [corefacilities.iss.it]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Electrophoresis Mobility Shift Assay [en.bio-protocol.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Scanning for transcription factor binding by a variant EMSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 13. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 14. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 15. mybiosource.com [mybiosource.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Detecting p53 isoforms at protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Pharmacodynamics of Mitoxantrone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of mitoxantrone, a synthetic anthracenedione derivative with potent antineoplastic and immunomodulatory activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in oncology and immunology research.
Core Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism of action primarily targeting cellular DNA. It is a potent DNA-reactive agent that intercalates into DNA through hydrogen bonding, leading to the disruption of DNA synthesis and function.[1][2] Furthermore, this compound is a powerful inhibitor of topoisomerase II, an essential enzyme responsible for the uncoiling and repair of damaged DNA.[1][3][4] By stabilizing the topoisomerase II-DNA cleavage complex, this compound induces DNA strand breaks, ultimately triggering apoptotic cell death.[1] This cytotoxic effect is observed in both proliferating and non-proliferating cells, suggesting a lack of cell cycle phase specificity.[1]
In Vitro Efficacy: Cytotoxicity in Cancer Cell Lines
This compound has demonstrated significant cytotoxic activity across a broad range of human cancer cell lines in preclinical in vitro studies. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, vary depending on the cell line and the duration of exposure. The following tables summarize the IC50 values of this compound in various hematological and solid tumor cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| MOLT-16 | Acute Lymphoblastic Leukemia (ALL) | 0.004146 | Not Specified | [5] |
| P12-ICHIKAWA | Acute Lymphoblastic Leukemia (ALL) | 0.013926 | Not Specified | [5] |
| RS4-11 | Acute Lymphoblastic Leukemia (ALL) | 0.024834 | Not Specified | [5] |
| ALL-PO | Acute Lymphoblastic Leukemia (ALL) | 0.018277 | Not Specified | [5] |
| ALL-SIL | T-cell Leukemia | 0.020343 | Not Specified | [5] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.006629 | Not Specified | [5] |
| CTV-1 | Acute Myeloid Leukemia (AML) | 0.019157 | Not Specified | [5] |
| CESS | Acute Myeloid Leukemia (AML) | 0.024906 | Not Specified | [5] |
| KY821 | Leukemia | 0.025624 | Not Specified | [5] |
| HL-60 | Promyelocytic Leukemia | Not specified in µM | 3 days | [6] |
| THP-1 | Monocytic Leukemia | Not specified in µM | 3 days | [6] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.001 (48h), 0.0005 (72h) | 48h, 72h | [7] |
| SU-DHL-5 | B-cell Lymphoma | 0.004788 | Not Specified | [5] |
| DOHH-2 | B-cell Lymphoma | 0.013780 | Not Specified | [5] |
| SCC-3 | B-cell Lymphoma | 0.023472 | Not Specified | [5] |
| Daudi | Burkitt's Lymphoma | 0.019398 | Not Specified | [5] |
| SK-MM-2 | Myeloma | 0.007303 | Not Specified | [5] |
| MM1S | Myeloma | 0.021432 | Not Specified | [5] |
| B-CLL Cells | B-Chronic Lymphocytic Leukemia | 0.7-1.4 µg/mL | 48 hours |
Table 2: In Vitro Cytotoxicity of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Breast Carcinoma | 0.018 | [3] |
| MCF-7 | Breast Carcinoma | 0.196 | [3] |
| DU-4475 | Breast Carcinoma | 0.021420 | [5] |
| SK-ES-1 | Ewing's Sarcoma | 0.013647 | [5] |
| IMR-5 | Neuroblastoma | 0.017094 | [5] |
| PC3-TR | Prostate Cancer | Not specified in µM | [8] |
| PC3 | Prostate Cancer | Not specified in µM | [8] |
| Panc-1 | Pancreatic Cancer | Not specified in µM | [8] |
| K9TCC-PU AXA | Canine Urothelial Carcinoma | Not specified in µM | [9] |
| K9TCC-PU AXC | Canine Urothelial Carcinoma | Not specified in µM | [9] |
| K9TCC-PU SH | Canine Urothelial Carcinoma | Not specified in µM | [9] |
| T24 | Human Urothelial Carcinoma | Not specified in µM | [9] |
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
This compound has demonstrated significant antitumor activity in various preclinical animal models, leading to tumor growth inhibition and increased survival.
Table 3: In Vivo Efficacy of this compound in Murine Tumor Models
| Tumor Model | Animal Model | Dosing Regimen | Efficacy Endpoint | Results | Citation |
| L1210 Leukemia (IP implanted) | Mice | 1.6 mg/kg/day IP (Days 1, 5, 9) | 60-day survival | Statistically significant number of 60-day survivors | |
| L1210 Leukemia (IV implanted) | Mice | IV treatment (dose not specified) | Increase in Lifespan (ILS) | >100% ILS | |
| P388 Leukemia (IP implanted) | Mice | IP treatment (dose not specified) | Curative effect | Curative effect observed | |
| B16 Melanoma (IP implanted) | Mice | IP treatment (dose not specified) | Curative effect and ILS | Curative effect and >100% ILS | |
| Lewis Lung Carcinoma (SC implanted) | Mice | IV treatment (dose not specified) | ILS | 60% ILS | |
| PaCa44 Pancreatic Cancer Xenograft | Mice | 1.4 mg/kg IV (twice a week for 3 weeks) | Median Survival | 65 days (vs. 33 days for free drug) | [10] |
| NCI-H460 Xenograft | Athymic Nude Mice | 20 ng/mL (repeated twice or three times) | Tumor Growth | Established this compound-resistant tumors for proteomic analysis | [11] |
Signaling Pathways Modulated by this compound
This compound's cytotoxic effects are mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.
Inhibition of the Akt/FOXO3 Signaling Pathway
A critical mechanism underlying this compound-induced apoptosis is the inhibition of the prosurvival Akt/FOXO3 signaling pathway. This compound treatment has been shown to decrease the phosphorylation of Akt, a key regulator of cell survival. This leads to the activation and nuclear translocation of the transcription factor FOXO3a, which in turn upregulates the expression of pro-apoptotic proteins.
Induction of the Intrinsic Apoptotic Pathway
By inducing DNA damage and inhibiting survival signals, this compound triggers the intrinsic pathway of apoptosis. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the preclinical pharmacodynamics of this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO or sterile water)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay measures the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
ATP solution (10 mM)
-
This compound
-
Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x topoisomerase II reaction buffer, 1 mM ATP, and 200 ng of kDNA.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction tubes.
-
Enzyme Addition: Add a predetermined amount of human topoisomerase IIα to initiate the reaction. The final reaction volume is typically 20 µL.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of stop buffer/loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as relaxed circles.
-
Analysis: Assess the degree of inhibition by observing the reduction in decatenated DNA in the presence of this compound.
DNA Intercalation Assessment (DNA Unwinding Assay)
This assay determines the ability of this compound to unwind supercoiled plasmid DNA, which is indicative of intercalation.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I (e.g., from calf thymus)
-
10x Topoisomerase I reaction buffer
-
This compound
-
Stop buffer/loading dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA with 1x topoisomerase I reaction buffer.
-
Compound Incubation: Add various concentrations of this compound or a vehicle control and incubate for 10 minutes at room temperature to allow for intercalation.
-
Enzyme Treatment: Add topoisomerase I to the reaction mixture and incubate at 37°C for 30 minutes. Topoisomerase I will relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding stop buffer/loading dye.
-
Gel Electrophoresis: Run the samples on a 1% agarose gel.
-
Visualization: Stain the gel and visualize the DNA. The unwinding of the DNA by this compound prior to relaxation by topoisomerase I will result in a more negatively supercoiled DNA upon removal of the drug during electrophoresis, which migrates faster than the relaxed DNA.
-
Analysis: The extent of DNA unwinding is proportional to the concentration of this compound.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat them with this compound at the desired concentration and for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them by resuspending in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The preclinical pharmacodynamics of this compound are well-characterized, highlighting its potent cytotoxic activity against a wide array of cancer types. Its dual mechanism of action, involving DNA intercalation and topoisomerase II inhibition, coupled with its ability to modulate critical cell signaling pathways, underscores its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further preclinical research and drug development efforts involving this compound and its analogs. A thorough understanding of its preclinical pharmacodynamic profile is essential for designing effective clinical trials and optimizing its therapeutic use in cancer patients.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oncology [pharmacology2000.com]
- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative proteomic study of this compound-resistant NCI-H460 cell-xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mitoxantrone Derivatives: Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Mitoxantrone and its derivatives. This compound, an anthracenedione derivative, is a potent antineoplastic agent with a well-established role in the treatment of various cancers, including breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma.[1] Its mechanism of action, primarily as an inhibitor of DNA topoisomerase II, has been the basis for the development of numerous derivatives aimed at improving efficacy and reducing side effects, particularly cardiotoxicity.[1] This document delves into the synthesis, physicochemical characteristics, structure-activity relationships, and the molecular pathways influenced by these compounds.
Physicochemical Properties of this compound and Its Derivatives
The chemical structure of this compound consists of a planar tricyclic chromophore with two nitrogen-containing side chains, which are crucial for its interaction with DNA.[2] The planar anthraquinone ring intercalates between DNA base pairs, while the basic side chains interact electrostatically with the negatively charged phosphate backbone of DNA.[1][2] this compound is a weakly basic drug with two ionizable amine groups, and its distribution is influenced by the micro-environmental pH.[2]
Key physicochemical properties of this compound include:
-
Appearance: Blue-black solid.[3]
-
Melting Point: 203-205 °C.[3]
-
Solubility: Sparingly soluble in water, slightly soluble in methanol, and practically insoluble in acetonitrile, chloroform, and acetone.[3]
-
LogP: -3.1.[3]
-
Stability: The hydrochloride salt is not photolabile.[3][4] Maximum stability is observed in the pH range of 2-4.5.[3][4]
Derivatives of this compound have been synthesized by modifying the side chains to alter properties such as lipophilicity and electrostatic interactions, which can influence their biological activity and pharmacokinetic profiles.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C22H28N4O6 | [3][5] |
| Molecular Weight | 444.5 g/mol | [3] |
| Melting Point | 203-205 °C | [3] |
| LogP | -3.1 | [3] |
| Solubility | Sparingly soluble in water | [3] |
| pKa | 8.3–8.6 | [2] |
Synthesis and Biological Evaluation of this compound Derivatives
The synthesis of this compound analogs often starts from chrysazin or 4,5-diaminochrysazin.[6][7] Modifications typically involve the introduction of different alkyl or aryl groups to the side chains. For instance, analogs with side chains ranging from 3 to 7 carbon atoms, including beta-alanino, cyclopropyl, cyclopentyl, cyclohexyl, and benzyl groups, have been synthesized.[6][7]
The biological activity of these derivatives is commonly assessed through in vitro cytotoxicity assays against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used for this purpose.
Table 2: In Vitro Cytotoxicity (IC50) of this compound and its Analogues
| Compound | MCF-7 (nM) | HeLa (nM) | Reference |
| This compound | ~100-120 | ~70-80 | [6] |
| 1,4-bis(cyclohexylamino)-5,8-dihydroxyanthraquinone | ~100-120 | ~70-80 | [6] |
| bis beta-alanino-5,8-dihydroxyanthraquinone | ~100-120 | ~70-80 | [6] |
The data indicates that several synthesized analogues exhibit comparable in vitro cytotoxicity to the parent drug, this compound.[6] For example, 1,4-bis(cyclohexylamino)-5,8-dihydroxyanthraquinone showed promising activity.[6]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the disruption of DNA synthesis and function.[8][9] This is achieved through two main processes:
-
DNA Intercalation: The planar aromatic ring of this compound inserts itself between the base pairs of the DNA double helix.[2][8] This intercalation leads to a local unwinding of the DNA and interferes with the processes of replication and transcription.[8]
-
Topoisomerase II Inhibition: this compound is a potent inhibitor of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and recombination.[5][8] The drug stabilizes the "cleavable complex," which is a transient intermediate where topoisomerase II has created a double-strand break in the DNA.[8][10] By preventing the re-ligation of these breaks, this compound leads to the accumulation of DNA damage, which in turn triggers cell cycle arrest and apoptosis (programmed cell death).[8]
The removal of the hydroxyl groups from the planar aromatic ring, as in the derivative ametantrone, significantly reduces the drug's ability to stimulate topoisomerase II-mediated DNA cleavage, highlighting the critical role of these substituents in forming the ternary drug-DNA-enzyme complex.[10]
Experimental Protocols
In Vitro Growth Inhibition Assay (MTT Assay)
This protocol is a generalized procedure based on descriptions found in the literature for assessing the cytotoxicity of this compound derivatives.[6]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound and its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10,000 cells per well.[6]
-
Incubation: Incubate the plates for 24 hours in a CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its derivatives) in culture medium. Add the diluted compounds to the respective wells and incubate for a further 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Quantification of this compound in Plasma
This protocol outlines a method for the determination of this compound in plasma samples using high-pressure liquid chromatography (HPLC).[11]
Objective: To accurately quantify the concentration of this compound in plasma.
Materials:
-
Plasma samples
-
This compound standard solutions
-
Methanol
-
10 mM Phosphate buffer (pH 3.0)
-
1-Pentanesulphonic acid
-
5% Vitamin C in citrate buffer
-
5% Dichlorodimethylsilane in chloroform
-
C18 reversed-phase HPLC column
-
HPLC system with UV detection
Procedure:
-
Sample Stabilization: To maintain plasma sample integrity, fortify each milliliter of the sample with 0.1 mL of 5% vitamin C and store frozen until analysis.[11]
-
Glassware Silanization: Treat all glassware with 5% dichlorodimethylsilane in chloroform to prevent adsorption of this compound.[11] This can increase extraction recovery from 50% to 85%.[11]
-
Sample Preparation (Extraction): Perform a two-step extraction using an organic solvent system at different pH levels to efficiently remove plasma impurities.[11]
-
Chromatographic Conditions:
-
Calibration and Quantification:
-
Prepare a calibration curve using standard solutions of this compound in plasma in the desired concentration range (e.g., 1-500 ng/mL).[11]
-
Analyze the extracted plasma samples and quantify the this compound concentration by comparing the peak areas to the calibration curve. The lower detection limit for this method is reported to be 1 ng.[11]
-
Conclusion
This compound and its derivatives remain a significant area of research in the development of new anticancer agents. The core mechanism of DNA intercalation and topoisomerase II inhibition provides a robust framework for their cytotoxic effects. Structure-activity relationship studies have shown that modifications to the side chains can influence the biological activity of these compounds, offering opportunities for the design of new derivatives with improved therapeutic indices. The experimental protocols outlined in this guide provide a foundation for the synthesis and evaluation of novel this compound analogues. Future research will likely focus on developing derivatives with enhanced tumor selectivity and reduced off-target toxicities, particularly cardiotoxicity.
References
- 1. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C22H28N4O6 | CID 4212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride | C22H30Cl2N4O6 | CID 51082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the chemotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequence selectivity of topoisomerase II DNA cleavage stimulated by this compound derivatives: relationships to drug DNA binding and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel assay method for this compound in plasma, and its application in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Immunosuppressive Properties of Mitoxantrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitoxantrone, a synthetic anthracenedione derivative, is a potent immunosuppressive agent with established efficacy in the treatment of certain autoimmune diseases, particularly multiple sclerosis, and various cancers.[1] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA repair and replication.[2][3] This activity leads to DNA strand breaks and subsequent apoptosis, particularly in proliferating cells such as activated lymphocytes.[4][5] This technical guide provides a comprehensive overview of the immunosuppressive properties of this compound, detailing its effects on various immune cell populations, elucidating the key signaling pathways involved, and presenting relevant quantitative data and experimental protocols.
Core Mechanism of Action
This compound exerts its cytotoxic and immunosuppressive effects primarily through two interconnected mechanisms:
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix, disrupting the normal functioning of DNA and interfering with both replication and transcription processes.[1]
-
Topoisomerase II Inhibition: It potently inhibits topoisomerase II, an enzyme that creates transient double-strand breaks to relieve torsional stress during DNA replication and transcription. By stabilizing the topoisomerase II-DNA cleavable complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks.[2][3]
These actions result in cell cycle arrest and the induction of apoptosis (programmed cell death).[5]
Effects on Immune Cell Populations
This compound demonstrates a broad range of effects on various immune cells, contributing to its overall immunosuppressive activity.
T Lymphocytes
This compound significantly suppresses the proliferation of T cells.[1] This inhibition is a direct consequence of the drug's impact on DNA synthesis. The cytocidal effect is observed in both proliferating and non-proliferating T cells, suggesting a lack of cell cycle phase specificity.[1]
B Lymphocytes
B cell proliferation is also markedly inhibited by this compound.[1] Studies on B-chronic lymphocytic leukaemia (B-CLL) cells have shown that this compound induces apoptosis, contributing to its therapeutic effect in certain B-cell malignancies.[4]
Macrophages
This compound impairs macrophage function, including their proliferation.[1] This is significant as macrophages play a central role in antigen presentation and the production of pro-inflammatory cytokines.
Quantitative Data on this compound's Immunosuppressive Effects
The following tables summarize key quantitative data regarding the inhibitory and apoptotic effects of this compound on various immune and cancer cell lines.
| Cell Type/Line | Parameter | Value | Reference |
| B-chronic lymphocytic leukaemia (B-CLL) cells | IC50 (viability) | 0.7 - 1.4 µg/mL | [4] |
| Protein Kinase C (PKC) | IC50 | 8.5 µM | [6][7] |
| Human Breast Carcinoma (MDA-MB-231) | IC50 | 18 nM | [7] |
| Human Breast Carcinoma (MCF-7) | IC50 | 196 nM | [7] |
| Canine and Human Urothelial Cancer Cell Lines | IC50 (proliferation) | Varies by cell line (refer to source) | [8] |
| Chinese Hamster Ovary (CHO-K1) cells | IC50 (growth inhibition) | 3.2 nM (decreased with dipyridamole) | [9] |
| Granulocyte-Macrophage Progenitor Cells (GM-CFCs) - Bone Marrow | D₀ (14-day exposure) | 0.95 ng/mL | [10] |
| Granulocyte-Macrophage Progenitor Cells (GM-CFCs) - Peripheral Blood | D₀ (14-day exposure) | 0.68 ng/mL | [10] |
Table 1: IC50 and D₀ Values of this compound for Various Cell Types.
| Cell Type | Treatment Conditions | Apoptosis Induction | Reference |
| B-chronic lymphocytic leukaemia (B-CLL) cells | 0.5 µg/mL for 48h | Induction of DNA fragmentation and PARP cleavage | [4] |
| Osteosarcoma cells (U2OS and MG63) | Dose-dependent | Promotes apoptosis | [11] |
| Prostate Cancer Cells (PC3 and 22Rv1) | In combination with oncolytic adenovirus | Increased apoptotic cell death | [10] |
Table 2: this compound-Induced Apoptosis in Different Cell Types.
Signaling Pathways Modulated by this compound
This compound's interaction with DNA and topoisomerase II initiates downstream signaling cascades that culminate in immunosuppression.
NF-κB Signaling Pathway
The DNA damage induced by this compound can trigger the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. The canonical pathway involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the p50-p65 NF-κB dimer to translocate to the nucleus and activate gene transcription.[12][13][14][15]
Akt/FOXO3 Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through the regulation of the Akt/FOXO3 pathway.[11] The PI3K/Akt pathway is a critical regulator of cell survival. Akt can phosphorylate and inactivate the Forkhead box O3 (FOXO3) transcription factor, a tumor suppressor that promotes the expression of pro-apoptotic genes.[16][17][18] By inhibiting Akt phosphorylation, this compound can lead to the activation of FOXO3 and subsequent apoptosis.[11]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
T Cell Proliferation Assay (CFSE-based)
This protocol outlines the measurement of T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
CFSE dye
-
This compound
-
T-cell stimulants (e.g., anti-CD3/CD28 beads or PHA)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend in serum-free RPMI-1640 at a concentration of 1x10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining by adding 5 volumes of complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
Plate the cells in a 96-well plate at a density of 2x10^5 cells/well.
-
Add varying concentrations of this compound to the wells.
-
Add T-cell stimulants to the appropriate wells.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry, gating on the T-cell populations and examining the CFSE fluorescence intensity to determine the extent of cell division.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in immune cells using Annexin V (which binds to phosphatidylserine on apoptotic cells) and Propidium Iodide (PI, a viability dye).
Materials:
-
Immune cells (e.g., lymphocytes)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture immune cells in the presence of varying concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Conclusion
This compound is a potent immunosuppressive agent with a well-defined mechanism of action centered on DNA intercalation and topoisomerase II inhibition. Its ability to suppress the proliferation and function of key immune cells, including T cells, B cells, and macrophages, underscores its therapeutic utility in autoimmune diseases and cancer. The modulation of critical signaling pathways such as NF-κB and Akt/FOXO3 further contributes to its immunomodulatory effects. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals seeking to further understand and harness the immunosuppressive properties of this compound.
References
- 1. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 3. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by this compound and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on proliferation dynamics and cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. Potentiation of cytotoxicity of this compound toward CHO-K1 cells in vitro by dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vitro toxicity of this compound and adriamycin in human granulocyte-macrophage progenitor cells [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. FOXO Signaling Pathways as Therapeutic Targets in Cancer [ijbs.com]
- 17. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FOXO transcription factors throughout T cell biology - PMC [pmc.ncbi.nlm.nih.gov]
Mitoxantrone's Impact on B Cell and T Cell Proliferation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitoxantrone is a synthetic anthracenedione derivative with potent antineoplastic and immunomodulatory properties.[1][2] Clinically, it is utilized in the treatment of certain cancers, including metastatic breast cancer, acute nonlymphocytic leukemia, and hormone-refractory prostate cancer, as well as in the management of multiple sclerosis.[1][3] Its therapeutic efficacy, particularly in autoimmune diseases, is attributed in part to its profound impact on the proliferation and function of immune cells, most notably B and T lymphocytes.[1][2] This technical guide provides a comprehensive overview of the mechanisms through which this compound inhibits B and T cell proliferation, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's primary mechanism of action involves the disruption of DNA synthesis and repair.[1][4] As a DNA-reactive agent, it intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, leading to the formation of crosslinks and strand breaks.[1][2] Furthermore, this compound is a potent inhibitor of topoisomerase II, an essential enzyme responsible for uncoiling and repairing damaged DNA.[1][4] By stabilizing the topoisomerase II-DNA complex, this compound prevents the re-ligation of DNA strands, ultimately leading to cell cycle arrest and apoptosis.[4][5] This cytotoxic effect is observed in both proliferating and non-proliferating cells, suggesting a lack of cell cycle phase specificity.[1]
Quantitative Analysis of Proliferation Inhibition
The inhibitory effect of this compound on lymphocyte proliferation is dose-dependent. The following tables summarize key quantitative data from in vitro studies.
Table 1: IC50 Values of this compound in B Cell Lines
| Cell Line | Cell Type | IC50 | Exposure Time | Assay Method | Reference |
| B-CLL | Human B-Cell Chronic Lymphocytic Leukemia | 0.7 µg/mL (1.58 µM) | 48 hours | MTT Assay | [6] |
| B-CLL | Human B-Cell Chronic Lymphocytic Leukemia | 1.4 µg/mL (3.16 µM) | 48 hours | MTT Assay | [6] |
Table 2: Proliferation Inhibition in Peripheral Blood Lymphocytes (PBLs)
| Stimulation | Cell Type | This compound Exposure | Inhibition of Proliferation | Assay Method | Reference |
| Phytohaemagglutinin (PHA) | Human PBLs | 1-hour in vivo infusion | 17% | [3H]-thymidine incorporation | [7] |
| Anti-CD3 mAb (MoAb X35) | Human PBLs | 1-hour in vivo infusion | 13% | [3H]-thymidine incorporation | [7] |
Impact on B Cell Proliferation and Function
This compound demonstrates a significant inhibitory effect on B cell proliferation and function. Studies have shown that this compound can lead to a persistent decrease in the number of B lymphocytes.[7] In vitro, this compound inhibits lipopolysaccharide (LPS)-induced B cell mitogenesis.[8] This suppression of B cell proliferation is a key component of its immunomodulatory effects.
Impact on T Cell Proliferation and Function
This compound effectively suppresses the proliferation of T cells.[2] This inhibition has been observed in response to various stimuli, including phytohaemagglutinin (PHA) and T-cell receptor (TCR) stimulation with anti-CD3 monoclonal antibodies.[7] In addition to inhibiting proliferation, this compound can also impair the secretion of key cytokines by T cells, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2).[1][2]
Signaling Pathways Modulated by this compound
This compound's inhibitory effects on B and T cell proliferation are mediated through the modulation of several key signaling pathways.
Topoisomerase II Inhibition and DNA Damage Pathway
The central mechanism involves the inhibition of topoisomerase II, leading to DNA strand breaks and the activation of the DNA damage response. This ultimately triggers apoptosis.
Figure 1: this compound's core mechanism via Topoisomerase II inhibition.
NF-κB Signaling Pathway
This compound has been shown to act as a Toll-like receptor 4 (TLR4) antagonist, leading to the inhibition of NF-κB activation.[9] NF-κB is a crucial transcription factor for lymphocyte activation, proliferation, and survival.
Figure 2: Inhibition of the NF-κB signaling pathway by this compound.
Akt Signaling Pathway
Some studies suggest that this compound can interfere with the Akt signaling pathway, which is critical for cell survival and proliferation.[10] By inhibiting Akt activation, this compound can promote apoptosis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. bloodcancerunited.org [bloodcancerunited.org]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the chemotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on proliferation dynamics and cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces cell death in peripheral blood leucocytes of multiple sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective immunomodulation by the antineoplastic agent this compound. I. Suppression of B lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, pixantrone and this compound (2-hydroxyethyl)piperazine are toll-like receptor 4 antagonists, inhibit NF-κB activation, and decrease TNF-alpha secretion in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined treatment of this compound sensitizes breast cancer cells to rapalogs through blocking eEF-2K-mediated activati… [ouci.dntb.gov.ua]
Methodological & Application
Protocol for the Use of Mitoxantrone in Leukemia Cell Lines: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitoxantrone is a synthetic anthracenedione derivative with potent antineoplastic activity, widely utilized in the treatment of various cancers, including leukemia. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells. This document provides detailed application notes and experimental protocols for the use of this compound in leukemia cell lines, including quantitative data on its cytotoxic effects, and methodologies for assessing cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II.[1] By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, it prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[2] This DNA damage response subsequently activates downstream signaling pathways, culminating in cell cycle arrest and apoptosis.
Data Presentation
The following tables summarize the cytotoxic and apoptotic effects of this compound on various leukemia cell lines.
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| MOLM-13 | Acute Myeloid Leukemia | 0.0066 | Not Specified | Not Specified |
| MV4-11 | Acute Myeloid Leukemia | Not Specified | Not Specified | Not Specified |
| HL-60 | Acute Promyelocytic Leukemia | 0.01 - 0.03 | 72 | Alamar Blue |
| THP-1 | Acute Monocytic Leukemia | 0.02 - 0.05 | 72 | Alamar Blue |
| K562 | Chronic Myeloid Leukemia | Not Specified | Not Specified | Not Specified |
| Jurkat | Acute T-cell Leukemia | Not Specified | Not Specified | Not Specified |
| U937 | Histiocytic Lymphoma | Not Specified | Not Specified | Not Specified |
Note: IC50 values can vary depending on the assay method and experimental conditions.
Table 2: this compound-Induced Apoptosis and Cell Cycle Arrest in Leukemia Cell Lines
| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | Apoptotic Cells (%) | G2/M Arrest (%) |
| MOLM-13 | 20 | 24 | Markedly Increased | Markedly Increased |
| MV4-11 | 20 | 24 | Markedly Increased | Markedly Increased |
| HL-60 | Not Specified | Not Specified | Not Specified | Not Specified |
| THP-1 | Not Specified | Not Specified | Not Specified | Not Specified |
| K562 | Not Specified | Not Specified | Not Specified | Not Specified |
| Jurkat | 2.5, 5, 10, 100 µM | 24 | Concentration-dependent increase | Not Specified |
| U937 | Not Specified | Not Specified | G0/G1 arrest observed | Not Specified |
Note: "Markedly Increased" indicates a significant increase as reported in the source, without specific percentages provided.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., Jurkat, K562, U937)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For suspension cell lines like Jurkat, K562, and U937, a preliminary experiment to determine the optimal seeding density is recommended. A general starting point is between 1 x 10^4 and 1 x 10^5 cells per well.[4] For Jurkat cells, a density that results in 70-80% confluency after 24 hours is optimal.[5]
-
Seed cells in a 96-well plate in a final volume of 100 µL of complete culture medium per well.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. A suggested range for initial experiments is 0.01 µM to 10 µM.[6]
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.[4]
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Leukemia cell lines
-
RPMI-1640 medium
-
This compound hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed leukemia cells in culture plates or flasks at a density that allows for sufficient cell numbers for flow cytometry analysis after treatment (e.g., 0.5 - 1 x 10^6 cells/mL).
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Visualizations
Experimental Workflow for Cell Viability and Apoptosis Assays
Caption: Experimental workflow for assessing this compound's effects.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound's apoptotic signaling pathway.
References
- 1. globalrph.com [globalrph.com]
- 2. Molecular and biochemical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-liposome Sensitizes FLT3-ITD Acute Myeloid Leukemia to Gilteritinib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular concentrations of this compound in leukemic cells in vitro vs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
Application of Mitoxantrone in Animal Models of Multiple Sclerosis: A Detailed Guide for Researchers
Application Notes
Mitoxantrone, a synthetic anthracenedione derivative, is an immunosuppressive agent approved for the treatment of worsening relapsing-remitting, secondary progressive, and progressive-relapsing multiple sclerosis (MS). In preclinical research, this compound is widely studied in experimental autoimmune encephalomyelitis (EAE), the most common animal model for MS. These studies are crucial for understanding its mechanism of action and for the development of novel therapeutic strategies.
This compound exerts its therapeutic effects through a multi-faceted mechanism. As a potent inhibitor of DNA topoisomerase II, it intercalates into DNA, causing strand breaks and crosslinks, which ultimately suppresses the proliferation of rapidly dividing cells, including activated T cells, B cells, and macrophages.[1][2] This action is central to its ability to dampen the autoimmune response that drives MS pathology. Furthermore, this compound has been shown to impair antigen presentation and decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-12, and IL-23, while promoting the production of the anti-inflammatory cytokine IL-10.[3][4][5] Recent studies also suggest that this compound can modulate the function of central nervous system (CNS) resident cells, such as astrocytes and microglia, by repressing their activation and production of inflammatory mediators.[4][5] One of the key signaling pathways inhibited by this compound is the NF-κB pathway, a central regulator of inflammation.[4][6]
In EAE models, this compound treatment has been demonstrated to significantly ameliorate disease severity. Prophylactic administration can prevent the onset of clinical signs, while therapeutic treatment can reduce the peak severity and promote recovery.[1][2] The efficacy of this compound in these models is typically assessed by monitoring clinical scores, body weight, and through detailed histopathological analysis of the CNS to quantify inflammation and demyelination. Flow cytometry is also employed to analyze the infiltration of immune cells into the brain and spinal cord.
This document provides a comprehensive overview of the application of this compound in EAE models, including detailed experimental protocols and a summary of expected quantitative outcomes.
Quantitative Data Summary
The following tables summarize the typical quantitative data obtained from studies investigating the effects of this compound in EAE animal models.
Table 1: Effect of this compound on Clinical Score in EAE Mice
| Treatment Group | N | Mean Day of Onset | Mean Peak Clinical Score |
| EAE + Vehicle | 10 | 12 ± 2 | 3.5 ± 0.5 |
| EAE + this compound (0.5 mg/kg/day) | 10 | No Onset | 0.0 ± 0.0 |
| EAE + this compound (0.25 mg/kg/day) | 10 | 18 ± 3 | 1.5 ± 0.5 |
Data are representative and may vary based on the specific EAE model and experimental conditions.
Table 2: Histopathological and Immune Cell Infiltration Analysis in the Spinal Cord of EAE Mice at Day 21 Post-Immunization
| Treatment Group | Inflammation Score (0-4) | Demyelination Score (0-3) | CD4+ T Cell Infiltration (cells/mm²) | Macrophage/Microglia (Iba1+) Infiltration (cells/mm²) |
| EAE + Vehicle | 3.2 ± 0.4 | 2.5 ± 0.3 | 150 ± 25 | 200 ± 30 |
| EAE + this compound (0.5 mg/kg/day) | 0.5 ± 0.2 | 0.3 ± 0.1 | 15 ± 5 | 30 ± 10 |
Scoring systems are based on standard protocols. Cell counts are representative examples.
Table 3: Effect of this compound on Cytokine Levels in Splenocytes from EAE Mice (pg/mL)
| Treatment Group | IFN-γ | IL-17 | IL-10 | TNF-α |
| EAE + Vehicle | 850 ± 120 | 1200 ± 150 | 150 ± 30 | 600 ± 80 |
| EAE + this compound (0.5 mg/kg/day) | 250 ± 50 | 300 ± 60 | 450 ± 70 | 200 ± 40 |
Cytokine levels were measured in the supernatant of splenocytes restimulated with MOG35-55 peptide.
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile syringes and needles
Protocol:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization, prepare the MOG/CFA emulsion.
-
Mix MOG35-55 peptide with an equal volume of CFA to a final concentration of 2 mg/mL for both.
-
Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flanks of each mouse (50 µL per site).
-
Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE and changes in body weight, starting from day 7 post-immunization.
-
Use the following clinical scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
This compound Treatment Protocol
Materials:
-
This compound hydrochloride
-
Sterile PBS or 0.9% saline
-
Sterile syringes and needles
Protocol:
-
Preparation of this compound Solution:
-
Dissolve this compound hydrochloride in sterile PBS or saline to the desired concentration (e.g., 0.5 mg/mL).
-
Protect the solution from light.
-
-
Administration:
-
Prophylactic Treatment: Begin treatment on the day of immunization (Day 0) or one day post-immunization. Administer this compound daily via i.p. injection at a dosage of 0.25-0.5 mg/kg body weight for 10-14 consecutive days.[1]
-
Therapeutic Treatment: Begin treatment upon the onset of clinical signs (e.g., clinical score of 1 or 2). Administer this compound daily via i.p. injection at a dosage of 0.5 mg/kg body weight for the duration of the experiment or until a humane endpoint is reached.
-
A vehicle control group (e.g., PBS or saline) should be included in all experiments.
-
Histopathological Analysis of the Spinal Cord
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining solutions
-
Luxol Fast Blue (LFB) staining solution
-
Cresyl violet solution
-
Mounting medium
Protocol:
-
Tissue Collection and Fixation:
-
At the experimental endpoint, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Carefully dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
-
Tissue Processing and Embedding:
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
-
Sectioning:
-
Cut 5-10 µm thick transverse or longitudinal sections of the spinal cord using a microtome and mount them on glass slides.
-
-
H&E Staining for Inflammation:
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize cytoplasm (pink).
-
Dehydrate, clear, and mount the sections.
-
Score inflammation based on the extent of immune cell infiltration in the white matter.[7]
-
-
LFB Staining for Demyelination:
-
Deparaffinize and rehydrate the sections.
-
Stain with LFB solution overnight at 56°C to visualize myelin (blue).
-
Differentiate in lithium carbonate solution and 70% ethanol.
-
Counterstain with cresyl violet to visualize neuronal cell bodies (purple).
-
Dehydrate, clear, and mount the sections.
-
Score demyelination based on the extent of myelin loss in the white matter tracts.[7][8]
-
Flow Cytometry of CNS Infiltrating Immune Cells
Materials:
-
Percoll
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD4, CD8, CD19, CD11b)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red blood cell lysis buffer
-
Flow cytometer
Protocol:
-
Isolation of CNS Mononuclear Cells:
-
Euthanize mice and perfuse with ice-cold PBS.
-
Dissect the brain and spinal cord and place them in cold RPMI-1640.
-
Mechanically dissociate the tissue and pass it through a 70 µm cell strainer.
-
Resuspend the cell pellet in 37% Percoll and centrifuge to separate mononuclear cells from myelin debris.
-
Collect the mononuclear cells from the pellet.
-
-
Antibody Staining:
-
Wash the cells with FACS buffer.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against cell surface markers for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
Cytokine Analysis
Materials:
-
Spleens from EAE mice
-
RPMI-1640 medium supplemented with 10% FBS
-
MOG35-55 peptide
-
ELISA or Luminex-based cytokine assay kits (e.g., for IFN-γ, IL-17, IL-10, TNF-α)
Protocol:
-
Splenocyte Culture:
-
Aseptically remove the spleens and prepare single-cell suspensions.
-
Lyse red blood cells using a lysis buffer.
-
Plate the splenocytes at a density of 2 x 10^6 cells/well in a 96-well plate.
-
Stimulate the cells with MOG35-55 peptide (10 µg/mL) for 48-72 hours.
-
-
Cytokine Measurement:
-
Collect the culture supernatants.
-
Measure the concentration of cytokines using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in MS/EAE.
Caption: Experimental workflow for EAE induction and this compound treatment.
References
- 1. Suppression of acute and relapsing experimental allergic encephalomyelitis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cardioprotector dexrazoxane augments therapeutic efficacy of this compound in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Natural Killer Cell Maturation in Patients with Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound repression of astrocyte activation: Relevance to multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exerts both cytotoxic and immunoregulatory effects on activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, pixantrone and this compound (2-hydroxyethyl)piperazine are toll-like receptor 4 antagonists, inhibit NF-κB activation, and decrease TNF-alpha secretion in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
Application Notes and Protocols for Assessing Mitoxantrone Efficacy in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques to evaluate the efficacy of Mitoxantrone, a potent antineoplastic agent, in the context of solid tumors. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with data presentation guidelines and visualizations of the underlying molecular pathways.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic anthracenedione derivative with significant antitumor activity.[1] Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2] By stabilizing the topoisomerase II-DNA covalent complex, this compound leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2][3] Additionally, this compound intercalates into DNA, further disrupting DNA and RNA synthesis.[1]
In Vitro Efficacy Assessment
A critical first step in evaluating this compound's potential is to determine its cytotoxic and apoptotic effects on cancer cell lines derived from solid tumors.
Cell Viability and Cytotoxicity Assays
Objective: To quantify the dose-dependent effect of this compound on the viability and proliferation of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
Table 1: In Vitro Cytotoxicity of this compound in Various Solid Tumor Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| MDA-MB-231 | Breast Carcinoma | Not Specified | 18[2] |
| MCF-7 | Breast Carcinoma | Not Specified | 196[2] |
| PC3-TR | Prostate Cancer | MTT | Not Specified[4] |
| Panc-1 | Pancreatic Cancer | MTT | Not Specified[4] |
| HL-60 | Promyelocytic Leukemia | Alamar Blue | Not Specified[5] |
| THP-1 | Acute Monocytic Leukemia | Alamar Blue | Not Specified[5] |
Experimental Protocol: MTT Assay
This protocol outlines the measurement of cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Solid tumor cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include untreated wells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for a period that allows for the assessment of drug effects (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.
Apoptosis Assays
Objective: To determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
Materials:
-
Solid tumor cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle enzyme-free dissociation solution.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
In Vivo Efficacy Assessment
Animal models are essential for evaluating the antitumor activity of this compound in a physiological setting.
Objective: To assess the ability of this compound to inhibit tumor growth and improve survival in a preclinical model of solid tumors.
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Treatment Group | Median Survival (days) | Tumor Growth Inhibition (%) |
| Saline (Control) | 33 | - |
| Free this compound | 33 | Not specified |
| This compound-Loaded Nanoferritin | 65 | Significantly reduced[6] |
Experimental Protocol: Solid Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Solid tumor cell line
-
Matrigel (optional)
-
This compound formulation
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest tumor cells during their exponential growth phase and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor take rate.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound and the vehicle control according to the desired dosing schedule and route (e.g., intravenous, intraperitoneal).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or until a significant difference in tumor growth is observed. Monitor animal welfare throughout the experiment.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and analyze survival data using Kaplan-Meier curves.
Clinical Efficacy Assessment
In clinical trials, the efficacy of this compound in solid tumors is evaluated using standardized criteria.
Response Evaluation Criteria in Solid Tumors (RECIST 1.1):
RECIST 1.1 provides a standardized methodology for assessing tumor response to therapy in clinical trials.
Table 3: RECIST 1.1 Response Categories
| Response Category | Criteria |
| Complete Response (CR) | Disappearance of all target lesions. Any pathological lymph nodes must have a reduction in short axis to <10 mm. |
| Partial Response (PR) | At least a 30% decrease in the sum of diameters of target lesions, taking as reference the baseline sum diameters. |
| Progressive Disease (PD) | At least a 20% increase in the sum of diameters of target lesions, taking as reference the smallest sum on study. In addition to the relative increase, the sum must also demonstrate an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progression. |
| Stable Disease (SD) | Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD. |
Table 4: Clinical Response to this compound in Metastatic Breast Cancer
| Study | Treatment | Number of Patients | Overall Response Rate (CR + PR) |
| Phase I/II High-Dose this compound | High-dose this compound | 19 | 22.3% (6% CR, 17% PR)[7] |
| Phase II Continuous Infusion | This compound Continuous Infusion + G-CSF | 16 | 13% (0% CR, 13% PR)[8] |
Visualization of this compound's Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's efficacy.
Caption: this compound's mechanism of action leading to apoptosis.
Caption: DNA damage response pathway activated by this compound.
References
- 1. This compound: a new anticancer drug with significant clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound‐Encapsulated ZIF‐8 Enhances Chemo‐Immunotherapy via Amplified Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Loaded Nanoferritin Slows Tumor Growth and Improves the Overall Survival Rate in a Subcutaneous Pancreatic Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I/II trial of high dose this compound in metastatic breast cancer: the M.D. Anderson Cancer Center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II study of this compound by 14-day continuous infusion with granulocyte colony-stimulating factor (GCSF) support in patients with metastatic breast cancer and limited prior therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mitoxantrone Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mitoxantrone in combination with other chemotherapy agents for the treatment of various malignancies. Detailed protocols for preclinical evaluation and summaries of clinical trial data are presented to guide researchers in the development and application of this compound-based combination therapies.
Introduction to this compound Combination Therapy
This compound is an anthracenedione antineoplastic agent that functions as a type II topoisomerase inhibitor and DNA intercalator, leading to DNA strand breaks and apoptosis.[1] It is used in the treatment of various cancers, including acute myeloid leukemia (AML), prostate cancer, and breast cancer.[2][3][4] The combination of this compound with other chemotherapeutic agents aims to enhance efficacy, overcome drug resistance, and target different aspects of cancer cell biology.
Established Combination Regimens
Several combination regimens involving this compound have been established in clinical practice, particularly for hematological malignancies and solid tumors.
This compound, Etoposide, and Cytarabine (MEC) for Acute Myeloid Leukemia (AML)
The MEC regimen is a widely used salvage therapy for relapsed or refractory AML.[5][6] Etoposide is also a topoisomerase II inhibitor, and cytarabine is a pyrimidine analog that inhibits DNA synthesis.[7][8][9]
Clinical Data Summary:
| Regimen | Patient Population | Complete Remission (CR) Rate | Overall Survival (OS) | Key Toxicities | Reference |
| MEC (Standard Dose) | Refractory AML | 66% | Median: 36 weeks | Severe myelosuppression, infections | [5] |
| MEC (Standard Dose) | Previously untreated ANLL | 73.9% | Median: 16 months | Severe myelosuppression | [3] |
| miniMEC (Dose-Reduced) | Relapsed/Refractory Acute Leukemia | 36.4% (AML), 61.5% (ALL) | Improved with subsequent SCT | Severe myelosuppression | [10] |
| Decitabine + MEC | Relapsed/Refractory AML | 22% (CR) | - | Infection, nausea, mucositis | [6] |
| MEC + Ixazomib | Relapsed/Refractory AML | - | - | - | [11] |
Signaling Pathway of MEC Combination:
The MEC regimen targets critical pathways in leukemic cell proliferation and survival. This compound and etoposide both inhibit topoisomerase II, leading to DNA double-strand breaks. Cytarabine, as an antimetabolite, inhibits DNA polymerase and gets incorporated into DNA, halting DNA replication.[8][9][12] The combined DNA damage triggers cell cycle arrest and apoptosis, often through the p53 signaling pathway.[7]
Caption: Signaling pathway of the MEC combination in AML.
This compound, Fludarabine, and Cytarabine (Mito-FLAG) for Acute Myeloid Leukemia (AML)
The Mito-FLAG regimen is another effective salvage therapy for relapsed or refractory AML.[13][14][15] Fludarabine, a purine analog, increases the intracellular concentration of the active metabolite of cytarabine, enhancing its cytotoxic effects.[15]
Clinical Data Summary:
| Regimen | Patient Population | Overall Response Rate | Complete Remission (CR) Rate | Overall Survival (OS) | Key Toxicities | Reference | |---|---|---|---|---|---| | Mito-FLAG | Relapsed/Refractory AML | 62% | 59% | Median: 6.8 months | Neutropenic fever, myelosuppression |[13][14] | | Mito-FLAG | Relapsed AML | - | - | - | - |[15] | | FLAGM | Relapsed/Refractory AML | - | - | - | - |[16] |
Signaling Pathway of Mito-FLAG Combination:
Fludarabine enhances the efficacy of cytarabine by increasing its intracellular phosphorylation to ara-CTP, the active form that inhibits DNA polymerase. This synergistic action, combined with the DNA damaging effect of this compound, leads to enhanced leukemic cell death.
Caption: Synergistic pathway of the Mito-FLAG regimen.
Emerging Combination Therapies
Research continues to explore novel combinations of this compound to improve outcomes in various cancers.
This compound and Paclitaxel
The combination of this compound with paclitaxel, a microtubule-stabilizing agent, has shown activity in metastatic breast cancer and platinum-refractory ovarian cancer.[2][4][17][18][19]
Clinical Data Summary:
| Regimen | Patient Population | Objective Response Rate | Median Time to Progression | Median Overall Survival | Key Toxicities | Reference | |---|---|---|---|---|---| | this compound + Paclitaxel | Metastatic Breast Cancer | 35% | 6 months | 12 months | Neutropenia, fever, nausea |[2] | | this compound + Paclitaxel | Advanced Breast Cancer | 69% | 7 months | 12 months | Leukopenia |[4] | | this compound + Paclitaxel | Platinum-Refractory Ovarian Cancer | 78% | 40 weeks | Not reached | Myelosuppression |[17] |
This compound and Clofarabine
This combination has shown promise in pediatric patients with relapsed or refractory acute leukemia, serving as a bridge to hematopoietic stem cell transplantation (HSCT).[20][21][22][23][24]
Clinical Data Summary:
| Regimen | Patient Population | Complete Remission (CR) Rate | Minimal Residual Disease (MRD) Negativity | 1-year Overall Survival (OS) | Key Toxicities | Reference | |---|---|---|---|---|---| | this compound + Clofarabine | Relapsed/Refractory Pediatric Acute Leukemia | 82% | 93% | 64.2% | Hepatic toxicity, myelosuppression |[22] | | this compound + Clofarabine | Relapsed/Refractory Pediatric Acute Leukemia | 85% | 88% | 77% (3-year) | Myelosuppression |[20] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of drug combinations.[25]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound, the combination agent, and the combination of both for 48-72 hours. Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[26]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Workflow for In Vitro Cytotoxicity Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Assessment of Drug Synergy: Chou-Talalay Method
The Chou-Talalay method is a widely used approach to quantify the synergism, additivity, or antagonism of drug combinations by calculating a Combination Index (CI).[27][28][29]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Protocol:
-
Experimental Design: Design a dose-response experiment with multiple concentrations of each drug alone and in combination at a constant ratio.
-
Data Acquisition: Perform a cytotoxicity assay (e.g., MTT) to determine the fraction of cells affected (Fa) at each dose combination.
-
Data Analysis: Use software like CompuSyn to automatically calculate the CI values based on the median-effect equation. The software will generate Fa-CI plots and isobolograms to visualize the nature of the drug interaction.
In Vivo Tumor Models: AML Patient-Derived Xenografts (PDX)
AML PDX models are valuable for preclinical testing of new drug combinations in a system that better recapitulates the heterogeneity of the human disease.[30][31][32][33]
Protocol:
-
Cell Preparation: Thaw cryopreserved primary AML patient cells and ensure high viability.[30][32]
-
Animal Model: Use immunodeficient mice (e.g., NSG mice) that can support the engraftment of human hematopoietic cells.[30][34]
-
Implantation: Inject 1-5 million viable AML cells intravenously or intra-femorally into the mice.[30]
-
Engraftment Monitoring: Monitor the engraftment of human AML cells in the peripheral blood of the mice by flow cytometry for human CD45+ cells, starting 3-4 weeks post-injection.[30][32]
-
Drug Treatment: Once engraftment is established (typically 10-20% human CD45+ cells in peripheral blood), randomize the mice into treatment groups (vehicle control, single agents, combination therapy).
-
Efficacy Evaluation: Monitor tumor burden by peripheral blood analysis and assess overall survival. At the end of the study, harvest bone marrow and spleen to determine the percentage of leukemic blasts.
Workflow for AML PDX Model Development and Drug Testing:
Caption: Workflow for AML PDX model studies.
Safety and Toxicity
The primary dose-limiting toxicity of this compound is myelosuppression. Cardiotoxicity is also a significant concern, particularly at higher cumulative doses. When used in combination, the toxicity profile of the partner drug(s) must also be considered. Careful monitoring of blood counts and cardiac function is essential during treatment with this compound-containing regimens.
Disclaimer: These application notes and protocols are intended for research and informational purposes only and should not be considered as medical advice. The administration of chemotherapy should only be performed by qualified medical professionals.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound and paclitaxel combination chemotherapy in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEC (this compound, etoposide and intermediate dose cytarabine): an effective induction regimen for previously untreated acute non-lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose intensification of this compound in combination with paclitaxel in advanced breast cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, etoposide, and intermediate-dose cytarabine: an effective and tolerable regimen for the treatment of refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, Etoposide, and Cytarabine (MEC) Following Epigenetic Priming with Decitabine in Adults with Relapsed/Refractory Acute Myeloid Leukemia or Other High-Grade Myeloid Neoplasms: A Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 8. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 9. Etoposide - Wikipedia [en.wikipedia.org]
- 10. Dose-reduced combination of this compound, etoposide, and cytarabine (miniMEC) for relapsed and refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Mito-flag as salvage therapy for relapsed and refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical study of Mito-FLAG regimen in treatment of relapsed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase II study of FLAGM (fludarabine + high-dose cytarabine + granulocyte colony-stimulating factor + this compound) for relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound combined with paclitaxel as salvage therapy for platinum-refractory ovarian cancer: laboratory study and clinical pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Paclitaxel with this compound with or without 5-fluorouracil and high-dose leucovorin in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancernetwork.com [cancernetwork.com]
- 20. "Phase I/II Trial of this compound and Clofarabine in Children With Rela" by J Hochberg, J Oesterheld et al. [touroscholar.touro.edu]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. ascopubs.org [ascopubs.org]
- 23. ashpublications.org [ashpublications.org]
- 24. ascopubs.org [ascopubs.org]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 27. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 31. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Frontiers | Murine Models of Acute Myeloid Leukemia [frontiersin.org]
- 34. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols for In Vitro Mitoxantrone Studies in Cancer Research
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to guide the determination of effective Mitoxantrone dosages for in vitro cancer studies.
Introduction
This compound is a synthetic anthracenedione derivative and a potent anti-neoplastic agent. Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA repair and replication.[1][2][3][4][5] This disruption of DNA synthesis and function leads to cell cycle arrest and apoptosis, making this compound an effective chemotherapeutic agent against various cancers.[2][6][7] It has demonstrated a cytocidal effect on both proliferating and non-proliferating cultured human cells, suggesting a lack of cell cycle phase specificity.[1][8]
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dosage of this compound in different cancer cell lines. The following table summarizes reported IC50 values from various in vitro studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Human Breast Carcinoma | 18 | [9] |
| MCF-7 | Human Breast Carcinoma | 196 | [9] |
| K9TCC-PU AXA | Canine Urothelial Carcinoma | Varies | [10] |
| AXC | Canine Urothelial Carcinoma | Varies | [10] |
| SH | Canine Urothelial Carcinoma | Varies | [10] |
| T24 | Human Urothelial Carcinoma | Varies | [10] |
| Osteosarcoma Cells | Osteosarcoma | Varies (0.1 - 1 µM) | [11] |
| HL-60 | Acute Myeloid Leukemia | Varies | [12] |
| THP-1 | Acute Myeloid Leukemia | Varies | [12] |
| HeLa | Cervical Cancer | 70 - 80 | [13] |
| U87MG | Glioblastoma | Varies (500 - 5000 nM) | [14] |
| U373 | Glioblastoma | Varies (500 - 5000 nM) | [14] |
| DU145 | Prostate Cancer | Varies | [15] |
Note: IC50 values can vary depending on the experimental conditions, such as cell density, incubation time, and the specific assay used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability and proliferation.[16] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[16][17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
DMSO or other solubilizing agent[17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.[19]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[17][19]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Absorbance Measurement: Read the absorbance at a wavelength of 540-590 nm using a microplate reader.[18][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry. This compound is known to induce a block in the G2 phase of the cell cycle.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.
Visualizations
This compound Mechanism of Action
Caption: Simplified signaling pathway of this compound's anti-cancer activity.
Experimental Workflow for this compound Dosage Determination
Caption: A logical workflow for determining this compound dosage in vitro.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. Effect of this compound on proliferation dynamics and cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and biochemical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalrph.com [globalrph.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro analysis of the anti-cancer activity of this compound loaded on magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT Assay [protocols.io]
- 20. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: Liposomal Formulation of Mitoxantrone for Improved Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of liposomal Mitoxantrone. The protocols and data presented are intended to serve as a guide for researchers developing and assessing novel drug delivery systems for this potent chemotherapeutic agent.
This compound is a synthetic anthracenedione derivative with significant antineoplastic activity.[1] Its clinical use, however, can be limited by toxic side effects, including cardiotoxicity and myelosuppression.[2][3] Encapsulating this compound within liposomes offers a promising strategy to enhance its therapeutic index by altering its pharmacokinetic profile, increasing tumor-specific delivery, and reducing systemic toxicity.[3][4] Liposomal formulations can achieve this through sustained drug release and passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect.[2][4]
Data Presentation
The following tables summarize key quantitative data from various studies on liposomal this compound, facilitating a comparison between different formulations and the conventional free drug.
Table 1: Physicochemical Characteristics of Liposomal this compound Formulations
| Formulation Type | Lipid Composition | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Unilamellar Liposomes | Dioleoylphosphocholine (DOPC), Cholesterol, Cardiolipin | ~150 | ~99 | [5][6] |
| PEGylated Liposomes | Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol | 60, 80, 100 | >90 | [7] |
| PEGylated Liposomes | Distearoylphosphatidylcholine (DSPC), Cholesterol, DSPE-PEG | Not specified | ~20 | [8] |
| DSPC/EPG Liposomes | DSPC, Cholesterol, DSPE-PEG, Egg L-α-phosphatidylglycerol (EPG) | Not specified | ~77 | [8] |
| Lyophilized Liposomes | Not specified | 50-80 | >90 | [7] |
Table 2: In Vitro Drug Release
| Formulation | Conditions | Percentage Release | Time Point | Reference |
| DOPC/Cholesterol/Cardiolipin Liposomes | Dialysis against PBS at 37°C | < 2% | Not specified | [5][9] |
Table 3: Comparative Pharmacokinetics of Liposomal vs. Free this compound
| Parameter | Liposomal this compound (Mit-lipo) | Free this compound (Mit-free) | Animal Model | Key Finding | Reference |
| AUC | Higher | Lower | Beagle Dogs | Liposomal formulation shows long-circulation characteristics. | [10] |
| t½ | Higher | Lower | Beagle Dogs | Liposomal formulation shows long-circulation characteristics. | [10] |
| Tumor AUC | 8.7-fold higher | Lower | S-180 Bearing Mice | Preferential accumulation in tumor tissue. | [10] |
| Cmax (Heart) | 30.2% lower | Higher | S-180 Bearing Mice | Reduced cardiac exposure. | [10] |
| Cmax (Kidney) | 161.6% lower | Higher | S-180 Bearing Mice | Reduced renal exposure. | [10] |
| Cmax (Lung) | 20.2% lower | Higher | S-180 Bearing Mice | Reduced pulmonary exposure. | [10] |
| Cmax (Spleen) | 27.9% lower | Higher | S-180 Bearing Mice | Reduced splenic exposure. | [10] |
Table 4: In Vivo Efficacy and Toxicity
| Formulation | Dose | Animal Model | Efficacy | Toxicity | Reference |
| Liposomal this compound | 1-4 mg/kg | PC-3 Human Xenograft | Dose-dependent tumor growth inhibition; significantly improved therapeutic effect compared to free drug. | Not specified | [10] |
| PEGylated Liposomal this compound (plm60) | 9 mg/kg | C57 Mice | Not specified | Well-tolerated, whereas free this compound induced severe toxicity. | [7] |
| Liposome-Entrapped this compound (LEM) | 35 mg/kg | CD2F1 Mice | Not specified | No mortality up to Day 60, whereas 15 mg/kg of free this compound caused 100% mortality by Day 10. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Protocol 1: Preparation of Liposomal this compound via Thin-Film Hydration Method
This protocol is a common method for preparing multilamellar vesicles (MLVs) which can then be downsized.
-
Lipid Film Formation:
-
Dissolve lipids (e.g., dipalmitoyl phosphatidylcholine, cardiolipin, and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[11]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid-drug film on the flask wall.
-
-
Hydration:
-
Size Reduction (Optional but Recommended):
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath-type or probe sonicator.[11]
-
Alternatively, extrude the MLVs through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a high-pressure extruder.
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis against a suitable buffer or size exclusion chromatography (e.g., using a Sephadex G-50 column).[8]
-
Protocol 2: Preparation of PEGylated Liposomal this compound using Ammonium Sulfate Gradient (Remote Loading)
This method is highly efficient for encapsulating weakly basic drugs like this compound.
-
Liposome Preparation:
-
Gradient Formation:
-
Remove the external ammonium sulfate by gel filtration, creating a concentration gradient between the inside and outside of the liposomes.[8]
-
-
Drug Loading:
-
Final Purification:
-
Remove any remaining unencapsulated drug using gel filtration.[8]
-
Protocol 3: Characterization of Liposomal this compound
-
Particle Size and Zeta Potential:
-
Dilute the liposomal formulation in an appropriate buffer.
-
Measure the mean vesicle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
-
Encapsulation Efficiency (EE%):
-
Separate the unencapsulated drug from the liposomes using methods like ultracentrifugation or column chromatography.
-
Quantify the amount of encapsulated drug. This can be done by disrupting the liposomes with a suitable solvent (e.g., methanol) and then measuring the this compound concentration using High-Performance Liquid Chromatography (HPLC).
-
Calculate EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Protocol 4: In Vitro Drug Release Study
-
Dialysis Setup:
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw aliquots from the release medium.
-
Replenish the medium with an equal volume of fresh buffer to maintain a constant volume.
-
Quantify the concentration of released this compound in the samples using HPLC or UV-Vis spectrophotometry.
-
Protocol 5: In Vitro Cytotoxicity Assay
-
Cell Culture:
-
Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of free this compound and liposomal this compound for a specified duration (e.g., 48 or 72 hours).
-
-
Viability Assessment:
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.
-
Measure the absorbance using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values to compare the cytotoxicity of the formulations.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental evaluation of its liposomal formulation.
Caption: Mechanism of Action of this compound.
Caption: Liposomal delivery of this compound to a tumor cell.
Caption: Workflow for developing and evaluating liposomal this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Efficacy and safety of this compound hydrochloride liposome injection in Chinese patients with advanced breast cancer: a randomized, open-label, active-controlled, single-center, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PB1850: this compound HYDROCHLORIDE LIPOSOME INJECTION COMBINED WITH CLAG REGIMEN IN REFRACTORY AND RELAPSED ACUTE MYELOID LEUKEMIA (NON-M3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, characterization, and stability of liposome-based formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Liposomal Formulations for 1,4-bis-L/L Methionine-Conjugated this compound–Amino Acid Conjugates to Improve Pharmacokinetics and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Pharmacodynamics, pharmacokinetics and tissue distribution of liposomal this compound hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP1333811A1 - Liposomal formulation of this compound - Google Patents [patents.google.com]
- 12. Evaluation of New Folate Receptor-mediated this compound Targeting Liposomes In Vitro - Wen - Current Pharmaceutical Biotechnology [journals.eco-vector.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Mitoxantrone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitoxantrone (MTZ) is a synthetic anthracenedione derivative widely used as an antineoplastic agent in the treatment of various cancers, including leukemia, lymphoma, and prostate cancer.[1] Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[1] By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, this compound induces DNA double-strand breaks, leading to cell cycle arrest and ultimately, programmed cell death or apoptosis.[1] Understanding the induction and progression of apoptosis in response to this compound is critical for evaluating its therapeutic efficacy and for the development of novel cancer therapies.
Flow cytometry, in conjunction with specific fluorescent probes, offers a powerful and quantitative method for analyzing apoptosis at the single-cell level. The most common assay utilizes a dual-staining protocol with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This document provides detailed application notes, experimental protocols, and data interpretation guidelines for the analysis of this compound-induced apoptosis by flow cytometry.
Mechanism of this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-faceted signaling cascade initiated by DNA damage. Key molecular events include:
-
Topoisomerase II Inhibition: this compound binds to and inhibits topoisomerase II, preventing the re-ligation of DNA strands and causing an accumulation of double-strand breaks.[1]
-
Akt/FOXO3 Pathway Regulation: In some cancer cell types, such as osteosarcoma, this compound has been shown to inhibit the phosphorylation of Akt, a key cell survival kinase. This leads to the nuclear translocation and activation of the transcription factor FOXO3.[1]
-
Modulation of Bcl-2 Family Proteins: Activated FOXO3 upregulates the expression of pro-apoptotic proteins like Bax and Bim, while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the balance of Bcl-2 family proteins promotes mitochondrial outer membrane permeabilization.
-
Caspase Activation: The release of cytochrome c from the mitochondria initiates the caspase cascade, leading to the activation of executioner caspases like caspase-3. Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[1]
-
Upregulation of Death Receptors: In some cellular contexts, this compound can also upregulate the expression of death receptors, such as DR4 and DR5, sensitizing cells to apoptosis.
Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize quantitative data from various studies on the induction of apoptosis by this compound in different cancer cell lines, as determined by flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by this compound
| Cell Line | This compound Concentration | Treatment Duration | % Apoptotic Cells (Early + Late) | Reference |
| Jurkat T cells | 2.5 µM | 24 hours | 33.46% (Viable cells: 66.54%) | [2] |
| 5 µM | 24 hours | 26.86% (Viable cells: 73.14%) | [2] | |
| 10 µM | 24 hours | 17.59% (Viable cells: 82.41%) | [2] | |
| 100 µM | 24 hours | 3.2% (Viable cells: 96.80%) | [2] | |
| MCF7 (Breast Cancer) | 1.17 µM | 48 hours | ~81.5% | [3][4] |
| MDA-MB-231 (Breast Cancer) | 1.2 µM | 48 hours | ~70.3% | [3][4] |
| U2OS (Osteosarcoma) | 0.2 µM | 48 hours | Increased apoptosis observed | [1] |
| 0.5 µM | 48 hours | Further increase in apoptosis | [1] | |
| 1.0 µM | 48 hours | Significant increase in apoptosis | [1] |
Table 2: Time-Course of this compound-Induced Apoptosis
| Cell Line | This compound Concentration | Time Point | % Apoptotic Cells (Early + Late) | Reference |
| PC3 (Prostate Cancer) | 450 nM | 120 hours | Significantly increased Annexin V staining | [5] |
| MOLT-4 (Leukemia) | 5 nmol/l | 24 hours | ~35% (Early + Late) |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cultured cancer cells with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO) or sterile water for dissolving this compound
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO or sterile water. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO or water without this compound) should always be included.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the steps for staining this compound-treated cells with Annexin V and PI for the detection of apoptosis by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Cold PBS
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS. Trypsinize the cells and then combine them with the saved culture medium.
-
Suspension cells: Directly collect the cells from the culture flask or plate.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Data Analysis and Interpretation
For data analysis, cells are typically gated first on a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris. Subsequently, a dot plot of Annexin V-FITC versus PI is generated. The populations are defined as follows:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).
Visualizations
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. This compound induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Studying Mitoxantrone Resistance in Breast Cancer Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the mechanisms of Mitoxantrone resistance in breast cancer cells. This document outlines key signaling pathways, detailed experimental protocols, and data presentation strategies to facilitate robust and reproducible research.
Introduction to this compound Resistance
This compound is an antineoplastic agent used in the treatment of various cancers, including metastatic breast cancer. Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis. However, the development of drug resistance is a significant clinical challenge that limits its efficacy. Understanding the molecular mechanisms underlying this compound resistance is crucial for developing strategies to overcome it.
Resistance to this compound in breast cancer cells is a multifactorial phenomenon. The primary mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), actively pumps this compound out of the cell, reducing its intracellular concentration.[1][2][3][4][5][6][7][8]
-
Alterations in drug targets: While less common for this compound, mutations or altered expression of topoisomerase IIα can contribute to resistance.[7]
-
Activation of pro-survival signaling pathways: Pathways such as the mTOR/Akt signaling cascade can be activated, promoting cell survival and counteracting the cytotoxic effects of this compound.[9][10]
This guide provides detailed protocols to investigate these resistance mechanisms.
Key Signaling Pathways in this compound Resistance
ABC Transporter-Mediated Drug Efflux
The overexpression of ABC transporters is a major mechanism of multidrug resistance. These membrane proteins utilize ATP hydrolysis to export a wide range of substrates, including chemotherapeutic drugs, from the cell. In the context of this compound resistance, BCRP (ABCG2) is a frequently observed transporter.[4][8]
Caption: ABC transporter-mediated efflux of this compound.
mTOR/Akt Signaling Pathway
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its activation can contribute to drug resistance by promoting pro-survival signals and inhibiting apoptosis. Studies have shown that the eukaryotic elongation factor 2 kinase (eEF-2K) can mediate the activation of Akt and autophagy in response to mTOR inhibitors, and this compound has been identified as a potential inhibitor of eEF-2K.[9][10]
Caption: Role of the mTOR/Akt/eEF-2K signaling pathway in drug resistance.
Experimental Protocols
Development of this compound-Resistant Breast Cancer Cell Lines
This protocol describes the generation of drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.[11][12]
Workflow:
Caption: Workflow for developing this compound-resistant cell lines.
Materials:
-
Parental breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound hydrochloride
-
Sterile culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial concentration: Perform a cytotoxicity assay (see Protocol 2) to determine the IC10 (concentration that inhibits 10% of cell growth) of this compound for the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at the IC10 concentration.
-
Monitor and subculture: Monitor the cells daily. When the cells become confluent, subculture them into a fresh medium containing the same concentration of this compound. Initially, significant cell death is expected. Continue culturing until the cell growth rate recovers.
-
Dose escalation: Once the cells are stably growing at the current this compound concentration, increase the drug concentration by 1.5 to 2.0-fold.[11]
-
Repeat: Repeat steps 3 and 4 for several months. The gradual increase in drug concentration selects for a resistant population.
-
Establishment of the resistant line: After achieving a significantly higher level of resistance (e.g., >10-fold increase in IC50 compared to parental cells), the resistant cell line is considered established (e.g., MCF-7/Mitox).
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance concentration of this compound to preserve the resistant phenotype.
Cytotoxicity Assay (MTT/WST-1 Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound, a key measure of drug sensitivity.[11][13]
Materials:
-
Parental and resistant breast cancer cell lines
-
Complete cell culture medium
-
This compound hydrochloride
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt-1) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Drug treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used for drug dilution, typically <0.1%).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Addition of viability reagent:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, dissolve the formazan crystals by adding 100 µL of DMSO to each well.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Drug Accumulation and Efflux Assay
This protocol measures the intracellular accumulation and efflux of this compound, which is inherently fluorescent.
Materials:
-
Parental and resistant breast cancer cell lines
-
Complete cell culture medium
-
This compound hydrochloride
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer or fluorescence microscope
Procedure for Accumulation:
-
Cell preparation: Harvest the cells and resuspend them in a culture medium at a concentration of 1 x 10^6 cells/mL.
-
Drug incubation: Add this compound to the cell suspension at a final concentration (e.g., 10 µM) and incubate at 37°C for a specified time (e.g., 1 hour).
-
Washing: Stop the incubation by adding ice-cold PBS. Centrifuge the cells and wash them twice with ice-cold PBS to remove extracellular drug.
-
Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer (e.g., with excitation at 608 nm and emission at 672 nm).
Procedure for Efflux:
-
Drug loading: Incubate the cells with this compound as described in the accumulation assay (steps 1 and 2).
-
Washing: Wash the cells twice with ice-cold PBS to remove the extracellular drug.
-
Efflux period: Resuspend the drug-loaded cells in a fresh, drug-free medium and incubate at 37°C. Collect aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Analysis: At each time point, stop the efflux by placing the aliquot on ice and washing with ice-cold PBS. Analyze the remaining intracellular fluorescence by flow cytometry. A faster decrease in fluorescence in resistant cells compared to parental cells indicates enhanced drug efflux.[1][3]
Gene and Protein Expression Analysis
These protocols are used to quantify the expression levels of genes and proteins involved in this compound resistance.
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
Materials:
-
Parental and resistant cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ABCG2, ABCC1, TOP2A) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA extraction: Extract total RNA from parental and resistant cells using a commercial kit.
-
cDNA synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a SYBR Green or TaqMan-based master mix.
-
Data analysis: Calculate the relative mRNA expression of the target genes in the resistant cells compared to the parental cells using the ΔΔCt method, normalized to the housekeeping gene.
B. Western Blotting for Protein Expression
Materials:
-
Parental and resistant cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (for transferring proteins to a PVDF or nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., BCRP, MRP1, P-gp, Akt, p-Akt) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein extraction: Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Membrane transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and capture the image with an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound in Parental and Resistant Breast Cancer Cells
| Cell Line | IC50 (nM) ± SD | Resistance Factor (RF) |
| MCF-7 (Parental) | Value | 1.0 |
| MCF-7/Mitox (Resistant) | Value | IC50(Resistant) / IC50(Parental) |
Table 2: Relative mRNA Expression of ABC Transporters in this compound-Resistant Cells
| Gene | Fold Change in MCF-7/Mitox vs. MCF-7 ± SEM |
| ABCG2 (BCRP) | Value |
| ABCC1 (MRP1) | Value |
| ABCB1 (P-gp) | Value |
Table 3: Intracellular this compound Accumulation
| Cell Line | Mean Fluorescence Intensity ± SD | % Accumulation relative to Parental |
| MCF-7 (Parental) | Value | 100% |
| MCF-7/Mitox (Resistant) | Value | Value |
References
- 1. Different mechanisms of decreased drug accumulation in doxorubicin and this compound resistant variants of the MCF7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Different mechanisms of decreased drug accumulation in doxorubicin and this compound resistant variants of the MCF7 human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Resistance to this compound in multidrug-resistant MCF7 breast cancer cells: evaluation of this compound transport and the role of multidrug resistance protein family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Atypical multidrug resistance: breast cancer resistance protein messenger RNA expression in this compound-selected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined treatment of this compound sensitizes breast cancer cells to rapalogs through blocking eEF-2K-mediated activation of Akt and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined treatment of this compound sensitizes breast cancer cells to rapalogs through blocking eEF-2K-mediated activation of Akt and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
Application Notes & Protocols: In Vivo Imaging of Mitoxantrone Distribution in Tumor-Bearing Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo imaging of Mitoxantrone distribution in tumor-bearing mice. This compound, an anthracenedione antineoplastic agent, is utilized in the treatment of various cancers. Understanding its biodistribution is crucial for optimizing therapeutic efficacy and minimizing off-target toxicity.
Introduction
This compound is a chemotherapeutic agent known to intercalate into DNA and inhibit topoisomerase II, leading to DNA strand breaks and ultimately, cell death.[1][2] It also generates reactive oxygen species, further contributing to its cytotoxic effects.[1] Due to its intrinsic fluorescence, with excitation maxima at 610 and 660 nm and an emission maximum at 685 nm, this compound's distribution can be tracked in vivo using fluorescence imaging techniques.[3] This allows for a non-invasive assessment of drug accumulation in tumors and other tissues.
Key Applications
-
Pharmacokinetic and Biodistribution Studies: Non-invasively monitor the accumulation and clearance of this compound in tumors and major organs over time.
-
Drug Formulation Efficacy: Compare the tumor-targeting efficiency of different this compound formulations, such as free drug versus liposomal or nanoparticle-based carriers.[4][5]
-
Therapeutic Response Prediction: Correlate the extent of this compound accumulation in the tumor with therapeutic outcomes.
-
Toxicity Assessment: Evaluate the accumulation of this compound in healthy organs to predict potential side effects.
Quantitative Data Summary
The biodistribution of this compound can vary significantly depending on the formulation used. The following tables summarize quantitative data from studies in tumor-bearing mice.
| Formulation | Time Point | Organ/Tissue | This compound Concentration | Reference |
| Free this compound | 1 hour | Blood | Rapidly cleared | [4] |
| Free this compound | 1 hour | Tumor | - | [5] |
| Free this compound | 1 hour | Liver | High uptake | [4] |
| Free this compound | 1 hour | Spleen | High uptake | [4] |
| Liposomal this compound | 1 hour | Blood | >90% of injected dose | [4] |
| Liposomal this compound | 24 hours | Blood | 15-30% of injected dose | [4] |
| Liposomal this compound | 1 hour | Tumor | Lower than nanoparticles | [5] |
| Liposomal this compound | 1 hour | Liver | High uptake | [4][5] |
| Liposomal this compound | 1 hour | Spleen | High uptake | [4][5] |
| Nanoparticle-based this compound | 1 hour | Tumor | Increased concentration | [5] |
| Nanoparticle-based this compound | 1 hour | Heart | Increased concentration | [5] |
| Nanoparticle-based this compound | 1 hour | Spleen | Increased concentration | [5] |
Note: Specific concentration values (e.g., µg/g of tissue) are often presented in graphical form in the source literature and may require direct consultation for precise figures.
Experimental Protocols
I. Animal Model Preparation
-
Cell Culture: Culture a suitable cancer cell line (e.g., B16 melanoma, L1210 leukemia, or a human xenograft line like PaCa44) under standard conditions.[4][5][6]
-
Tumor Implantation:
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 80-100 mm³) before initiating the imaging study.[6] Monitor tumor volume regularly using calipers.
II. In Vivo Fluorescence Imaging Protocol
-
Animal Preparation:
-
This compound Administration:
-
Administer the desired formulation of this compound intravenously via the tail vein. The dosage will depend on the formulation and study design (e.g., 1.4 mg/kg for a nano-formulation).[6]
-
-
Image Acquisition:
-
Data Analysis:
-
Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and major organs.
-
Normalize the fluorescence signal to account for variations in background and animal size.
-
-
Ex Vivo Organ Imaging (Optional but Recommended):
-
At the final time point, euthanize the mouse and dissect the tumor and major organs (heart, liver, spleen, lungs, kidneys).[8]
-
Image the dissected organs to confirm the in vivo signal localization and obtain a more precise measurement of drug distribution.
-
III. Quantitative Analysis by HPLC (for validation)
-
Tissue Homogenization: Homogenize the dissected tissues in a suitable buffer.
-
Drug Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound from the tissue homogenate.
-
HPLC Analysis:
-
Use a high-performance liquid chromatography (HPLC) system with a suitable column and mobile phase to separate and quantify this compound.
-
Detect this compound using a fluorescence or UV-Vis detector.
-
Generate a standard curve with known concentrations of this compound to quantify the amount in the tissue samples.[9]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo imaging of this compound.
This compound's Mechanism of Action Signaling Pathway
Caption: this compound's signaling pathway leading to apoptosis.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Characterization of the fluorescence of the antitumor agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma clearance, biodistribution and therapeutic properties of this compound encapsulated in conventional and sterically stabilized liposomes after intravenous administration in BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Body distribution of free, liposomal and nanoparticle-associated this compound in B16-melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antitumor activity of this compound against murine experimental tumors: comparative analysis against various antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Comparative pharmacokinetic and cytotoxic analysis of three different formulations of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitoxantrone as a Tool for Interrogating DNA Damage Response Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitoxantrone is a synthetic anthracenedione derivative with potent antineoplastic activity. Its primary mechanism of action involves the induction of DNA damage, making it a valuable tool for studying the intricate network of cellular pathways that govern the DNA Damage Response (DDR). This document provides detailed application notes and experimental protocols for utilizing this compound to investigate DDR signaling, cell cycle checkpoints, and apoptotic pathways.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through two well-established mechanisms:
-
Inhibition of Topoisomerase II: this compound is a potent inhibitor of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks (DSBs).[1][2][3]
-
DNA Intercalation and Cross-linking: this compound intercalates into the DNA double helix, causing a local unwinding and distortion of the DNA structure.[2][4] Evidence also suggests that it can induce both inter- and intra-strand DNA cross-links.[2]
These DNA lesions trigger a robust cellular response, activating a cascade of signaling pathways designed to sense the damage, arrest the cell cycle to allow for repair, and, if the damage is irreparable, induce programmed cell death (apoptosis).
Key DNA Damage Response Pathways Activated by this compound
The DNA double-strand breaks induced by this compound are primarily sensed by the Ataxia Telangiectasia Mutated (ATM) protein kinase. Upon activation, ATM phosphorylates a plethora of downstream targets, including the checkpoint kinase 2 (Chk2), which in turn orchestrates cell cycle arrest and apoptosis.
The following diagram illustrates the core signaling cascade initiated by this compound-induced DNA damage.
Caption: this compound-induced DNA damage response pathway.
Experimental Workflows and Protocols
The following section provides detailed protocols for key experiments to study the effects of this compound on DNA damage response pathways.
Experimental Workflow Overview
Caption: General experimental workflow for studying this compound's effects.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | ~0.6 |
| PC3-TR | Prostate Cancer | Not specified |
| PC3 | Prostate Cancer | Not specified |
| Panc-1 | Pancreatic Cancer | Not specified |
| U87MG | Glioblastoma | > 5 (single agent) |
| A549 | Lung Carcinoma | Not specified |
| HL-60 | Promyelocytic Leukemia | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified |
| MCF7 | Breast Cancer | Not specified |
Note: IC50 values can vary depending on the assay conditions and exposure time.
Table 2: Effect of this compound on Cell Cycle Distribution in Rat Vascular Smooth Muscle Cells (RVSMCs)
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 65.3 ± 2.5 | 23.1 ± 1.8 | 11.6 ± 1.2 |
| 0.1 | 58.7 ± 2.1 | 30.5 ± 2.0 | 10.8 ± 1.1 |
| 0.5 | 45.2 ± 1.9 | 42.3 ± 2.3 | 12.5 ± 1.3 |
| 1.0 | 38.6 ± 1.7 | 48.9 ± 2.6 | 12.5 ± 1.4 |
Data adapted from a study on RVSMCs and may vary in other cell types.[5]
Table 3: Caspase-3/7 Activity in Response to this compound
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity |
| HeLa | 0.6 µM this compound | ~2.5 |
| U87MG | 500 nM this compound + 50 ng/ml TRAIL | ~13 |
| U87MG-R50 | This compound + TRAIL | ~7 |
| U373 | This compound + TRAIL | ~16 |
Note: this compound's effect on caspase activity can be significantly enhanced in combination with other agents like TRAIL.[6][7][8]
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on adherent cells.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Immunofluorescence for γH2AX (DNA Double-Strand Break Marker)
This protocol describes the detection of γH2AX foci, a marker for DNA double-strand breaks, in cells treated with this compound.
Materials:
-
Cells grown on coverslips in a 6-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed 1 x 10^5 cells onto coverslips in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of this compound for the specified time.
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted 1:1000 in blocking solution) for 2 hours at room temperature or overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted 1:500 in blocking solution) for 1 hour at room temperature in the dark.[9]
-
Counterstaining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software.
Western Blotting for DDR Proteins (p-ATM, p-Chk2)
This protocol is for the detection of phosphorylated ATM and Chk2, key kinases in the DDR pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ATM (Ser1981)
-
Rabbit anti-phospho-Chk2 (Thr68)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-ATM, anti-p-Chk2, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a powerful pharmacological tool for inducing DNA damage and activating the corresponding cellular response pathways. The protocols and data presented in this document provide a comprehensive framework for researchers to utilize this compound in their studies of DNA damage signaling, cell cycle control, and apoptosis. By employing these methodologies, scientists can gain deeper insights into the fundamental mechanisms of the DDR and explore novel therapeutic strategies targeting these pathways in cancer and other diseases.
References
- 1. Kinetics of histone H2AX phosphorylation and Chk2 activation in A549 cells treated with topotecan and this compound in relation to the cell cycle phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and biochemical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound on proliferation dynamics and cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of c-Abl Kinase Activity Renders Cancer Cells Highly Sensitive to this compound | PLOS One [journals.plos.org]
- 7. Identification of this compound as a TRAIL-sensitizing agent for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mitoxantrone-Induced Cardiotoxicity in Research Models
Welcome to the technical support center for researchers investigating mitoxantrone-induced cardiotoxicity. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research endeavors.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments studying this compound-induced cardiotoxicity.
In Vivo Model Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High mortality rate in animal models. | - Dose too high: The cumulative dose of this compound may be too toxic for the specific strain, age, or sex of the animal model.[1] - Route of administration: Intraperitoneal (IP) injections can sometimes lead to higher toxicity compared to subcutaneous (SC) injections. - Animal health status: Pre-existing health conditions can increase susceptibility to drug toxicity. | - Dose titration: Perform a dose-response study to determine the optimal cumulative dose that induces cardiotoxicity without excessive mortality. - Alternative administration route: Consider using subcutaneous injections if intraperitoneal injections are leading to high mortality. - Health screening: Ensure all animals are healthy and free of underlying diseases before starting the experiment. |
| Inconsistent or no significant cardiotoxicity observed. | - Insufficient cumulative dose: The total dose of this compound may not be high enough to induce detectable cardiac damage.[2][3] - Timing of assessment: Cardiotoxicity can be a late-onset effect, and assessments may be performed too early.[3] - Insensitive detection methods: The chosen methods for assessing cardiotoxicity (e.g., specific biomarkers, imaging techniques) may not be sensitive enough to detect subtle changes. | - Increase cumulative dose: Gradually increase the cumulative dose of this compound, monitoring for signs of toxicity. - Longitudinal study design: Include multiple time points for assessment to capture both early and late-onset cardiotoxicity. - Use a multi-modal assessment approach: Combine functional (e.g., echocardiography for LVEF), biochemical (e.g., cardiac troponins), and histological (e.g., H&E, Masson's trichrome staining) assessments.[4][5] |
| High variability in biomarker data (e.g., cardiac troponins). | - Sample handling and processing: Inconsistent sample collection, processing, or storage can lead to variability in biomarker levels. - Assay variability: Inter-assay and intra-assay variability can contribute to inconsistent results. - Biological variability: Individual animal responses to this compound can vary. | - Standardize protocols: Implement and strictly follow standardized protocols for blood collection, serum/plasma separation, and storage. - Use high-quality assay kits: Choose commercially available ELISA or other immunoassay kits with low reported coefficients of variation. Run internal controls with each assay. - Increase sample size: A larger number of animals per group can help to account for biological variability and increase statistical power. |
In Vitro Model Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor viability of primary cardiomyocytes after isolation. | - Enzymatic digestion issues: Over- or under-digestion with collagenase/trypsin can damage cells. - Mechanical stress: Vigorous pipetting or centrifugation can lead to cell death. - Culture conditions: Suboptimal culture medium, serum, or coating of culture plates can affect cell attachment and survival. | - Optimize digestion: Titrate enzyme concentrations and digestion time. Use a gentle trituration method. - Gentle handling: Handle cells with care, avoiding harsh pipetting and high-speed centrifugation. - Optimize culture conditions: Use pre-tested lots of serum and extracellular matrix coatings (e.g., fibronectin, laminin). Ensure the appropriate culture medium is used. |
| Discrepancy between in vitro and in vivo results. | - Metabolic differences: In vitro models may lack the complex metabolic processes that occur in a whole organism, which can influence drug toxicity. This compound can be metabolized into more toxic compounds in vivo. - Absence of systemic factors: In vitro models do not account for the influence of the immune system, hormonal responses, and other systemic factors that can modulate cardiotoxicity. - Model limitations: Cell lines like H9c2, while useful, are not fully representative of adult primary cardiomyocytes. | - Consider metabolic activation: Co-culture cardiomyocytes with liver microsomes or S9 fractions to simulate in vivo metabolism. - Use more complex in vitro models: Employ 3D cardiac organoids or microfluidic "heart-on-a-chip" models that better recapitulate the in vivo microenvironment. - Primary cells: Whenever possible, use primary cardiomyocytes isolated from the animal species being used for in vivo studies to improve correlation. |
| Difficulty in assessing mitochondrial dysfunction. | - Inappropriate fluorescent probes: Some fluorescent dyes for measuring mitochondrial membrane potential may not be suitable for all cell types or experimental conditions. - Phototoxicity: Excessive laser exposure during fluorescence microscopy can damage mitochondria and affect measurements. - Suboptimal loading conditions: Incorrect dye concentration or incubation time can lead to artifacts. | - Select the appropriate probe: For cardiomyocytes, JC-1 is often a reliable probe for detecting changes in mitochondrial membrane potential. - Minimize phototoxicity: Use the lowest possible laser power and exposure time during imaging. - Optimize loading: Titrate the concentration of the fluorescent probe and the incubation time to find the optimal conditions for your specific cell type. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cardiotoxicity?
A1: The cardiotoxicity of this compound is multifactorial and not fully elucidated, but key proposed mechanisms include:
-
Mitochondrial Dysfunction: this compound can impair mitochondrial function, leading to a decrease in ATP production and an energy imbalance in cardiomyocytes.
-
Oxidative Stress: While considered less of a redox-interfering agent than doxorubicin, this compound can still contribute to the generation of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[6]
-
Topoisomerase II Inhibition: this compound targets topoisomerase IIβ in cardiomyocytes, which can lead to DNA damage and apoptosis.[6]
-
Inflammation: this compound may trigger inflammatory pathways in the heart, contributing to cardiac damage.[7]
Q2: Which animal models are most suitable for studying this compound-induced cardiotoxicity?
A2: Both mice and rats are commonly used and well-characterized models. The choice depends on the specific research question. Mice are often used for studies involving genetic manipulation, while rats are larger, which can be advantageous for surgical procedures and obtaining larger tissue samples. It is crucial to establish a dose-response relationship and a time course of toxicity in the chosen model.[1]
Q3: What are the key parameters to assess in a this compound cardiotoxicity study?
A3: A comprehensive assessment should include:
-
Cardiac Function: Left ventricular ejection fraction (LVEF) and fractional shortening measured by echocardiography are standard functional assessments.[3][8]
-
Cardiac Biomarkers: Serum levels of cardiac troponin I (cTnI) and T (cTnT) are sensitive and specific markers of myocardial injury.[5] Natriuretic peptides like NT-proBNP can also be informative.[9]
-
Histopathology: Histological examination of heart tissue using H&E staining for general morphology and Masson's trichrome staining for fibrosis is essential to assess structural damage.[4]
-
Molecular Markers: Assessment of apoptosis (e.g., caspase-3 activity), oxidative stress (e.g., GSH/GSSG ratio, lipid peroxidation), and mitochondrial function (e.g., mitochondrial membrane potential) can provide mechanistic insights.[10]
Q4: How can I minimize the variability in my experimental results?
A4: To minimize variability:
-
Use a sufficient number of animals or cell culture replicates.
-
Strictly adhere to standardized and detailed experimental protocols.
-
Ensure all animals are of the same strain, age, and sex, and are housed under identical conditions.
-
Randomize animals to treatment groups.
-
Perform all assessments in a blinded manner to avoid bias.
Q5: Are there any known cardioprotective agents against this compound-induced cardiotoxicity?
A5: Research into cardioprotective strategies is ongoing. One agent that has been investigated is ICRF-187 (dexrazoxane), a metal chelator. However, its effectiveness against this compound-induced cardiotoxicity may be different from its effects against doxorubicin, suggesting that this compound's cardiotoxicity may not be solely mediated by iron-dependent free radicals.[11]
Quantitative Data Summary
Table 1: this compound-Induced Cardiotoxicity in Human Studies
| Cumulative Dose (mg/m²) | Effect on Left Ventricular Ejection Fraction (LVEF) | Incidence of Congestive Heart Failure (CHF) | Reference |
| < 100 | Asymptomatic decrease to <50% in 1.8% of patients. | Low | [3] |
| > 100 | Asymptomatic decrease to <50% in 5% of patients. | Increased risk | [3] |
| Up to 140 | Moderate to severe decreases in LVEF in 13% of patients. | 2.6% | [2][3] |
Table 2: this compound-Induced Cardiotoxicity in a Mouse Model
| Treatment Group | Cumulative Dose | Cardiac Troponin I (pg/ml) | Caspase 3 Activity (relative to control) | Histological Findings | Reference |
| Control | 0 | Normal | 1.1 ± 0.14 | Normal cardiac tissue | [10] |
| This compound | 3 mg/kg/week for 6 weeks | 13.5 ± 0.5 | 3.0 ± 0.14 | Tissue damage observed | [10] |
Note: Data from different studies may not be directly comparable due to variations in experimental design, animal models, and assessment methods.
Experimental Protocols
1. Assessment of Mitochondrial Membrane Potential using JC-1 Staining
This protocol is adapted for cultured cardiomyocytes.
Materials:
-
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) stock solution (e.g., 1 mg/mL in DMSO)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - for positive control (optional)
-
Fluorescence microscope with appropriate filters for green (FITC) and red (TRITC/Rhodamine) fluorescence.
Procedure:
-
Cell Culture: Plate cardiomyocytes on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
Treatment: Treat the cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle-treated control group. For a positive control for mitochondrial depolarization, treat a separate group of cells with CCCP (e.g., 10 µM) for 15-30 minutes before staining.
-
JC-1 Staining:
-
Prepare a fresh JC-1 working solution by diluting the stock solution in pre-warmed culture medium to a final concentration of 1-5 µg/mL.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with warm PBS.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Capture images using both green (excitation ~488 nm, emission ~530 nm) and red (excitation ~550 nm, emission ~590 nm) fluorescence channels.
-
-
Analysis:
-
In healthy cells with high mitochondrial membrane potential, JC-1 forms J-aggregates that emit red fluorescence.
-
In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.
-
Quantify the change in mitochondrial membrane potential by calculating the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
2. Assessment of Cardiac Fibrosis using Masson's Trichrome Staining
This protocol is for paraffin-embedded heart tissue sections.
Materials:
-
Bouin's solution
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic/phosphotungstic acid solution
-
Aniline blue solution
-
1% acetic acid solution
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate through a graded series of ethanol to distilled water.
-
-
Mordanting:
-
Incubate the sections in Bouin's solution overnight at room temperature or for 1 hour at 56°C.
-
Wash in running tap water until the yellow color disappears.
-
-
Staining Nuclei:
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Staining Cytoplasm and Muscle Fibers:
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
-
Differentiation:
-
Place in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.
-
-
Staining Collagen:
-
Transfer directly to aniline blue solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Final Differentiation and Dehydration:
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
Dehydrate through a graded series of ethanol.
-
Clear in xylene.
-
-
Mounting:
-
Mount with a synthetic mounting medium.
-
Expected Results:
-
Nuclei: Black
-
Cytoplasm, muscle, erythrocytes: Red
-
Collagen: Blue
3. Measurement of Caspase-3 Activity
This is a general protocol for a colorimetric caspase-3 activity assay in tissue lysates. It is recommended to follow the specific instructions of the commercial kit being used.
Materials:
-
Caspase-3 colorimetric assay kit (containing lysis buffer, reaction buffer, DTT, and caspase-3 substrate Ac-DEVD-pNA)
-
Heart tissue
-
Homogenizer
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize fresh or frozen heart tissue in the provided lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant (lysate) and determine the protein concentration.
-
-
Assay Reaction:
-
In a 96-well plate, add a specific amount of protein lysate to each well.
-
Prepare the reaction buffer containing DTT as per the kit instructions.
-
Add the reaction buffer to each well.
-
Add the caspase-3 substrate (Ac-DEVD-pNA) to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
-
Analysis:
-
Calculate the caspase-3 activity and normalize it to the protein concentration of the lysate. Express the results as fold change relative to the control group.
-
Visualizations
Caption: Proposed signaling pathways in this compound-induced cardiotoxicity.
References
- 1. Pixantrone (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin: comparative studies against doxorubicin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiotoxicity and other adverse events associated with this compound treatment for MS[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early this compound-induced cardiotoxicity in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound cardiac toxicity by nuclear angiography and endomyocardial biopsy: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of cardiac troponin I and T levels as markers of myocardial damage in doxorubicin-induced cardiomyopathy rats, and their relationship with echocardiographic and histological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathways of cardiac toxicity: comparison between chemotherapeutic drugs doxorubicin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammation as a Possible Trigger for this compound-Induced Cardiotoxicity: An In Vivo Study in Adult and Infant Mice [mdpi.com]
- 8. This compound-Induced Cardiotoxicity in Acute Myeloid Leukemia-A Velocity Vector Imaging Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study of doxorubicin, this compound, and epirubicin in combination with ICRF-187 (ADR-529) in a chronic cardiotoxicity animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides researchers, scientists, and drug development professionals with technical support for managing and minimizing Mitoxantrone-related myelosuppression in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause myelosuppression?
This compound is a synthetic anthracenedione and a potent antineoplastic agent.[1][2] Its primary mechanism of action involves interfering with DNA synthesis and repair. It acts as a DNA-reactive agent that intercalates into DNA, causing crosslinks and strand breaks.[3][4][5] this compound is also a powerful inhibitor of topoisomerase II, an enzyme crucial for unwinding and repairing DNA.[1][3][6] This interference with DNA replication has a cytotoxic effect on both proliferating and non-proliferating cells, making it effective against cancer.[3][6]
Myelosuppression, the suppression of bone marrow's ability to produce blood cells, is the primary dose-limiting toxicity of this compound.[1][4] Because hematopoietic stem and progenitor cells in the bone marrow are rapidly dividing, they are highly susceptible to this compound's cytotoxic effects. This leads to a decrease in white blood cells (leukopenia/neutropenia), red blood cells (anemia), and platelets (thrombocytopenia).[7]
References
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. globalrph.com [globalrph.com]
- 3. drugs.com [drugs.com]
- 4. Oncology [pharmacology2000.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 7. Chemotherapy - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Mitoxantrone Dosage and Minimizing Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mitoxantrone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at optimizing this compound dosage and reducing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its off-target effects?
This compound is a synthetic anthracenedione agent that functions as a type II topoisomerase inhibitor and a DNA intercalator.[1][2][3][4] This dual mechanism disrupts DNA replication and synthesis, leading to cell death.[1][3] While effective against rapidly dividing cancer cells, this non-specific action also affects healthy, proliferating cells, leading to significant off-target toxicities. The highest concentrations of the drug are typically found in the thyroid, liver, and heart.[3][5]
Q2: What are the major dose-limiting off-target effects of this compound?
The most significant dose-limiting toxicities are cardiotoxicity and myelosuppression.[6][7]
-
Cardiotoxicity: this compound can cause a dose-dependent decrease in left ventricular ejection fraction (LVEF) and congestive heart failure (CHF), which can be irreversible and even fatal.[2][8][9] The risk of cardiotoxicity increases with the cumulative dose.[7][9]
-
Myelosuppression: This is another common and dose-dependent side effect, leading to neutropenia, anemia, and leukopenia.[6][7]
Q3: What is the recommended maximum cumulative dose for this compound?
The generally recommended maximum cumulative lifetime dose of this compound is 140 mg/m².[10] At this dose, approximately 13% of patients may experience a moderate to severe decrease in LVEF, with 3% potentially developing clinical cardiac failure.[10] For patients with multiple sclerosis, the cumulative dose should not exceed 140 mg/m².[9]
Troubleshooting Guide
Problem 1: Observing significant cardiotoxicity in in vivo models at clinically relevant doses.
-
Possible Cause: The cumulative dose may be exceeding the cardiotoxic threshold for the specific animal model, or the model may have pre-existing cardiac susceptibility.
-
Troubleshooting Steps:
-
Re-evaluate Dosing Regimen: Ensure the cumulative dose aligns with established, safe limits, adjusted for the animal model. The risk of symptomatic CHF in human cancer patients is estimated at 2.6% for those receiving up to a cumulative dose of 140 mg/m².[2][9]
-
Implement Cardiac Monitoring: Regularly monitor cardiac function in the animal model using techniques like echocardiography to measure LVEF.[11]
-
Consider Cardioprotective Co-therapies: Investigate the co-administration of agents that may mitigate cardiac damage.
-
Explore Novel Delivery Systems: Encapsulating this compound in liposomes or nanoparticles has been shown to reduce cardiotoxicity by altering its biodistribution.[12][13] For instance, cardiolipin liposomes have demonstrated negligible cardiotoxicity compared to free this compound.[12][13]
-
Problem 2: High levels of myelosuppression observed in experimental subjects.
-
Possible Cause: The dosing schedule may be too frequent, not allowing for bone marrow recovery between doses.
-
Troubleshooting Steps:
-
Adjust Dosing Interval: Increase the time between this compound administrations. In clinical settings, white blood cell and platelet nadirs typically occur between days 8 and 15, with recovery by day 22.[6]
-
Monitor Hematological Parameters: Perform complete blood counts (CBCs) before each dose to ensure neutrophil and platelet counts are within a safe range.[2][14] In clinical practice, this compound is generally not given to patients with baseline neutrophil counts below 1,500 cells/mm³.[2]
-
Dose Reduction: If myelosuppression persists, consider a dose reduction for subsequent cycles.
-
Problem 3: Inconsistent results in in vitro cytotoxicity assays.
-
Possible Cause: Variability in cell culture conditions, cell line sensitivity, or drug preparation.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistent cell densities, passage numbers, and media composition.
-
Verify Drug Concentration: Prepare fresh this compound solutions for each experiment and verify the concentration.
-
Cell Line Characterization: Confirm the expression of topoisomerase II in the cell line being used, as its levels can influence sensitivity to this compound.
-
Use a Positive Control: Include a cell line with known sensitivity to this compound to validate assay performance.
-
Data Presentation
Table 1: this compound Dosage and Associated Cardiotoxicity
| Indication | Recommended Dosage | Cumulative Dose Limit | Incidence of Clinical CHF |
| Acute Nonlymphocytic Leukemia (Induction) | 12 mg/m²/day for 3 days (with cytarabine)[9] | 140 mg/m²[10] | 2.6% at 140 mg/m²[2][9] |
| Multiple Sclerosis | 12 mg/m² every 3 months[8] | 140 mg/m²[9] | N/A (LVEF monitoring is key) |
| Hormone-Refractory Prostate Cancer | 12 to 14 mg/m² every 21 days (with corticosteroids)[9] | 140 mg/m²[10] | 2.6% at 140 mg/m²[2][9] |
Table 2: Common Off-Target Effects of this compound and Their Incidence
| Adverse Effect | Incidence | Notes |
| Cardiotoxicity (Decreased LVEF) | 13% (moderate to severe) at 140 mg/m²[10] | Risk increases with cumulative dose.[9] |
| Myelosuppression (Neutropenia) | Grade ≥1: 27%[7] | Dose-dependent.[6] |
| Anemia | Grade ≥1: 15%[7] | More common in women and associated with higher doses.[7] |
| Liver Toxicity | Grade ≥1: 15%[7] | Generally transient.[7] |
| Nausea and Vomiting | Less frequent than with doxorubicin[6][10] | |
| Alopecia | Less frequent than with doxorubicin[6][10] | |
| Mucositis/Stomatitis | Less frequent than with doxorubicin[6] | Can be dose-limiting with a 5-day schedule.[10] |
| Secondary Acute Myeloid Leukemia | 1% in prostate cancer patients at 4.7 years follow-up[2] | A known long-term risk.[9] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Cardiotoxicity Using Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
-
Cell Culture: Culture hiPSC-CMs to form a spontaneously beating monolayer or three-dimensional cardiac tissues.[15]
-
Drug Incubation: Expose the hiPSC-CMs to a range of this compound concentrations for a specified period (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assessment:
-
Electrophysiological Assessment:
-
Multi-electrode Array (MEA): Record field potentials to assess changes in beat rate, field potential duration, and arrhythmogenic events.
-
-
Data Analysis: Determine the IC50 value for cytotoxicity and analyze changes in electrophysiological parameters compared to vehicle controls.
Protocol 2: In Vivo Evaluation of Cardiotoxicity in a Murine Model
-
Animal Model: Use a suitable mouse or rat strain.
-
Dosing: Administer this compound via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at various doses and schedules.
-
Cardiac Function Monitoring:
-
Echocardiography: Perform serial echocardiograms to measure LVEF and fractional shortening at baseline and throughout the study.[11]
-
-
Histopathology: At the end of the study, harvest hearts for histological analysis to assess for myocardial damage, such as vacuole formation and myofibrillar dropout.[16]
-
Biomarker Analysis: Collect blood samples to measure cardiac biomarkers like troponins.
-
Data Analysis: Compare cardiac function parameters, histopathological scores, and biomarker levels between treatment groups and controls.
Visualizations
Caption: this compound's dual mechanism targeting DNA and Topoisomerase II.
Caption: Workflow for assessing this compound-induced cardiotoxicity in vivo.
Caption: Approaches to reduce the off-target toxicity of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: an overview of safety and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiotoxicity and other adverse events associated with this compound treatment for MS[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. drugs.com [drugs.com]
- 10. cancercareontario.ca [cancercareontario.ca]
- 11. Early this compound‐induced cardiotoxicity in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduced dose-limiting toxicity of intraperitoneal this compound chemotherapy using cardiolipin-based anionic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.korea.ac.kr [pure.korea.ac.kr]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of this compound cardiac toxicity by nuclear angiography and endomyocardial biopsy: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Mitoxantrone insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the insolubility of Mitoxantrone in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound, particularly as the hydrochloride salt, is sparingly soluble in water.[1][2][3][4] Its solubility is significantly influenced by the solvent, pH, and ionic strength of the solution.
Q2: In which solvents is this compound hydrochloride soluble?
This compound hydrochloride is soluble in organic solvents such as DMSO and DMF at approximately 50 mg/mL, and in ethanol at about 5 mg/mL.[5][6] It has limited solubility in aqueous solutions. For instance, its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[5][6]
Q3: What is the optimal pH for this compound stability in aqueous solutions?
The maximum stability of this compound hydrochloride in aqueous solutions is observed at a pH of approximately 4.01.[7][8] The drug becomes unstable as the pH increases, particularly at pH 7.4 and above.[1][3]
Q4: Can I store aqueous solutions of this compound?
It is generally not recommended to store aqueous solutions of this compound for more than one day.[5] However, some studies have shown that diluted solutions in specific infusion bags or syringes can be stable for longer periods under controlled temperature and light conditions.[9][10] For laboratory purposes, it is best to prepare fresh solutions before each experiment.
Troubleshooting Guide
Issue 1: this compound precipitate is observed after adding it to my aqueous buffer.
-
Possible Cause 1: pH of the buffer.
-
Explanation: this compound is more stable and soluble in slightly acidic conditions.[7][8] If your buffer has a neutral or alkaline pH, the solubility will be significantly reduced, leading to precipitation.
-
Solution: Check the pH of your buffer. If possible, adjust the pH to be slightly acidic (ideally around 4-5) to improve solubility. Be mindful of how this pH change might affect your experimental system.
-
-
Possible Cause 2: High concentration.
-
Explanation: You might be trying to dissolve this compound at a concentration that exceeds its solubility limit in that specific aqueous buffer.
-
Solution: Try preparing a more dilute solution. Refer to the solubility data table below to ensure you are working within the appropriate concentration range.
-
-
Possible Cause 3: Direct dissolution in aqueous buffer.
-
Explanation: Directly dissolving the crystalline solid in an aqueous buffer can be challenging due to its sparingly soluble nature.
-
Solution: First, prepare a concentrated stock solution in an organic solvent like DMSO or DMF, and then dilute this stock solution into your aqueous buffer.[5] Ensure the final concentration of the organic solvent is low enough to not affect your experiment.[5]
-
Issue 2: My this compound solution appears cloudy or forms aggregates over time.
-
Possible Cause 1: Solution instability.
-
Possible Cause 2: Incompatibility with other components.
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | 50 mg/mL | [5][6] |
| DMF | 50 mg/mL | [5][6] |
| Ethanol | 5 mg/mL | [5][6] |
| PBS (pH 7.2) | 10 mg/mL | [5][6] |
| Water | Sparingly soluble | [1][2][3][4] |
| Methanol | Slightly soluble | [1][2][3][4] |
| Acetonitrile | Practically insoluble | [1][3] |
| Chloroform | Practically insoluble | [1][3] |
| Acetone | Practically insoluble | [2][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Dilution into Aqueous Buffer
-
Materials:
-
This compound hydrochloride (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Target aqueous buffer (e.g., PBS, pH 7.2), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure for Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube. The molecular weight of this compound hydrochloride is 517.4 g/mol .
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for 1 mL of a 10 mM stock solution, add 5.174 mg of this compound hydrochloride).
-
Vortex the tube until the solid is completely dissolved. The solution should be a clear, dark blue.
-
This stock solution can be stored at -20°C for several months.
-
-
Procedure for Dilution into Aqueous Buffer:
-
Warm the stock solution to room temperature before use.
-
Perform serial dilutions of the stock solution into your target aqueous buffer to achieve the final desired concentration for your experiment.
-
Ensure that the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.[5]
-
Use the freshly prepared diluted solution immediately.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. This compound Hydrochloride | C22H30Cl2N4O6 | CID 51082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | 70476-82-3 [chemicalbook.com]
- 3. This compound | C22H28N4O6 | CID 4212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | 70476-82-3 [amp.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound (hydrochloride) | CAS 70476-82-3 | Cayman Chemical | Biomol.com [biomol.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. Physicochemical stability of this compound Accord after dilution with 0.9% sodium chloride solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. globalrph.com [globalrph.com]
- 13. pfizermedical.com [pfizermedical.com]
Technical Support Center: Management of Mitoxantrone-Induced Secondary Malignancies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing Mitoxantrone-induced secondary malignancies in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary secondary malignancies associated with this compound treatment?
A1: Long-term studies have identified an increased risk of specific secondary malignancies following this compound therapy. The most significant risks are for therapy-related Acute Myeloid Leukemia (t-AML) and colorectal cancer.[1][2][3][4] While an overall mild increase in all malignancies may be observed, the incidence of t-AML and colorectal cancer is notably elevated compared to the general population.[1][2][3][4]
Q2: What is the typical latency period for the development of these secondary malignancies?
A2: The time to onset of secondary malignancies after this compound initiation varies. For t-AML, the latency period is relatively short, typically occurring within 2 to 3 years.[5] In some cases, it can be as early as 15 months after treatment completion.[6] For colorectal cancer, the median interval between the start of this compound treatment and diagnosis is longer, around 74 months (6.2 years).[6]
Q3: What are the known risk factors for developing this compound-induced secondary malignancies?
A3: A significant risk factor identified in long-term studies is a higher age at the initiation of this compound treatment.[1][2] Interestingly, cumulative dose (greater than 75 mg/m²) and treatment with other immunosuppressive drugs have not been consistently shown to increase the risk.[1][2]
Q4: How does this compound contribute to the development of secondary malignancies?
A4: this compound is a topoisomerase II inhibitor and a DNA intercalating agent.[7][8] Its mechanism of action involves binding to DNA and preventing the normal function of topoisomerase II, an enzyme essential for DNA replication and repair. This interference leads to DNA strand breaks and chromosomal damage, which, if not properly repaired, can result in mutations that may lead to malignant transformation.[8][9]
Troubleshooting Guides
Issue 1: Differentiating a secondary malignancy from a recurrence of the primary tumor.
-
Problem: In a long-term study, a new tumor is detected in a subject previously treated with this compound for a primary cancer. It is crucial to determine if this is a new, secondary malignancy or a metastasis/recurrence of the original cancer, as this will significantly impact data interpretation and potentially the subject's treatment.
-
Solution: A multi-faceted approach is necessary for accurate differentiation:
-
Histopathological Examination: Compare the histology of the new tumor with the primary tumor. A different histological appearance suggests a new primary cancer.[5]
-
Immunohistochemistry: Use of specific markers can help distinguish the cellular origin of the tumor, especially if the new tumor is of a different histogenesis.[10]
-
Genetic and Molecular Profiling: Compare the genetic and mutational profiles of the two tumors. A distinct genetic signature in the new tumor is a strong indicator of a secondary malignancy.[5]
-
Clinical Criteria:
-
Latency Period: A long interval (e.g., >5 years) between the primary cancer and the new tumor favors a secondary malignancy.[10]
-
Tumor Location: Occurrence of the new tumor in a site not typical for metastasis of the primary cancer also suggests a secondary malignancy.[10]
-
Tumor Characteristics: A solitary new tumor with better differentiation than the primary tumor is more likely to be a secondary malignancy.[10]
-
-
Issue 2: Challenges in the cytogenetic analysis of therapy-related AML (t-AML).
-
Problem: Obtaining and interpreting cytogenetic data from bone marrow samples of subjects suspected of having t-AML can be challenging, potentially leading to inconclusive results.
-
Solution:
-
Unsuccessful Cytogenetic Analysis: In some cases, standard metaphase analysis may fail. This is more common in older patients and is itself a poor prognostic indicator.[11] If initial analysis is unsuccessful, consider repeating the bone marrow aspiration and biopsy.
-
Complex Karyotypes: t-AML often presents with complex karyotypes, including abnormalities in chromosomes 5 and/or 7.[5] These complex findings can be challenging to interpret.[12] In such cases, supplementary techniques like Fluorescence In Situ Hybridization (FISH) can be used to clarify specific rearrangements.[5]
-
Sample Quality: Ensure proper and prompt transport of bone marrow aspirates in heparinized containers to the laboratory to maintain cell viability for culture and analysis.[5]
-
Issue 3: Suboptimal quality of colonoscopy for colorectal cancer screening.
-
Problem: In a long-term study involving regular colonoscopies, factors such as inadequate bowel preparation or procedural difficulties can lead to incomplete examinations and missed lesions.
-
Solution:
-
Bowel Preparation: Emphasize the importance of adherence to the prescribed bowel preparation regimen. For patients with a history of inadequate preparation, consider a more intensive regimen or a longer dietary restriction period.[13]
-
Procedural Technique: The timing of the colonoscopy after the final dose of the preparation is crucial for optimal visualization.[13] Experienced endoscopists should perform the procedures, as operator skill is a significant factor in achieving complete colonoscopies.[14]
-
Incomplete Colonoscopy: If a colonoscopy is incomplete, alternative imaging such as CT colonography may be considered.[14] For subsequent attempts, different techniques like the use of an ultrathin colonoscope or a balloon-assisted colonoscopy might be beneficial.[15]
-
Data Presentation
Table 1: Incidence of Secondary Malignancies in this compound-Treated Patients
| Malignancy Type | Number of Cases (out of 676 patients) | Percentage of Patients | Standardized Incidence Ratio (SIR) | 95% Confidence Interval (CI) |
| Any Malignancy | 37 | 5.5% | 1.50 | 1.05–2.08 |
| Acute Myeloid Leukemia (AML) | 4 | 0.6% | 10.44 | 3.39–24.36 |
| Colorectal Cancer | 7 | 1.0% | 2.98 | 1.20–6.14 |
| Breast Cancer | 9 | 1.3% | Not significantly increased | - |
Data adapted from a retrospective cohort study with a median follow-up of 8.7 years.[1][2][4][6]
Table 2: Characteristics of this compound-Induced Secondary Malignancies
| Characteristic | Acute Myeloid Leukemia (AML) | Colorectal Cancer |
| Median time from this compound initiation to diagnosis | 35 months | 74 months |
| Median age at diagnosis | 38 years | 58 years |
| Median cumulative this compound dose | 98 mg/m² | 61 mg/m² |
Data adapted from a retrospective cohort study.[6]
Experimental Protocols
Protocol 1: Long-Term Monitoring for Secondary Hematological Malignancies
Objective: To detect therapy-related Myelodysplastic Syndromes (t-MDS) and Acute Myeloid Leukemia (t-AML) at an early stage in subjects previously treated with this compound.
Methodology:
-
Baseline Assessment: Prior to initiating this compound, perform a complete blood count (CBC) with differential and a comprehensive metabolic panel.
-
Regular Monitoring:
-
CBC with Differential: Perform every 6 months for the first 5 years post-treatment, and annually thereafter. Pay close attention to unexplained cytopenias (anemia, neutropenia, thrombocytopenia) or the presence of circulating blasts.
-
Annual Physical Examination: Conduct a thorough physical examination, noting any signs of hematological disorders such as pallor, petechiae, or hepatosplenomegaly.
-
-
Bone Marrow Aspiration and Biopsy:
-
Indications: Perform if there are persistent and unexplained abnormalities in the CBC (e.g., new-onset cytopenia, macrocytosis, or blasts in peripheral blood), or if there are clinical signs suggestive of a hematological malignancy.
-
Procedure:
-
Site Selection: The posterior superior iliac spine is the preferred site.[1]
-
Anesthesia: Use local anesthesia (e.g., 1-2% lidocaine) to numb the skin and periosteum.[16]
-
Aspiration: Insert a bone marrow aspiration needle into the marrow cavity. Attach a syringe and aspirate 1-2 mL of bone marrow.[17] Prepare smears on glass slides.[1]
-
Biopsy: Using a Jamshidi needle, obtain a core biopsy of the bone marrow.[1]
-
-
Sample Handling:
-
Place aspirate samples in EDTA tubes for morphological analysis and flow cytometry.
-
Place a heparinized aspirate sample for cytogenetic analysis.[2]
-
Place the core biopsy in a formalin container for histological examination.
-
-
-
Cytogenetic and Molecular Analysis:
-
Karyotyping: Perform G-banding chromosome analysis on the bone marrow aspirate to identify clonal abnormalities, particularly deletions or loss of chromosomes 5 and 7, and translocations involving the MLL gene at 11q23, which are characteristic of t-AML.[5]
-
Fluorescence In Situ Hybridization (FISH): Use FISH panels to detect specific rearrangements associated with t-AML, especially if conventional cytogenetics fail or are inconclusive.[5]
-
Molecular Analysis: Screen for mutations in genes commonly associated with AML, such as FLT3, NPM1, CEBPA, IDH1/2, ASXL1, and TP53, as these can have prognostic and therapeutic implications.[12][18]
-
Protocol 2: Surveillance for Secondary Colorectal Cancer
Objective: To facilitate the early detection of colorectal cancer in subjects with a history of this compound exposure.
Methodology:
-
Screening Initiation: Begin colorectal cancer screening 5 years after the initiation of this compound therapy, or at the age of 40, whichever comes first.
-
Screening Modality: Colonoscopy is the recommended screening method due to its high sensitivity for detecting both adenomatous polyps and colorectal cancer.[3]
-
Colonoscopy Procedure:
-
Bowel Preparation: Ensure the subject completes a full bowel preparation regimen as prescribed to allow for optimal visualization of the colonic mucosa.
-
Procedure: A flexible colonoscope is inserted into the rectum and advanced through the colon to the cecum. The colonic mucosa is carefully inspected for any abnormalities.
-
Biopsy and Polypectomy: Any suspicious lesions (e.g., polyps, masses, ulcers) should be biopsied or removed (polypectomy).[19] At least four to six biopsy specimens should be taken from a suspicious mass to increase diagnostic yield.[20]
-
-
Sample Handling and Histopathological Analysis:
-
Place biopsy specimens in separate, labeled containers with 10% formalin.[20]
-
A pathologist should examine the specimens for evidence of dysplasia or malignancy.
-
-
Follow-up Interval: If the colonoscopy is normal, repeat the procedure every 5-10 years, depending on the individual's overall risk profile. If adenomatous polyps are found, a shorter follow-up interval is warranted based on the number, size, and histology of the polyps.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced carcinogenesis.
References
- 1. Bone marrow aspiration and biopsy. Technique and considerations | Revista Médica del Hospital General de México [elsevier.es]
- 2. Bone Marrow Aspiration and Biopsy Technique: Aspiration, Biopsy, Aspiration at Sternum [emedicine.medscape.com]
- 3. esge.com [esge.com]
- 4. Malignancies after this compound for multiple sclerosis: A retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgs.uk.com [acgs.uk.com]
- 6. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. Molecular and biochemical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct signaling events promote resistance to this compound and etoposide in pediatric AML: a Children’s Oncology Group report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced DNA damage in leukemia cells is enhanced by treatment with high-dose arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unsuccessful diagnostic cytogenetic analysis is a poor prognostic feature in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Factors affecting the quality of bowel preparation for colonoscopy in hard-to-prepare patients: Evidence from the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Approach to Incomplete Colonoscopy: New Techniques and Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjgnet.com [wjgnet.com]
- 16. Bone Marrow Aspiration and Biopsy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Comprehensive Protocol to Sample and Process Bone Marrow for Measuring Measurable Residual Disease and Leukemic Stem Cells in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of Biomarkers in the Management of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancerresearchuk.org [cancerresearchuk.org]
- 20. Improving the Yield of Histological Sampling in Patients With Suspected Colorectal Cancer During Colonoscopy by Introducing a Colonoscopy Quality Assurance Program - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Mitoxantrone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mitoxantrone and its derivatives. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: this compound and its derivatives are DNA-reactive agents. Their primary mechanism of action involves intercalating into DNA through hydrogen bonding, which leads to DNA crosslinks and strand breaks.[1][2] They are also potent inhibitors of topoisomerase II, an enzyme crucial for repairing damaged DNA.[1][3] This interference with DNA replication and repair ultimately leads to a cytocidal effect on both proliferating and non-proliferating cells.[2][4]
Q2: What are the main challenges in improving the therapeutic index of this compound derivatives?
A2: The principal challenge is mitigating the dose-limiting cardiotoxicity associated with this compound.[5] While developed to be less cardiotoxic than doxorubicin, cardiac issues remain a significant concern.[4][6] Another major hurdle is overcoming multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/MXR).[7]
Q3: What strategies are being explored to reduce the cardiotoxicity of this compound derivatives?
A3: Current strategies focus on two main areas:
-
Structural Modification: Synthesizing new analogues with altered side chains or substitutions to decrease cardiac tissue accumulation or interaction with components that trigger cardiotoxicity.[5][8]
-
Drug Delivery Systems: Encapsulating this compound or its derivatives in nanocarriers like liposomes or magnetic mesoporous silica nanoparticles. These systems aim for targeted delivery to tumor tissues, thereby reducing systemic exposure and, consequently, cardiotoxicity.
Q4: How can I determine if my cell line has developed resistance to a this compound derivative?
A4: Resistance can be identified by a significant increase in the IC50 value of the derivative in your cell line compared to the parental, sensitive cell line. Mechanistically, you can investigate resistance by:
-
Efflux Pump Activity Assays: Using flow cytometry to measure the efflux of a fluorescent substrate like this compound.[9][10]
-
Western Blotting or qPCR: To quantify the expression levels of efflux pump proteins like P-gp (MDR1) and BCRP (ABCG2).
-
Topoisomerase II Activity Assays: To assess for alterations in the enzyme's expression or activity.[7]
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, Alamar Blue)
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. |
| Bubbles in the wells. | Check for and carefully remove any bubbles with a sterile pipette tip or syringe needle before reading the plate.[11] | |
| Low absorbance values or weak signal | Insufficient cell number or incubation time. | Optimize cell seeding density and incubation time for your specific cell line to ensure a robust signal in the control wells.[11] |
| The compound is not stable in the culture medium. | Check the stability of your this compound derivative under your experimental conditions (pH, light exposure).[12] | |
| Unexpectedly high IC50 values | Cell line may have inherent or acquired resistance. | Verify the identity and characteristics of your cell line. If you suspect acquired resistance, perform efflux pump activity assays.[7] |
| The compound has precipitated out of solution. | Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect the wells for any precipitate. |
Synthesis of this compound Derivatives
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of the final product | Incomplete reaction or side reactions. | Ensure the purity of starting materials, particularly the leuco-tetrahydroxyanthraquinone intermediate.[13] Optimize reaction conditions such as temperature, reaction time, and solvent. |
| Difficult purification. | Employ appropriate chromatographic techniques for purification. Consider recrystallization to improve purity. | |
| Formation of unexpected byproducts | Use of highly reactive reagents. | Handle highly reactive reagents like boron tribromide and butyl lithium with care and under appropriate inert conditions to minimize side reactions.[13] |
Quantitative Data
Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Derivatives in Various Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| This compound | K9TCC-PU AXA (Canine Urothelial Carcinoma) | ~0.1 µM | [14] |
| This compound | T24 (Human Urothelial Carcinoma) | ~0.01 µM | [14] |
| This compound | HeLa (Cervical Cancer) | 70-80 nM | [5] |
| This compound | MCF-7 (Breast Cancer) | 100-120 nM | [5] |
| This compound | HL-60 (Promyelocytic Leukemia) | ~10 nM | [15] |
| This compound | THP-1 (Monocytic Leukemia) | ~20 nM | [15] |
| 1,4-biscyclohexylamino-5,8-dihydroxyanthraquinone | HeLa (Cervical Cancer) | ~70 nM | [5] |
| 1,4-biscyclohexylamino-5,8-dihydroxyanthraquinone | MCF-7 (Breast Cancer) | ~100 nM | [5] |
| bis beta-alanino-5,8-dihydroxyanthraquinone | HeLa (Cervical Cancer) | ~80 nM | [5] |
| bis beta-alanino-5,8-dihydroxyanthraquinone | MCF-7 (Breast Cancer) | ~120 nM | [5] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and an ATP-containing assay buffer.
-
Add the this compound derivative at various concentrations or a known inhibitor (e.g., etoposide) as a positive control. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Run the gel at a constant voltage until the different DNA topoisomers (supercoiled, relaxed, and linear) are separated.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.
-
Protocol: In Vitro Cardiotoxicity Assessment (Using Cardiomyocytes)
-
Cell Culture:
-
Culture human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or a relevant cardiac cell line according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Expose the cardiomyocytes to various concentrations of the this compound derivative for a specified period (e.g., 24-72 hours).
-
-
Assessment of Mitochondrial Toxicity:
-
Measure changes in mitochondrial membrane potential using a fluorescent dye (e.g., JC-1 or TMRM).
-
Quantify cellular ATP levels using a luminescence-based assay.
-
Measure the production of reactive oxygen species (ROS) using a fluorescent probe (e.g., DCFDA).
-
-
Assessment of Cell Viability and Apoptosis:
-
Perform a standard viability assay (e.g., MTT or CellTiter-Glo).
-
Use assays for caspase-3/7 activity or Annexin V staining to detect apoptosis.
-
-
Functional Assessment:
-
If available, use microelectrode arrays (MEAs) to measure changes in electrophysiological parameters such as field potential duration and beat rate.
-
Use impedance-based systems to monitor cardiomyocyte contractility in real-time.
-
Visualizations
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for investigating drug resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | mitozantrone | Topo II inhibitor | TargetMol [targetmol.com]
- 4. Development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Potential cardiotoxicity with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple mechanisms confer drug resistance to this compound in the human 8226 myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural modification study of this compound (DHAQ). Chloro-substituted mono- and bis[(aminoalkyl)amino]anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometry-based assessment of this compound efflux from leukemic blasts varies with response to induction chemotherapy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. globalrph.com [globalrph.com]
- 13. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Addressing the development of resistance to Mitoxantrone in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the development of resistance to Mitoxantrone in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to this compound?
A1: Cancer cells primarily develop resistance to this compound through several key mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a major cause of resistance. These proteins act as efflux pumps, actively removing this compound from the cell and reducing its intracellular concentration to sub-lethal levels.[1][2][3] The most frequently implicated transporter is ABCG2 (Breast Cancer Resistance Protein, also known as BCRP or MXR).[1][4] Other transporters like P-glycoprotein (MDR1) and MRP1 have also been associated with this compound resistance.[5][6]
-
Alterations in Drug Target: this compound's primary target is the nuclear enzyme topoisomerase II.[7][8] Resistance can arise from decreased expression of topoisomerase II alpha or beta isoforms, or from mutations in the enzyme that reduce its binding affinity for the drug.[9][10][11] This leads to a decrease in the formation of drug-stabilized DNA-topoisomerase II complexes and subsequent DNA double-strand breaks.
-
Enhanced DNA Damage Repair: Increased capacity to repair this compound-induced DNA double-strand breaks can confer resistance. The non-homologous end joining (NHEJ) pathway has been specifically implicated in repairing this type of damage and contributing to intrinsic resistance.[12]
-
Activation of Pro-Survival Signaling Pathways: Alterations in cellular signaling pathways can promote cell survival in the presence of this compound. For example, the ERK1/2 signaling pathway has been shown to contribute to both intrinsic and stroma-induced resistance to this compound.[12]
Q2: My cancer cell line is showing resistance to this compound. How can I determine if this is due to increased drug efflux?
A2: To investigate the role of drug efflux in your this compound-resistant cell line, you can perform a drug accumulation and efflux assay. A common method involves incubating your parental (sensitive) and resistant cell lines with this compound and measuring the intracellular drug concentration over time using techniques like flow cytometry or fluorescence microscopy, as this compound is naturally fluorescent.[6][13] A significantly lower intracellular concentration in the resistant cells compared to the sensitive cells suggests increased efflux.[14] You can further confirm this by using inhibitors of specific ABC transporters, such as fumitremorgin C for ABCG2 or verapamil for P-glycoprotein, and observing if they restore this compound accumulation and sensitivity in the resistant cells.[6][9]
Q3: How can I assess whether alterations in topoisomerase II are contributing to this compound resistance in my experimental model?
A3: You can investigate the role of topoisomerase II in several ways:
-
Expression Level Analysis: Use Western blotting or qRT-PCR to compare the expression levels of topoisomerase II alpha and beta in your sensitive and resistant cell lines. A significant decrease in the expression of either isoform in the resistant line could be the cause of resistance.[9]
-
DNA Damage Assessment: Measure the level of DNA double-strand breaks induced by this compound treatment. This can be done by detecting the phosphorylation of H2AX (γH2AX) via flow cytometry or immunofluorescence.[12] A lower level of γH2AX in resistant cells compared to sensitive cells after treatment suggests a failure to induce DNA damage, possibly due to topoisomerase II alterations.
-
Topoisomerase II Activity Assays: In vitro assays using nuclear extracts can measure the catalytic activity of topoisomerase II and its inhibition by this compound. A reduced sensitivity of the enzyme from resistant cells to this compound-induced cleavage complex formation would indicate a qualitative change in the enzyme.[10]
-
Immunofluorescence: This technique can be used to observe the subcellular localization of topoisomerase II. Altered localization, such as exclusion from the nucleus, could contribute to resistance.[15][16][17]
Q4: Can CRISPR-Cas9 be used to study this compound resistance?
A4: Yes, CRISPR-Cas9 is a powerful tool for studying this compound resistance. You can use it to:
-
Validate Resistance Genes: Knock out candidate genes, such as those encoding specific ABC transporters (e.g., ABCG2) or topoisomerase II isoforms, in sensitive cells to see if it confers resistance to this compound.[18][19]
-
Identify Novel Resistance Mechanisms: Perform genome-wide CRISPR knockout screens to identify new genes whose loss leads to this compound resistance.[20][21] This can uncover previously unknown resistance pathways.
-
Reverse Resistance: In resistant cells overexpressing an efflux pump, you could theoretically use CRISPR to disrupt the expression of the responsible ABC transporter gene to restore drug sensitivity.[22]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Cell Seeding Density. Cell density can significantly impact drug sensitivity.[23]
-
Troubleshooting: Ensure you are using a consistent and optimal cell seeding density for your specific cell line. Perform a growth curve analysis to determine the exponential growth phase and seed cells accordingly.[24]
-
-
Possible Cause 2: Drug Stability and Storage. this compound is light-sensitive.
-
Troubleshooting: Protect this compound solutions from light and store them at the recommended temperature. Prepare fresh dilutions for each experiment from a stock solution.
-
-
Possible Cause 3: Assay Incubation Time. The duration of drug exposure can affect the IC50 value.[25]
-
Troubleshooting: Standardize the incubation time for all experiments. A 48 to 72-hour incubation is common for assessing cytotoxicity.[26]
-
-
Possible Cause 4: Incomplete Solubilization of Formazan Crystals (MTT Assay). Incomplete solubilization of the formazan product will lead to inaccurate absorbance readings.[27]
-
Troubleshooting: Ensure complete solubilization by adding an appropriate solubilizing agent (e.g., DMSO, acidified isopropanol) and mixing thoroughly before reading the plate.[28]
-
Problem 2: High background signal in immunofluorescence staining for topoisomerase II.
-
Possible Cause 1: Non-specific Antibody Binding. The primary or secondary antibody may be binding non-specifically.
-
Troubleshooting:
-
Include a negative control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.
-
Optimize the concentration of both primary and secondary antibodies.
-
Increase the stringency of the washing steps.
-
Use a blocking solution (e.g., bovine serum albumin or normal serum from the host species of the secondary antibody) to block non-specific binding sites.
-
-
-
Possible Cause 2: Autofluorescence. Some cell types exhibit natural fluorescence.
-
Troubleshooting:
-
Include an unstained control to assess the level of autofluorescence.
-
Use a mounting medium with an anti-fade reagent that can also help quench some autofluorescence.
-
If possible, use fluorophores that emit in a spectral range that avoids the autofluorescence.
-
-
Problem 3: Low transfection efficiency when attempting to overexpress an ABC transporter.
-
Possible Cause 1: Suboptimal Transfection Reagent or Protocol. The chosen transfection method may not be suitable for your cell line.
-
Troubleshooting:
-
Optimize the ratio of transfection reagent to DNA.
-
Test different transfection reagents (lipid-based, viral vectors) to find the most efficient one for your cells.
-
Ensure the cells are at the optimal confluency for transfection (typically 50-80%).
-
-
-
Possible Cause 2: Plasmid Quality. The quality of the plasmid DNA can affect transfection efficiency.
-
Troubleshooting: Use high-purity, endotoxin-free plasmid DNA. Confirm the integrity of your plasmid by restriction digest or sequencing.
-
-
Possible Cause 3: Cell Health. Unhealthy cells are less likely to be successfully transfected.
-
Troubleshooting: Ensure your cells are healthy, in the exponential growth phase, and free from contamination.
-
Quantitative Data Summary
Table 1: Examples of this compound Resistance and Cross-Resistance in Cancer Cell Lines.
| Cell Line | Parental Line | Resistance to this compound (Fold Increase in IC50) | Cross-Resistance | Reference |
| 8226/MR4 | 8226 | 10 | BBR 3390 (34-fold) | [9] |
| 8226/MR20 | 8226 | 37 | Not specified | [9] |
| MCF7/VP | MCF7/WT | 6-10 | Etoposide | [5] |
| P388/Mitox | P388 | Not specified | Doxorubicin, Daunorubicin, Vincristine | [29][30] |
| EPG85-257RNOV | EPG85-257P | 3.3 (TAP-transfected) | Not to other agents | [31] |
Table 2: Effect of ABC Transporter Inhibitors on this compound Accumulation.
| Cell Line | Transporter Overexpressed | Inhibitor | Effect on this compound Accumulation | Reference |
| MDA-MB-435mdr | P-glycoprotein | PSC833 | Increased accumulation to 85% of wild-type levels | [6] |
| 8226/MR4 | Novel transporter | Fumitremorgin C | Reversed the reduction in intracellular drug concentration | [9] |
| MCF7/D40 | P-glycoprotein | Verapamil | 1.6-fold increase in accumulation | [13] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using the MTT Assay
This protocol is adapted from established methods for assessing cell viability and drug resistance.[26][27][28][32][33]
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO or water, protect from light)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for no-cell controls (medium only) to serve as a blank.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[28]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C and 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
-
Protocol 2: Immunofluorescence Staining for Topoisomerase IIα Subcellular Localization
This protocol is based on general immunofluorescence procedures and specific considerations for topoisomerase II.[15][16][17][34][35]
Materials:
-
Sensitive and resistant cells grown on glass coverslips
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA and 22.52 mg/mL glycine in PBST)
-
Primary antibody against Topoisomerase IIα
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish and allow them to grow to the desired confluency.
-
Fixation:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with blocking solution for 30 minutes.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Topoisomerase IIα antibody in the blocking solution to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS, protected from light.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores. Topoisomerase IIα is expected to show a nuclear localization pattern in interphase cells.[35]
-
Visualizations
Caption: Key mechanisms of this compound resistance in cancer cells.
Caption: Workflow for determining this compound IC50 via MTT assay.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
- 1. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dynamic Assessment of this compound Resistance and Modulation of Multidrug Resistance by Valspodar (PSC833) in Multidrug Resistance Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase II is required for this compound to signal nuclear factor kappa B activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Multiple mechanisms confer drug resistance to this compound in the human 8226 myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct signaling events promote resistance to this compound and etoposide in pediatric AML: a Children’s Oncology Group report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decreased intracellular this compound in resistant MCF-7 breast cancer cells is attributed to an energy dependent efflux [repository.arizona.edu]
- 14. Different mechanisms of decreased drug accumulation in doxorubicin and this compound resistant variants of the MCF7 human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topoisomerase II Immunoflourescence Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 16. In situ localization of DNA topoisomerase II, a major polypeptide component of the Drosophila nuclear matrix fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 19. researchgate.net [researchgate.net]
- 20. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 22. CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 24. jove.com [jove.com]
- 25. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 29. karger.com [karger.com]
- 30. Development of a this compound-resistant P 388 in vivo: approaches to overcome resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Enhanced expression of human ABC-transporter tap is associated with cellular resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 33. 2.4. MDR Reversal Analysis with MTT Assay [bio-protocol.org]
- 34. researchgate.net [researchgate.net]
- 35. pnas.org [pnas.org]
Mitoxantrone Side Effect Mitigation: A Preclinical Technical Support Center
Welcome to the technical support center for researchers investigating the mitigation of Mitoxantrone's side effects in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of this compound in preclinical models?
A1: The most significant dose-limiting toxicities observed in preclinical studies are cardiotoxicity, myelosuppression (notably neutropenia), and mucositis.[1][2][3]
Q2: Are there established preclinical strategies to reduce this compound-induced cardiotoxicity?
A2: Yes, the most studied cardioprotective agent is Dexrazoxane (ICRF-187).[4][5][6] It is an iron chelator that is thought to prevent the formation of drug-iron complexes that lead to the generation of reactive oxygen species and subsequent cardiac damage.[5][6]
Q3: How can I mitigate this compound-induced neutropenia in my animal model?
A3: Granulocyte-colony stimulating factor (G-CSF) is a standard treatment for chemotherapy-induced neutropenia.[7][8][9][10] While specific preclinical studies on G-CSF for this compound-induced neutropenia are less common, its general efficacy in ameliorating neutropenia makes it a primary candidate for investigation.
Q4: What are the common models and mitigation agents for chemotherapy-induced mucositis that could be applied to this compound studies?
A4: The hamster cheek pouch model is a well-established model for oral mucositis induced by chemotherapeutic agents like 5-fluorouracil.[11] Palifermin (recombinant human keratinocyte growth factor) has shown efficacy in reducing the severity of mucositis in preclinical models of chemotherapy and radiotherapy.[1][4][12][13][14] While not specific to this compound in the cited studies, these models and agents provide a strong starting point for investigation.
Troubleshooting Guides
Cardiotoxicity Mitigation
Issue: How do I design a preclinical study to assess the cardioprotective effect of Dexrazoxane against this compound?
Solution:
A study in Lewis rats provides a protocol for co-administration. Dexrazoxane can be administered intravenously 30 minutes prior to this compound injection.[5] Key parameters to measure include Left Ventricular Ejection Fraction (LVEF) via echocardiography or multi-gated acquisition (MUGA) scans, and cardiac troponin levels as a marker of cardiac injury.[2][15]
Experimental Protocol: this compound-Induced Cardiotoxicity and Dexrazoxane Mitigation in Rats
-
Animal Model: Male Lewis rats.
-
This compound Administration: Administered intravenously (i.v.) via the tail vein. Dosages can range from 0.5 to 2.5 mg/kg.[5]
-
Dexrazoxane Administration: A solution of Dexrazoxane is administered i.v. 30 minutes before this compound. A common dose ratio to explore is 10:1 or 50:1 of Dexrazoxane to this compound, although optimization may be necessary.[6][15]
-
Monitoring:
-
Endpoint Analysis: Histopathological examination of heart tissue for signs of damage.
Quantitative Data Summary: Cardiotoxicity
| Parameter | This compound Alone | This compound + Dexrazoxane | Reference |
| Mean Change in LVEF | -8.55% | -3.80% | [16] |
| LVEF Decrease ≥10% | 37% of subjects | 0% of subjects | [15] |
Signaling Pathway: this compound-Induced Cardiotoxicity
This compound-induced cardiotoxicity is believed to involve the generation of reactive oxygen species (ROS) through the formation of a drug-iron complex, leading to oxidative stress and cardiomyocyte damage.
Caption: Proposed mechanism of this compound-induced cardiotoxicity and the inhibitory action of Dexrazoxane.
Neutropenia Mitigation
Issue: My small animal subjects are experiencing severe neutropenia with this compound. How can I manage this?
Solution:
A retrospective study in dogs has shown a significant correlation between body weight and the severity of this compound-induced neutropenia.[17] Smaller animals are at a higher risk of developing grade 3 or 4 neutropenia.[17] Consider a dose reduction for smaller subjects. The use of G-CSF should also be explored to promote neutrophil recovery.
Experimental Protocol: this compound-Induced Neutropenia in Dogs
-
Animal Model: Dogs with malignant tumors.
-
This compound Administration: A common dosage is 5 mg/m² administered as a single agent.[17]
-
Monitoring: Complete blood counts (CBCs) should be performed at baseline and on day 7 post-treatment to assess the neutrophil nadir.[17]
-
Mitigation Strategy (Proposed):
Quantitative Data Summary: Neutropenia in Dogs
| Body Weight | Incidence of Grade 3 or 4 Neutropenia | Relative Risk | Reference |
| ≤10 kg | Significantly higher | 5.8 | [17] |
| ≤15 kg | Significantly higher | 8.1 | [17] |
Logical Relationship: Neutropenia Risk and Mitigation
Caption: Factors influencing this compound-induced neutropenia and potential mitigation strategies.
Mucositis Mitigation
Issue: How can I establish a model of oral mucositis to test potential mitigating agents for this compound-induced toxicity?
Solution:
While specific protocols for this compound-induced mucositis are not as well-defined in the available literature, you can adapt existing chemotherapy-induced mucositis models. The hamster cheek pouch model is a robust and widely used model. Palifermin is a promising agent for mitigating mucositis.
Experimental Protocol: Chemotherapy-Induced Oral Mucositis in Hamsters (Adapted for this compound)
-
Animal Model: Male golden Syrian hamsters.
-
Mucositis Induction (Example with 5-FU): Intraperitoneal administration of 5-fluorouracil (e.g., 80 mg/kg on days 0, 6, and 9). The buccal pouch mucosa is often superficially scratched to induce consistent mucositis.[11] A similar dosing schedule with this compound would need to be optimized.
-
Mitigation Strategy:
-
Monitoring:
-
Clinical Scoring: Assess the severity of mucositis daily using a standardized scoring system (e.g., WHO grading).
-
Histopathology: At the end of the study, collect cheek pouch tissue for histological analysis of ulceration, inflammation, and epithelial thickness.
-
Quantitative Data Summary: Palifermin in Mucositis
| Parameter | Placebo | Palifermin (60 µg/kg/day) | Reference |
| Incidence of WHO Grade IV Mucositis | 62% | 21% | [13] |
| Median Duration of Severe Mucositis | 9 days | 3 days | [4] |
Experimental Workflow: Mucositis Study
Caption: A generalized experimental workflow for a preclinical study on mitigating this compound-induced mucositis.
References
- 1. The effect of palifermin on chemotherapyand radiation therapy-induced mucositis: a review of the current literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early this compound‐induced cardiotoxicity in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomised study comparing granulocyte-colony stimulating factor (G-CSF) with G-CSF plus thymostimulin in the treatment of haematological toxicity in patients with advanced breast cancer after high dose this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical applications of palifermin: amelioration of oral mucositis and other potential indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cardioprotector dexrazoxane augments therapeutic efficacy of this compound in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexrazoxane for cardioprotection in older adults with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Granulocyte colony-stimulating factor: preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Granulocyte-Colony Stimulating Factor (G-CSF) Administration for Chemotherapy-Induced Neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancerresgroup.us [cancerresgroup.us]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of radiochemotherapy-induced early oral mucositis by recombinant human keratinocyte growth factor (palifermin): experimental studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palifermin for management of treatment-induced oral mucositis in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review of Preclinical Studies on Treatment of Mucositis and Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 16. Suppression of this compound cardiotoxicity in multiple sclerosis patients by dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Correlation Between Body Weight and this compound-Associated Neutropenia in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitoxantrone Administration in Animal Studies
This center provides detailed guidance, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals using Mitoxantrone in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a DNA-reactive agent with a multi-faceted mechanism. Its primary actions include:
-
DNA Intercalation: It inserts itself into the DNA through hydrogen bonding, which disrupts DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: It is a potent inhibitor of topoisomerase II, an enzyme crucial for uncoiling and repairing DNA.[1][2][3] This inhibition leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).[2][4]
-
Immunosuppressive Effects: this compound can suppress the proliferation of T cells, B cells, and macrophages, which is relevant in models of autoimmune diseases like multiple sclerosis.[1][5]
Q2: What is the recommended solvent and vehicle for in vivo administration?
A2: this compound hydrochloride is typically supplied as a crystalline solid or a concentrate. For administration, it must be diluted.
-
Solubility: It is soluble in organic solvents like DMSO and DMF (approx. 50 mg/mL) and ethanol (approx. 5 mg/mL).[6] It also has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[6]
-
Recommended Vehicle: For intravenous (IV) infusion, the commercial concentrate is diluted in 0.9% Sodium Chloride (Normal Saline) or 5% Dextrose in Water.[7] For experimental intraperitoneal (i.p.) injections in mice, dissolving this compound in 0.9% sterile sodium chloride is a common practice.[8]
-
Important Incompatibility: Do not mix this compound in the same infusion with heparin, as a precipitate may form.[9][10]
Q3: How should this compound solutions be prepared and stored?
A3: this compound is supplied as a concentrate that must be diluted before use.[7]
-
Preparation: Dilute the required dose in at least 50 mL of a compatible infusion solution like 0.9% Sodium Chloride or 5% Dextrose Injection.[7]
-
Stability of Diluted Solutions: Once diluted in 0.9% sodium chloride in polyolefin bags, solutions are physicochemically stable for up to 84 days when stored at either 2°C–8°C (with light protection) or 20°C–25°C (without light protection).[11] Aqueous solutions in syringes are reported to be stable for 28 days at 4°C and 20°C.[12]
-
Storage of Concentrate: Unopened vials should be stored as recommended by the manufacturer. Do not freeze the concentrate.[7]
Q4: What are the typical dosage ranges for different animal models?
A4: Dosages are highly dependent on the animal species, the disease model, and the administration route. Dosages are often expressed in mg/m², which requires conversion from the animal's weight in kg.
| Animal Model | Indication | Dosage | Administration Route & Frequency |
| Mice | Pancreatic Cancer | 1.4 mg/kg | IV, twice a week for 3 weeks |
| Mice | General Anticancer | 6 mg/kg (total cumulative) | IP, biweekly for 3 weeks |
| Rats | Angiogenesis Study | 0.5 mg/kg/week | Subcutaneous (s.c.) infusion |
| Dogs | Lymphoma (rescue) | 5 - 6 mg/m² | IV, every 3 weeks |
| Dogs | Lymphoma (first-line) | 5 - 5.5 mg/m² | IV, as part of a multi-drug protocol |
| Cats | Various Malignancies | 2.5 - 6.5 mg/m² | IV, every 3 weeks |
Dosage information compiled from multiple sources.[8][10][13][14][15][16]
Troubleshooting Guide
Problem 1: Drug Precipitates in Solution During Preparation.
-
Possible Cause: Incorrect pH or mixing with incompatible substances. The optimal pH range for this compound stability is 3.0 to 4.5.[7][12]
-
Solution:
-
Ensure the diluent is either 0.9% Sodium Chloride or 5% Dextrose.
-
Crucially, do not mix with heparin, as this is known to cause precipitation. [9][10]
-
Verify the pH of your final diluted solution.
-
If using aqueous buffers other than saline, ensure they are free of agents that could react with this compound.
-
Problem 2: High Incidence of Animal Distress or Mortality Post-Administration.
-
Possible Cause: The dose may be too high, or the administration was too rapid, leading to acute toxicity. Myelosuppression (bone marrow suppression) is a major dose-limiting toxicity.[5][17]
-
Solution:
-
Review Dosage: Cross-reference your dosage with published data for your specific animal model and strain. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific lab conditions.
-
Administration Rate: Administer the drug slowly via IV infusion over a period of at least 3-5 minutes.[10][18] Rapid injection can exacerbate cardiotoxicity and other acute effects.
-
Monitor for Toxicity: Implement a scoring system to monitor for clinical signs of toxicity such as lethargy, anorexia, vomiting, and diarrhea.[15][19]
-
Blood Work: Perform complete blood counts (CBCs) before and after treatment to monitor for neutropenia, which indicates myelosuppression.[7]
-
Problem 3: Swelling and Tissue Necrosis at the Injection Site.
-
Possible Cause: Extravasation, which is the leakage of the drug from the vein into the surrounding tissue. This compound is a vesicant and can cause severe local tissue damage if this occurs.[17][20]
-
Solution:
-
Ensure Proper IV Catheter Placement: Always use a properly placed and secured intravenous catheter. Confirm patency with a saline flush before and after administration.
-
Administer into a Freely Flowing Line: Inject this compound into the port of a running IV line to ensure rapid dilution and distribution.[10][20]
-
Immediate Action: If swelling is observed, stop the infusion immediately. Follow your institution's established protocol for managing vesicant extravasation.
-
Prevention: Never administer this compound via subcutaneous (SubQ) or intramuscular (IM) routes.[5][20]
-
Problem 4: Inconsistent Efficacy or Pharmacokinetic (PK) Results.
-
Possible Cause: Variability in drug preparation, administration technique, or animal physiology.
-
Solution:
-
Standardize Preparation: Prepare all doses for a study from the same stock solution at the same time to minimize batch-to-batch variability.
-
Accurate Dosing: Ensure precise calculation of doses based on the most recent animal body weights.
-
Control for Biological Variables: Be aware that factors like hepatic impairment can significantly reduce this compound clearance, altering its PK profile and toxicity.[5][9]
-
Formulation Matters: Different formulations (e.g., free drug vs. liposomal) can have dramatically different pharmacokinetic profiles and tissue distribution.[21][22] Ensure you are using the appropriate formulation for your experimental goals.
-
Experimental Protocols & Visualizations
Protocol: Preparation and IV Administration of this compound
This protocol is a general guideline for preparing and administering this compound for intravenous use in a rodent model.
-
Dose Calculation:
-
Weigh each animal accurately on the day of dosing.
-
Calculate the required volume of this compound concentrate based on the desired dose (e.g., in mg/kg) and the concentration of the stock solution (e.g., 2 mg/mL).
-
-
Drug Dilution:
-
Aseptically withdraw the calculated volume of this compound concentrate using a sterile syringe.
-
Dilute the concentrate into a sterile bag or syringe containing an appropriate volume of 0.9% Sodium Chloride Injection to achieve the final desired concentration for injection. The final volume should be suitable for the animal size (e.g., 100-200 µL for a mouse).
-
-
Animal Preparation:
-
Anesthetize the animal according to your institution's approved protocol.
-
Place the animal on a warming pad to maintain body temperature and promote vasodilation.
-
Secure a patent intravenous catheter, typically in the lateral tail vein.
-
-
Administration:
-
Confirm catheter patency with a small flush of sterile saline.
-
Administer the diluted this compound solution slowly over a period of 3-5 minutes.
-
Monitor the injection site continuously for any signs of swelling or leakage.
-
After injection, flush the catheter with a small volume of sterile saline to ensure the full dose is delivered.
-
-
Post-Administration Monitoring:
Diagrams
Caption: Experimental workflow for this compound administration.
Caption: Simplified signaling pathway for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]
- 4. This compound-DNA binding and the induction of topoisomerase II associated DNA damage in multi-drug resistant small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. globalrph.com [globalrph.com]
- 8. A Clinically Relevant Dosage of this compound Disrupts the Glutathione and Lipid Metabolic Pathways of the CD-1 Mice Brain: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. This compound | SonoPath [oldsite.sonopath.com]
- 11. Physicochemical stability of this compound Accord after dilution with 0.9% sodium chloride solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 12. This compound | C22H28N4O6 | CID 4212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound-Loaded Nanoferritin Slows Tumor Growth and Improves the Overall Survival Rate in a Subcutaneous Pancreatic Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. researchgate.net [researchgate.net]
- 16. Low-dosage metronomic chemotherapy and angiogenesis: topoisomerase inhibitors irinotecan and this compound stimulate VEGF-A-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static1.squarespace.com [static1.squarespace.com]
- 18. drugs.com [drugs.com]
- 19. Toxicoses associated with administration of this compound to dogs with malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. labeling.pfizer.com [labeling.pfizer.com]
- 21. Comparative pharmacokinetic and cytotoxic analysis of three different formulations of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Mitoxantrone Efficacy in Chemoresistant Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance Mitoxantrone's efficacy in chemoresistant tumors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in cancer cells?
A1: The primary mechanisms of this compound resistance involve:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a major contributor. These transporters actively pump this compound out of the cancer cells, reducing its intracellular concentration. Key transporters implicated in this compound resistance include P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP/ABCG2).
-
Alterations in Drug Target: Changes in the expression or activity of Topoisomerase II, the molecular target of this compound, can lead to reduced drug efficacy.
-
Altered Drug Distribution: A decreased nuclear-to-cytoplasmic ratio of the drug can also contribute to resistance, as this compound's primary target is within the nucleus.
Q2: How can I determine if my resistant cell line overexpresses ABC transporters?
A2: You can assess ABC transporter overexpression using the following methods:
-
Western Blotting: This is a common technique to quantify the protein expression levels of specific ABC transporters (e.g., ABCG2, P-gp).
-
Immunohistochemistry (IHC) / Immunocytochemistry (ICC): These methods allow for the visualization of transporter protein expression and localization within tissues or cells.
-
Quantitative PCR (qPCR): This technique measures the mRNA expression levels of the genes encoding the ABC transporters.
-
Functional Efflux Assays: These assays measure the activity of the efflux pumps. They typically involve loading the cells with a fluorescent substrate of the transporter (e.g., Rhodamine 123 for P-gp, or this compound itself for ABCG2) and measuring its retention over time, often in the presence and absence of a specific inhibitor.
Q3: What are some common strategies to overcome this compound resistance?
A3: Several strategies are being explored to enhance this compound's efficacy in resistant tumors:
-
Combination Therapies: Co-administration of this compound with inhibitors of ABC transporters (chemosensitizers) can block the efflux of the drug and increase its intracellular concentration. Combination with immunotherapy can also remodel the tumor microenvironment to enhance treatment response.
-
Nanoparticle-Based Drug Delivery: Encapsulating this compound in nanoparticles (e.g., nanodiamonds, solid lipid nanoparticles, liposomes) can help bypass efflux pumps, increase drug retention, and facilitate targeted delivery to tumor cells.
-
Immunomodulation: Pre-treatment with certain immunotherapies, such as cancer vaccines, has been shown to potentially enhance the efficacy of subsequent this compound treatment.
Troubleshooting Guides
Guide 1: Inconsistent Results in this compound Cytotoxicity Assays (e.g., MTT, SRB)
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, or contamination. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS. Regularly check for contamination. |
| Resistant cells show unexpected sensitivity | Loss of resistance phenotype over passages, incorrect drug concentration. | Regularly verify the resistance phenotype of your cell line. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| IC50 values are not reproducible | Differences in cell confluence at the time of drug addition, variations in incubation time. | Standardize the cell seeding density and ensure consistent confluence at the start of each experiment. Use a precise and consistent incubation time for drug exposure. |
Guide 2: Issues with ABC Transporter Western Blotting
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak signal for the target protein | Low protein expression, inefficient protein extraction, poor antibody quality, or incorrect transfer conditions. | Use a positive control cell line known to express the transporter. Optimize your lysis buffer for membrane proteins. Validate your primary antibody. Ensure complete transfer of proteins to the membrane. |
| High background or non-specific bands | Antibody concentration is too high, insufficient blocking, or inadequate washing. | Titrate the primary antibody concentration. Increase the blocking time or try a different blocking agent. Increase the number and duration of washing steps. |
| Inconsistent loading between lanes | Inaccurate protein quantification, pipetting errors. | Use a reliable protein quantification assay (e.g., BCA). Load a housekeeping protein (e.g., β-actin, GAPDH) as a loading control. |
Guide 3: Problems with Drug Efflux Assays (Flow Cytometry)
| Problem | Possible Cause | Troubleshooting Steps |
| Low fluorescence signal in all samples | Insufficient dye loading, low transporter expression, or incorrect instrument settings. | Optimize the dye concentration and loading time. Use a positive control cell line. Ensure the correct laser and filter settings on the flow cytometer. |
| No difference between inhibited and uninhibited samples | The transporter is not the primary mechanism of resistance, the inhibitor is inactive or used at a suboptimal concentration. | Confirm transporter expression by Western blot. Test a range of inhibitor concentrations. Ensure the inhibitor is specific for the transporter of interest. |
| High cell death during the assay | Dye or inhibitor toxicity, prolonged incubation. | Perform a toxicity test for the dye and inhibitor at the concentrations used. Minimize the duration of the assay. |
Quantitative Data Summary
Table 1: Examples of this compound Resistance and Reversal in Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | Fold Resistance to this compound | Reversal Agent/Strategy | Reference |
| 8226/MR4 | Myeloma | Novel ATP-dependent efflux pump | 10 | Fumitremorgin C | |
| 8226/MR20 | Myeloma | Reduced Topoisomerase IIα/β | 37 | - | |
| GLC4-MITO | Small Cell Lung Cancer | ABCA2 overexpression | 33 | Estramustine | |
| MCF7/VP | Breast Cancer | MRP1 overexpression | 6-10 | Sulfinpyrazone, Cyclosporin A | |
| K562/DOX | Leukemia | P-gp overexpression | >50 | β-elemene in SLNs |
Table 2: Efficacy of Nanoparticle-Mediated this compound Delivery
| Nanoparticle System | Cell Line | Key Finding | Reference |
| Nanodiamond-Mitoxantrone | MDA-MB-231 (this compound-resistant) | Enhanced drug retention and efficacy. | |
| MTO/βE-SLNs | K562/DOX | Increased cellular uptake and cytotoxicity. | |
| MIT@ZIF-8 | CT26 (Colon Cancer) | Enhanced tumor cytotoxicity and induced pyroptosis-boosted immunogenic cell death. |
Experimental Protocols
Protocol 1: Western Blotting for ABCG2 and Topoisomerase IIα
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer (50 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with primary antibodies against ABCG2 (e.g., BXP-21) and Topoisomerase IIα overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
-
Protocol 2: this compound Efflux Assay using Flow Cytometry
-
Cell Preparation:
-
Harvest cells and resuspend in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Pre-incubation:
-
For inhibitor-treated samples, pre-incubate the cells with an ABCG2 inhibitor (e.g., 10 µM Fumitremorgin C) for 30-60 minutes at 37°C.
-
-
This compound Loading:
-
Add this compound (final concentration 5-10 µM) to all cell suspensions (with and without inhibitor).
-
Incubate for 30-60 minutes at 37°C, protected from light. This compound is naturally fluorescent.
-
-
Efflux:
-
Wash the cells twice with ice-cold PBS to remove extracellular this compound.
-
Resuspend the cells in pre-warmed, drug-free medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
-
Data Acquisition:
-
Place the samples on ice to stop the efflux.
-
Analyze the intracellular this compound fluorescence using a flow cytometer with appropriate excitation (e.g., 633 nm) and emission (e.g., 685 nm) filters.
-
Compare the mean fluorescence intensity of the samples with and without the inhibitor. Reduced fluorescence indicates active efflux, while higher fluorescence in the inhibited sample indicates that the transporter is blocked.
-
Visualizations
Caption: this compound action and resistance pathways.
Caption: Workflow for evaluating resistance reversal.
Caption: Regulation of ABC transporter expression.
Validation & Comparative
A Comparative Analysis of Mitoxantrone and Doxorubicin in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Mitoxantrone and Doxorubicin, two common chemotherapeutic agents used in the treatment of breast cancer. The following sections detail their performance in preclinical models, supported by experimental data, and outline their mechanisms of action.
I. Executive Summary
This compound and Doxorubicin are both potent topoisomerase II inhibitors that induce apoptosis in cancer cells. While clinical studies suggest comparable efficacy in some settings, preclinical data indicates nuances in their cytotoxic potential against different breast cancer cell subtypes. Notably, this compound often exhibits a more favorable toxicity profile, particularly concerning cardiotoxicity. This guide will delve into the available data to provide a clearer picture of their respective strengths and weaknesses in breast cancer models.
II. In Vitro Efficacy
The cytotoxic effects of this compound and Doxorubicin have been evaluated in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric in these studies.
| Cell Line | Drug | IC50 (µM) | Noteworthy Conditions |
| MDA-MB-231 | Doxorubicin | 0.58 | Morin co-treatment enhanced cytotoxicity, reducing the IC50 to 0.25 µM[1] |
| This compound | ~0.01 (10 nM) | Parthenolide co-treatment was shown to prevent resistance[2] | |
| T47D | Doxorubicin | 0.202 | |
| MCF-7 | Doxorubicin | Not specified | |
| This compound | Not specified |
III. In Vivo Efficacy
Preclinical in vivo studies, typically employing xenograft models in immunocompromised mice, are crucial for evaluating the anti-tumor activity of chemotherapeutic agents in a whole-organism context. While detailed head-to-head comparisons of this compound and Doxorubicin in breast cancer xenograft models are limited in publicly available literature, clinical trial data provides valuable insights into their relative efficacy in patients.
| Study Design | Patient Population | This compound Response Rate | Doxorubicin Response Rate | Key Findings |
| Randomized Trial | Stage IV breast cancer[3] | Not Statistically Different | Not Statistically Different | Efficacy was comparable, but this compound had significantly less nausea, vomiting, stomatitis, alopecia, and cardiotoxicity.[3] |
| Randomized Trial | Metastatic breast cancer (minimally pretreated)[4] | 7/26 (27%) partial response | 10/25 (40%) partial response | Similar duration of response. This compound showed less toxicity.[4] |
| Randomized Trial | Breast cancer refractory to CMF | 8/47 (17%) | 12/40 (30%) | Response rates were not statistically different. Myelosuppression was equivalent, but this compound had fewer non-hematologic side effects.[5] |
IV. Mechanism of Action and Signaling Pathways
Both this compound and Doxorubicin are classified as topoisomerase II inhibitors.[6] These enzymes are critical for resolving DNA topological problems during replication and transcription. By inhibiting topoisomerase II, these drugs lead to the accumulation of DNA double-strand breaks, which subsequently triggers apoptotic cell death.
While their primary target is the same, the downstream signaling events can vary. Doxorubicin is well-known to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and caspases-3 and -8, and the downregulation of the anti-apoptotic protein Bcl-2 in breast cancer cells.[7][8] this compound has also been shown to induce apoptosis and can sensitize breast cancer cells to other treatments by modulating pathways involving Akt and autophagy.[9] Furthermore, a novel mechanism for this compound has been identified where it inhibits and downregulates the estrogen receptor α (ERα) by binding to the interface of its DNA-binding and ligand-binding domains.[10]
Visualizing the Pathways
To illustrate the key mechanisms, the following diagrams depict the experimental workflow for comparing these drugs and their apoptotic signaling pathways.
Caption: Experimental workflow for comparing this compound and Doxorubicin.
Caption: Apoptotic signaling pathways of this compound and Doxorubicin.
V. Experimental Protocols
A. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, T47D) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
B. In Vivo Xenograft Tumor Growth Inhibition Study
-
Animal Model: Use female immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 breast cancer cells (e.g., MDA-MB-231) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, Doxorubicin). Administer the drugs according to a predetermined schedule and dosage (e.g., intraperitoneal or intravenous injections).
-
Endpoint Measurement: Continue monitoring tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Euthanize the mice when tumors reach a maximum allowed size or at the end of the study period.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Analyze survival data if applicable.
VI. Conclusion
Both this compound and Doxorubicin are effective cytotoxic agents against breast cancer cells, primarily acting through the inhibition of topoisomerase II. While clinical data suggests comparable efficacy, preclinical studies highlight differences in their potency against specific cell lines. A significant advantage of this compound lies in its reduced toxicity profile, particularly its lower cardiotoxicity, which is a major concern with Doxorubicin. The choice between these two agents may depend on the specific breast cancer subtype, the patient's overall health, and their tolerance for potential side effects. Further head-to-head preclinical studies in a wider range of breast cancer models are warranted to better delineate their differential efficacy and to guide their optimal clinical use.
References
- 1. mdpi.com [mdpi.com]
- 2. Parthenolide prevents resistance of MDA-MB231 cells to doxorubicin and this compound: the role of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized trial comparing this compound with doxorubicin in patients with stage IV breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative trial of this compound and doxorubicin in patients with minimally pretreated breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of this compound and doxorubicin in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemotherapy - Wikipedia [en.wikipedia.org]
- 7. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Combined treatment of this compound sensitizes breast cancer cells to rapalogs through blocking eEF-2K-mediated activation of Akt and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Validating Mitoxantrone's Impact on Topoisomerase II: A Comparative Guide to Molecular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of molecular assays used to validate the effect of Mitoxantrone on topoisomerase II, a key target in cancer chemotherapy. We will delve into the experimental data, comparing this compound's performance with other well-established topoisomerase II inhibitors, namely Doxorubicin and Etoposide. Detailed methodologies for crucial experiments are provided to facilitate the replication and validation of these findings.
Mechanism of Action: this compound as a Topoisomerase II Poison
This compound is a potent antineoplastic agent that exerts its cytotoxic effects primarily by targeting topoisomerase II.[1] This enzyme is crucial for resolving DNA topological problems that arise during replication, transcription, and chromosome segregation. This compound acts as a "topoisomerase II poison" by stabilizing the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death in cancer cells.[2]
Comparative Efficacy of Topoisomerase II Inhibitors
The inhibitory potency of this compound against topoisomerase II has been evaluated in various molecular and cellular assays. Below is a summary of its performance in comparison to Doxorubicin and Etoposide.
| Drug | Target | Assay Type | Cell Line/Enzyme Source | IC50 (µM) | Reference |
| This compound | Topoisomerase IIα | Decatenation | Human | ~130 | [3] |
| This compound | Topoisomerase IIβ | Decatenation | Human | ~130 | [3] |
| This compound | Cytotoxicity | MTT Assay | HeLa | Data not available in a directly comparable format | [4] |
| This compound | Cytotoxicity | MTT Assay | Multiple Cell Lines | Geometric Mean: 1.66 | [5] |
| Doxorubicin | Topoisomerase II | Decatenation | Human | Data not available in a directly comparable format | [6] |
| Doxorubicin | Cytotoxicity | MTT Assay | HCT116 | 24.30 | [7] |
| Doxorubicin | Cytotoxicity | MTT Assay | PC3 | 2.64 | [7] |
| Doxorubicin | Cytotoxicity | MTT Assay | Hep-G2 | 14.72 | [7] |
| Etoposide | Topoisomerase II | Decatenation | Human | Data not available in a directly comparable format | [6] |
| Etoposide | Cytotoxicity | WST-1 Assay | Caki-2 | Decreased sensitivity in resistant cells | [4] |
| Dexrazoxane | Topoisomerase IIα | Decatenation | Human | ~60 | [3] |
| Dexrazoxane | Topoisomerase IIβ | Decatenation | Human | ~60 | [3] |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the enzyme or cell line source, substrate concentration, and assay methodology. The data presented here is for comparative purposes and is extracted from the cited literature.
Key Molecular Assays for Validation
Several key molecular assays are employed to elucidate the mechanism and quantify the inhibitory activity of compounds like this compound on topoisomerase II.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of topoisomerase II to resolve catenated (interlinked) DNA networks, a process that mimics the separation of daughter chromosomes after replication. Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, is a common substrate.[8] Inhibition of the decatenation process results in the failure of the kDNA to enter the agarose gel during electrophoresis.
Topoisomerase II DNA Relaxation Assay
Topoisomerase II can relax supercoiled DNA by introducing transient double-strand breaks. This assay measures the conversion of supercoiled plasmid DNA to its relaxed form. Inhibitors of topoisomerase II will prevent this relaxation, leaving the DNA in its supercoiled state, which can be visualized by its faster migration on an agarose gel compared to the relaxed form.
Topoisomerase II-mediated DNA Cleavage Assay
This assay directly measures the formation of the covalent enzyme-DNA complex, which is stabilized by topoisomerase II poisons. A radiolabeled DNA substrate is incubated with the enzyme and the test compound. The reaction is then stopped with a strong denaturant (e.g., SDS) to trap the covalent complex. The cleaved DNA fragments, covalently attached to the enzyme, can be separated by gel electrophoresis and visualized by autoradiography.
Experimental Protocols
Topoisomerase II DNA Decatenation Assay Protocol
Materials:
-
Human Topoisomerase IIα or IIβ enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL BSA)
-
10 mM ATP solution
-
This compound and other test compounds
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Proteinase K (optional)
-
Chloroform:isoamyl alcohol (24:1) (optional)
Procedure:
-
Prepare a reaction mixture on ice containing 1x Topoisomerase II Assay Buffer, 1 mM ATP, and 200 ng of kDNA in a final volume of 20 µL.
-
Add the desired concentration of this compound or other inhibitors to the reaction tubes. Include a no-drug control.
-
Initiate the reaction by adding 1-2 units of human topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.
-
(Optional) For cleaner results, treat with Proteinase K (50 µg/mL) for 15 minutes at 37°C, followed by extraction with chloroform:isoamyl alcohol.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer containing a DNA stain.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
Topoisomerase II DNA Relaxation Assay Protocol
Materials:
-
Human Topoisomerase IIα or IIβ enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer
-
10 mM ATP solution
-
This compound and other test compounds
-
5x Stop Buffer/Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture on ice containing 1x Topoisomerase II Assay Buffer, 1 mM ATP, and 200-500 ng of supercoiled plasmid DNA in a final volume of 20 µL.
-
Add the desired concentration of this compound or other inhibitors.
-
Start the reaction by adding 1-2 units of human topoisomerase II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer.
-
Run the gel until there is clear separation between supercoiled and relaxed DNA forms.
-
Stain the gel and visualize the DNA bands. Supercoiled DNA will migrate faster than relaxed DNA.
Visualizing the Molecular Interactions
To better understand the processes described, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 8. mjhid.org [mjhid.org]
A Comparative Analysis of Mitoxantrone and Other Anthracenediones: A Guide for Researchers
Mitoxantrone, a prominent member of the anthracenedione class of synthetic antineoplastic agents, has been a cornerstone in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma, as well as multiple sclerosis.[1][2][3] Its development was spurred by the need to mitigate the severe cardiotoxicity associated with the anthracycline antibiotics, such as doxorubicin, while retaining potent antitumor activity.[4] This guide provides a detailed comparative analysis of this compound and other notable anthracenediones, including pixantrone, ametantrone, and bisantrene, alongside the related compound amonafide and the anthracycline doxorubicin, to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds.
Mechanism of Action: Beyond Intercalation
The primary mechanism of action for this compound and its analogs is the inhibition of DNA topoisomerase II, an essential enzyme for resolving DNA topological challenges during replication, transcription, and chromosome segregation.[1][5] Unlike the classical anthracyclines, which primarily act as DNA intercalators, this compound's interaction with DNA is thought to involve nonintercalary, electrostatic interactions.[5][6] This interaction stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme has created a double-strand break in the DNA. The stabilization of this complex leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.
Other anthracenediones share this fundamental mechanism of topoisomerase II inhibition.[7] However, subtle differences in their interaction with the enzyme and DNA contribute to variations in their efficacy and toxicity profiles. For instance, bisantrene has been shown to cause changes in DNA supercoiling characteristic of an intercalating drug, a feature not observed with this compound.[6] Amonafide, a naphthalimide derivative often compared to anthracenediones, also inhibits topoisomerase II but appears to do so in a manner that is largely independent of ATP and results in DNA cleavage at a more restricted set of sites compared to this compound or etoposide.[8][9]
Below is a diagram illustrating the generalized signaling pathway of topoisomerase II inhibition by anthracenediones.
Caption: Generalized signaling pathway of Topoisomerase II inhibition by anthracenediones.
Comparative Performance: Efficacy and Toxicity
A critical aspect of drug development is the therapeutic index – the balance between efficacy and toxicity. The following tables summarize quantitative data from various studies comparing this compound to other anthracenediones and doxorubicin.
In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Human Colon Adenocarcinoma | ~0.1 (estimated from relative activity) | [10] |
| Doxorubicin | Human Colon Adenocarcinoma | ~0.2 (estimated from relative activity) | [10] |
| Ametantrone | Human Colon Adenocarcinoma | ~1.4 (estimated from relative activity) | [10] |
| Bisantrene | Human Colon Adenocarcinoma | ~2.2 (estimated from relative activity) | [10] |
| Compound 6 (Anthracenedione derivative) | KB cells | 3.17 | [11] |
| Compound 6 (Anthracenedione derivative) | KBv200 cells (MDR) | 3.21 | [11] |
Note: IC50 values for human colon adenocarcinoma are estimated based on the reported relative efficacy where this compound was about twice as active as doxorubicin, 14 times more efficacious than ametantrone, and 22 times more powerful than bisantrene at concentrations below 1 microgram/ml.[10]
Antitumor Activity in Murine Models
| Compound | Tumor Model | Metric | Result | Reference |
| This compound | L1210 Leukemia (IP) | 60-day survivors | Significant curative effect | [12] |
| Doxorubicin (ADM) | L1210 Leukemia (IP) | 60-day survivors | No curative effect | [12] |
| This compound | P388 Leukemia (IP) | Therapeutic Index | >128 | [12] |
| Doxorubicin (ADM) | P388 Leukemia (IP) | Therapeutic Index | 15.2 | [12] |
| This compound | B16 Melanoma (IP) | Curative effect & >100% ILS | Produced | [12] |
| Doxorubicin (ADM) | B16 Melanoma (IP) | Curative effect & >100% ILS | Produced | [12] |
| This compound | Lewis Lung Carcinoma (SC) | Increase in Lifespan (ILS) | 60% | [12] |
| Doxorubicin (ADM) | Lewis Lung Carcinoma (SC) | Increase in Lifespan (ILS) | 45% | [12] |
IP: Intraperitoneal; SC: Subcutaneous; ILS: Increase in Lifespan
Clinical Efficacy in Metastatic Breast Cancer
| Treatment | Response Rate | Median Time to Response | Median Response Duration | Reference |
| This compound | 17% - 20.6% | 57 days | 96 - 151 days | [13][14][15] |
| Doxorubicin | 29.3% - 30% | 48 days | 84 - 126 days | [13][14][15] |
Comparative Cardiotoxicity
A significant advantage of this compound and its newer analog, pixantrone, is their reduced cardiotoxicity compared to doxorubicin.[4][16][17] This is attributed in part to the fact that pixantrone was designed not to bind iron, thus reducing the formation of reactive oxygen species that damage cardiac tissue.[18][19] Animal studies have shown that pixantrone does not worsen pre-existing heart muscle damage.[17]
| Compound | Observation | Reference |
| This compound | Significantly less cardiotoxic than doxorubicin. | [15][20] |
| Pixantrone | Minimal cardiac changes in mice compared to marked or severe degeneration with doxorubicin or this compound. | [17] |
| NCS-196473 (Anthracenedione) | Approximately 10-fold less toxic than doxorubicin with minor ECG changes in rats. | [16] |
| NSC-279836 (Anthracenedione) | More toxic than doxorubicin with marked ECG changes in rats. | [16] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparative studies. Below are methodologies for key experiments cited in the analysis of anthracenediones.
Topoisomerase II Decatenation Assay
This assay is fundamental for assessing the inhibitory activity of compounds on topoisomerase II.
Objective: To determine the ability of a test compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Purified human topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 0.5 M Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
10x ATP solution (e.g., 20 mM)
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Distilled water
Procedure:
-
Prepare a 1x complete reaction buffer by mixing equal volumes of 10x topoisomerase II reaction buffer and 10x ATP solution with distilled water.
-
On ice, set up reaction tubes with the following components in a final volume of 20-30 µL:
-
1x complete reaction buffer
-
200-300 ng kDNA
-
Test compound at various concentrations (include a solvent control)
-
Distilled water to final volume
-
-
Add 1-2 units of purified topoisomerase II enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding 1/10 volume of 10% SDS, followed by the addition of proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for another 30 minutes.
-
Add stop solution/loading dye to each reaction.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands under UV light and document the results.
Interpretation:
-
Control (no enzyme): A single band of catenated kDNA at the top of the gel.
-
Enzyme control (no inhibitor): Decatenated DNA will migrate as relaxed and supercoiled monomers into the gel.
-
Inhibitor: Inhibition of topoisomerase II will result in a dose-dependent decrease in the amount of decatenated DNA and an increase in the amount of catenated kDNA remaining at the origin.
The following diagram illustrates the workflow of a topoisomerase II decatenation assay.
Caption: Workflow for a topoisomerase II decatenation assay.
In Vivo Complex of Enzyme (ICE) Bioassay
This assay is used to detect the formation of topoisomerase-DNA covalent complexes within cells.
Objective: To quantify the amount of topoisomerase II covalently bound to DNA in cells treated with a test compound.
Procedure Outline:
-
Cell Treatment: Treat cultured cells with the test compound for a specified duration.
-
Lysis: Lyse the cells directly on the culture plate with a lysis solution containing a denaturant (e.g., Sarkosyl) to trap the covalent complexes.
-
DNA Shearing: Scrape and pass the viscous lysate through a needle to shear the DNA.
-
Cesium Chloride Gradient Centrifugation: Layer the lysate onto a cesium chloride step gradient and centrifuge at high speed. This separates the protein-DNA complexes from free protein.
-
Fraction Collection: Collect fractions from the bottom of the tube.
-
DNA and Protein Quantification: Determine the DNA content in each fraction.
-
Immunoblotting: Transfer the proteins from the DNA-containing fractions to a membrane and probe with antibodies specific for topoisomerase IIα and IIβ.
-
Detection and Quantification: Use a secondary antibody and a detection system to visualize and quantify the amount of topoisomerase II in the DNA-containing fractions.
Interpretation: An increase in the amount of topoisomerase II detected in the DNA-containing fractions of treated cells compared to untreated cells indicates that the compound stabilizes the cleavable complex.
The logical relationship for interpreting the results of an ICE bioassay is depicted below.
Caption: Logical flow for interpreting ICE bioassay results.
Conclusion
This compound and other anthracenediones represent a valuable class of antineoplastic agents. While they share a common mechanism of topoisomerase II inhibition, their distinct pharmacological profiles offer a range of options for cancer therapy. This compound provides a significant advantage over doxorubicin in terms of reduced cardiotoxicity, a feature that is further improved in the next-generation compound, pixantrone. The comparative data presented in this guide highlights the importance of continued research into the structure-activity relationships of anthracenediones to develop novel agents with enhanced efficacy and improved safety profiles. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in this endeavor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]
- 3. This compound (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 4. This compound: an overview of safety and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel anthracycline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative molecular pharmacology in leukemic L1210 cells of the anthracene anticancer drugs this compound and bisantrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical pharmacology of anthracenediones and anthrapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Comparative cytotoxicity of bisantrene, this compound, ametantrone, dihydroxyanthracenedione, dihydroxyanthracenedione diacetate, and doxorubicin on human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anthracenedione Derivatives as Anticancer Agents Isolated from Secondary Metabolites of the Mangrove Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor activity of this compound against murine experimental tumors: comparative analysis against various antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative trial of this compound and doxorubicin in patients with minimally pretreated breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of this compound and doxorubicin in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized clinical trial comparing this compound with doxorubicin in previously treated patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of cardiotoxicity of two anthracenediones and doxorubicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pixantrone - Wikipedia [en.wikipedia.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A randomized trial comparing this compound with doxorubicin in patients with stage IV breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Preclinical Comparison of Mitoxantrone and Other Multiple Sclerosis Therapies in EAE Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Mitoxantrone versus other common Multiple Sclerosis (MS) therapies—Glatiramer Acetate, Interferon-beta, and Dexamethasone—in the context of Experimental Autoimmune Encephalomyelitis (EAE), the most widely used animal model for MS. The data presented is compiled from various preclinical studies to offer insights into the relative efficacy and mechanisms of these treatments.
Executive Summary
This compound, a potent immunosuppressant, has demonstrated significant efficacy in suppressing EAE, the animal model for MS.[1][2] It is a synthetic anthracenedione that inhibits DNA replication and blocks messenger RNA synthesis.[3] This document synthesizes available preclinical data to compare this compound with other established MS therapies. While direct head-to-head studies in EAE models are limited, this guide consolidates findings from individual studies to provide a comparative perspective on their performance. The primary endpoints evaluated include clinical scores, inflammatory markers, and histopathological outcomes. Detailed experimental protocols and mechanistic pathways are also provided to aid in the design and interpretation of preclinical studies.
Comparative Efficacy of MS Therapies in EAE Models
The following tables summarize the quantitative data from various studies investigating the efficacy of this compound, Glatiramer Acetate, Interferon-beta, and Dexamethasone in EAE models. It is important to note that the experimental conditions, such as the EAE induction method, animal strain, and dosing regimens, may vary between studies, which should be considered when comparing the data.
Table 1: Comparison of Clinical Scores in EAE Models
| Therapy | EAE Model (Animal) | Dosage | Key Findings on Clinical Score | Reference |
| This compound | MOG35-55 induced EAE (Mice) | 0.5 mg/kg daily for 10 days | Complete prevention of clinical signs of EAE. | [4] |
| MBP induced AT-EAE (Lewis Rats) | Not specified | Significantly ameliorated EAE to a maximum score of 3 (compared to 5 in controls). | [5] | |
| Glatiramer Acetate | MOG35-55 induced EAE (Mice) | 125 µ g/mouse/day , subcutaneously | Significantly lower mean clinical score compared to untreated EAE mice. | [6] |
| PLP induced CR-EAE (Mice) | Oral administration | Reduced severity of disease and suppressed further relapses when initiated at the peak of the first relapse. | [7] | |
| Interferon-beta | MOG35-55 induced EAE (Mice) | 10,000 U/day, intraperitoneally | Reduced disease activity. | [8] |
| Dexamethasone | MOG35-55 induced EAE (Mice) | 100 µg, intravenously, every other day | Significantly delayed the manifestation of clinical signs. | [9] |
| MBP induced EAE (Lewis Rats) | Not specified | Treatment administered from day 8 to 12 improves the clinical score. |
Table 2: Comparison of Histopathological and Inflammatory Outcomes
| Therapy | EAE Model (Animal) | Key Histopathological and Inflammatory Findings | Reference |
| This compound | Acute EAE (Mice) | Minimal pathological signs of disease; inhibited myelin degradation by leucocytes and macrophages in vitro. | [4][10] |
| MBP induced AT-EAE (Lewis Rats) | Marked reduction of inflammatory infiltration. | [5] | |
| Glatiramer Acetate | MOG35-55 induced EAE (Mice) | Reduced demyelination and suppressed inflammation. | [6] |
| - | Induces a shift from TH1 to TH2 cells. | [3] | |
| Interferon-beta | SJL Mice with EAE | Reduced amounts of IFN-gamma and a significant increase in IL-10 and TGF-beta production. | [8] |
| Dexamethasone | Rodent EAE models | Suppressed spinal cord infiltration of inflammatory cells. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of common practices in EAE studies and can be adapted for specific research needs.
EAE Induction Protocols
-
MOG35-55 Induced EAE in C57BL/6 Mice: Female C57BL/6 mice are immunized with 0.2 mg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections.[6]
-
MBP Induced Adoptive Transfer EAE (AT-EAE) in Lewis Rats: MBP-reactive T cells (8–12 x 10^6) are injected into female Lewis rats to induce EAE.[5]
-
Acute EAE in Mice: Mice are immunized to produce acute EAE, resulting in an 81% incidence of clinical disease.[4]
-
Relapsing EAE in Mice: Mice are immunized for relapsing EAE, with disease onset around day 148.[4]
Drug Administration Protocols
-
This compound:
-
Glatiramer Acetate: Administered subcutaneously at a dose of 125 µ g/mouse/day in a 200 µl vehicle of phosphate-buffered saline (PBS).[6]
-
Interferon-beta: Administered intraperitoneally at a dosage of 10,000 U/day every other day in SJL mice.[8]
-
Dexamethasone: Administered intravenously via the tail vein at a dose of 100 µg every second day in C57BL/6 mice.[9]
Mechanistic Insights and Signaling Pathways
This compound's Mechanism of Action
This compound's therapeutic effect in EAE is attributed to its broad immunosuppressive actions.[1] It is a DNA-reactive agent that intercalates into DNA and is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. This action has a cytocidal effect on both proliferating and non-proliferating cells. In the context of MS and EAE, this compound suppresses the proliferation of T cells, B cells, and macrophages. It also impairs antigen presentation and reduces the secretion of pro-inflammatory cytokines.
Caption: this compound's mechanism of action in EAE.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative study of MS therapies in an EAE model.
Caption: Generalized experimental workflow for comparing MS therapies in EAE.
Conclusion
This compound demonstrates robust efficacy in various EAE models, effectively preventing or ameliorating clinical signs of the disease, reducing CNS inflammation, and inhibiting myelin degradation. While direct, comprehensive head-to-head preclinical studies are scarce, the available data suggests that this compound's potent and broad immunosuppressive mechanism provides a strong therapeutic effect in EAE. Glatiramer Acetate, Interferon-beta, and Dexamethasone also show significant efficacy in EAE, though their mechanisms of action are more targeted.
For researchers and drug development professionals, the choice of therapeutic for further investigation may depend on the specific scientific question being addressed. This compound serves as a potent benchmark for immunosuppressive efficacy, while the other therapies offer opportunities to explore more nuanced immunomodulatory pathways. The experimental protocols and mechanistic diagrams provided in this guide are intended to facilitate the design of future preclinical studies aimed at a more direct and comprehensive comparison of these important MS therapies.
References
- 1. neurology.org [neurology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Review of this compound in the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cardioprotector dexrazoxane augments therapeutic efficacy of this compound in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory therapy with glatiramer acetate reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific and strain-independent effects of dexamethasone in the prevention and treatment of experimental autoimmune encephalomyelitis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound prior to interferon beta-1b in aggressive relapsing multiple sclerosis: a 3-year randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MANF Is Neuroprotective in Early Stages of EAE, and Elevated in Spinal White Matter by Treatment With Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: a review of its use in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Mitoxantrone's Anti-Proliferative Effects Across Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of Mitoxantrone, a potent antineoplastic agent, across a spectrum of cancer types. By consolidating quantitative data, detailing experimental methodologies, and visualizing key cellular pathways, this document serves as a valuable resource for researchers investigating novel cancer therapeutics and drug development professionals evaluating the clinical potential of this compound.
Quantitative Analysis of Anti-Proliferative Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound across a wide array of human cancer cell lines, sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) project.[1][2][3][4] This large-scale dataset allows for a standardized comparison of this compound's efficacy against various cancer subtypes.[5]
Table 1: this compound IC50 Values in Hematological Malignancies
| Cell Line | Cancer Type | Tissue Sub-type | IC50 (µM) |
| MOLT-16 | Acute Lymphoblastic Leukemia (ALL) | lymphoblastic_T_cell_leukaemia | 0.004146 |
| SU-DHL-5 | Diffuse Large B-Cell Lymphoma (DLBC) | B_cell_lymphoma | 0.004788 |
| MOLM-13 | Acute Myeloid Leukemia (LAML) | acute_myeloid_leukaemia | 0.006629 |
| SK-MM-2 | Multiple Myeloma (MM) | myeloma | 0.007303 |
| DOHH-2 | Diffuse Large B-Cell Lymphoma (DLBC) | B_cell_lymphoma | 0.013780 |
| P12-ICHIKAWA | Acute Lymphoblastic Leukemia (ALL) | lymphoblastic_T_cell_leukaemia | 0.013926 |
| HC-1 | Hairy Cell Leukemia | hairy_cell_leukaemia | 0.016322 |
| NALM-6 | B-cell Leukemia | B_cell_leukemia | 0.018038 |
| ALL-PO | Acute Lymphoblastic Leukemia (ALL) | lymphoblastic_leukemia | 0.018277 |
| CTV-1 | Acute Myeloid Leukemia (LAML) | acute_myeloid_leukaemia | 0.019157 |
| Daudi | Burkitt Lymphoma | Burkitt_lymphoma | 0.019398 |
| ALL-SIL | T-cell Leukemia | T_cell_leukemia | 0.020343 |
| MM1S | Multiple Myeloma (MM) | myeloma | 0.021432 |
| RS4-11 | Leukemia | leukemia | 0.024834 |
| CESS | Acute Myeloid Leukemia (LAML) | acute_myeloid_leukaemia | 0.024906 |
| KY821 | Leukemia | leukemia | 0.025624 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.[6]
Table 2: this compound IC50 Values in Solid Tumors
| Cell Line | Cancer Type | Tissue | IC50 (µM) |
| SK-ES-1 | Ewing's Sarcoma | bone | 0.013647 |
| IMR-5 | Neuroblastoma (NB) | nervous_system | 0.017094 |
| DU-4475 | Breast Carcinoma (BRCA) | breast | 0.021420 |
| PC-3 | Prostate Adenocarcinoma (PRAD) | prostate | 0.0381 |
| PANC-1 | Pancreatic Adenocarcinoma (PAAD) | pancreas | 0.0423 |
| A549 | Lung Adenocarcinoma (LUAD) | lung | 0.0562 |
| HT-29 | Colon Adenocarcinoma (COAD) | colon | 0.0789 |
| U-87-MG | Glioblastoma (GBM) | brain | 0.0912 |
| OVCAR-3 | Ovarian Serous Cystadenocarcinoma (OV) | ovary | 0.112 |
| SK-MEL-28 | Skin Cutaneous Melanoma (SKCM) | skin | 0.158 |
| HeLa | Cervical Squamous Cell Carcinoma (CESC) | cervix | 0.197 |
| T24 | Bladder Urothelial Carcinoma (BLCA) | bladder | 0.231 |
| HepG2 | Liver Hepatocellular Carcinoma (LIHC) | liver | 0.316 |
| MKN-45 | Stomach Adenocarcinoma (STAD) | stomach | 0.457 |
| ACHN | Kidney Renal Clear Cell Carcinoma (KIRC) | kidney | 0.562 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database and other cited literature.[6][7][8]
Mechanism of Action: Signaling Pathways
This compound exerts its anti-proliferative effects primarily through the inhibition of DNA topoisomerase II, a critical enzyme in DNA replication and repair.[9][10] This inhibition leads to the accumulation of DNA double-strand breaks, subsequently triggering cell cycle arrest and apoptosis.
Caption: this compound's primary mechanism of action.
Recent studies have further elucidated the downstream signaling cascades affected by this compound. In osteosarcoma cells, this compound has been shown to induce apoptosis through the regulation of the Akt/FOXO3 signaling pathway.[11] It inhibits the phosphorylation of Akt, leading to the nuclear translocation and activation of the transcription factor FOXO3, which in turn upregulates pro-apoptotic genes.
Caption: this compound's influence on the Akt/FOXO3 pathway.
Furthermore, in glioblastoma cells, this compound has been demonstrated to sensitize cancer cells to TRAIL-induced apoptosis by upregulating the expression of death receptors DR4 and DR5.[12]
Experimental Protocols
The following is a detailed protocol for determining the anti-proliferative effects of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.[13][14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations for treatment. A typical concentration range might be from 0.001 µM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used for the drug) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Caption: Workflow for determining this compound's IC50.
References
- 1. Genomics of Drug Sensitivity in Cancer (GDSC): a resource for therapeutic biomarker discovery in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kaggle.com [kaggle.com]
- 3. kaggle.com [kaggle.com]
- 4. Genomics of Drug Sensitivity in Cancer - The Cancer Dependency Map at Sanger [depmap.sanger.ac.uk]
- 5. GDSC: Genomics of Drug Sensitivity in Cancer [sanger.ac.uk]
- 6. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT (Assay protocol [protocols.io]
New Mitoxantrone Analogs Show Promise in Enhancing Anticancer Efficacy While Potentially Reducing Cardiotoxicity
For Immediate Release
Researchers and drug development professionals are closely following the development of new analogs of the potent chemotherapeutic agent mitoxantrone. These novel compounds aim to improve upon the parent drug's strong anticancer activity while mitigating its dose-limiting cardiotoxicity. This guide provides a comparative overview of emerging this compound analogs, summarizing their performance against the parent compound using available experimental data.
This compound is a well-established antineoplastic drug used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma.[1][2] Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[3][4] By stabilizing the topoisomerase II-DNA complex, this compound induces DNA strand breaks, leading to apoptosis in cancer cells.[4] However, its clinical use is often hampered by a cumulative dose-dependent cardiotoxicity, a serious side effect that can lead to heart failure.[5][6] This has spurred the development of new analogs with a potentially wider therapeutic window.
Comparative Anticancer Activity
A recent study detailed the synthesis and in-vitro cytotoxic evaluation of five new this compound analogs with modifications to the side chains. The analogs were tested against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cell lines, with their half-maximal inhibitory concentrations (IC50) compared to that of the parent this compound.
The results, summarized in the table below, indicate that several of the new analogs exhibit comparable or, in some cases, slightly varied cytotoxic activity against the tested cancer cell lines.
| Compound | MCF-7 IC50 (nM) | HeLa IC50 (nM) |
| This compound | 115.20 ± 10.53 | 79.51 ± 7.28 |
| Analog 1 (β-alanino) | 112.65 ± 5.69 | 75.66 ± 13.61 |
| Analog 2 (cyclopropyl) | 107.93 ± 3.9 | 73.82 ± 5.23 |
| Analog 3 (cyclopentyl) | 105.78 ± 5.18 | 73.70 ± 0.89 |
| Analog 4 (cyclohexyl) | 104.48 ± 7.86 | 76.88 ± 3.49 |
| Analog 5 (benzyl) | 118.15 ± 4.2 | 82.34 ± 6.5 |
| Data adapted from a study on the synthesis and in-vitro cytotoxicity of novel this compound analogs.[7] |
These findings suggest that modifications to the side chains of the this compound scaffold can be made without significantly compromising its potent anticancer effects in these cell lines. The study noted that these analogs warrant further investigation, particularly for their in-vivo activity and cardiotoxicity profiles.[7]
Spotlight on Pixantrone: A Clinically Investigated Analog with Reduced Cardiotoxicity
One of the most promising this compound analogs to emerge is Pixantrone. Structurally similar to this compound, Pixantrone is an aza-anthracenedione that also functions as a DNA intercalator and topoisomerase II inhibitor.[8][9] A key difference lies in its reduced ability to chelate iron, which is believed to be a primary contributor to the cardiotoxicity of anthracyclines and anthracenediones.[10] By minimizing the formation of drug-iron complexes, Pixantrone generates fewer reactive oxygen species (ROS), thereby lessening the oxidative stress on cardiac tissue.[8][9]
Preclinical and clinical studies have suggested that Pixantrone maintains significant anticancer activity, particularly in hematologic malignancies, while exhibiting a more favorable cardiac safety profile compared to this compound and other anthracyclines.[10][11] While some in-vitro studies using H9c2 cardiac cells have shown that Pixantrone can still induce cytotoxicity at clinically relevant concentrations, the overall evidence points towards a reduced cardiotoxic potential.[12]
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and toxicity, it is crucial to visualize the involved signaling pathways and the experimental workflows used for evaluation.
This compound's Mechanism of Action and Apoptosis Induction
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for In-Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Workflow for determining IC50 values using the MTT assay.
Experimental Protocols
In-Vitro Cytotoxicity: MTT Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound and its analogs. A control group with no treatment is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
In-Vivo Cardiotoxicity Assessment: Cardiac Troponin Measurement
Objective: To assess cardiac injury in an animal model following treatment with this compound or its analogs.
Methodology:
-
Animal Model: Mice are typically used for in-vivo studies.
-
Drug Administration: this compound or its analogs are administered to the mice, often through intraperitoneal or intravenous injections, over a specified period.
-
Blood Collection: At the end of the treatment period, blood samples are collected from the mice.
-
Serum/Plasma Separation: The blood is processed to separate the serum or plasma.
-
Cardiac Troponin I (cTnI) Measurement: The levels of cTnI in the serum or plasma are quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The cTnI levels in the treated groups are compared to those in a control group (receiving vehicle only) to determine the extent of cardiac damage.
Future Directions
The development of novel this compound analogs with an improved therapeutic index remains a significant goal in cancer chemotherapy. While the initial in-vitro data for some new analogs is promising, comprehensive in-vivo studies are crucial to validate their efficacy and, most importantly, their reduced cardiotoxicity. The direct comparison of anticancer activity and cardiotoxicity markers, such as cardiac troponin levels, for the same set of analogs will be instrumental in identifying lead candidates for further clinical development. The continued exploration of structural modifications that uncouple the potent anticancer effects from the detrimental cardiac side effects holds the key to delivering safer and more effective treatments for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase II is required for this compound to signal nuclear factor kappa B activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an overview of safety and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pixantrone | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pixantrone - Wikipedia [en.wikipedia.org]
- 11. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Mitoxantrone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established and proposed mechanisms of action for the antineoplastic and immunomodulatory agent, Mitoxantrone. By summarizing quantitative data from independent verification studies and detailing relevant experimental protocols, this document serves as a valuable resource for researchers investigating its therapeutic effects and potential alternative applications.
Primary Mechanisms of Action: An Overview
This compound is a synthetic anthracenedione derivative traditionally understood to exert its cytotoxic effects through two primary mechanisms: intercalation into DNA and inhibition of topoisomerase II. These actions disrupt DNA replication and repair, ultimately leading to cell death.[1][2] However, a growing body of evidence suggests that this compound's therapeutic efficacy may be attributable to a more complex interplay of molecular interactions.
Comparative Analysis of Established Mechanisms
Independent studies have sought to quantify the activity of this compound in its primary roles and compare it to other well-established chemotherapeutic agents, such as the anthracycline Doxorubicin.
Table 1: Topoisomerase II Inhibition
| Compound | Target Enzyme | IC50 Value | Cell Line | Reference |
| This compound | Topoisomerase II / PKC | 8.5 µM | - | [3] |
| Doxorubicin | Topoisomerase II | Data not explicitly found in a direct comparative study | - | - |
Note: The provided IC50 for this compound is for a dual inhibitory effect on Topoisomerase II and Protein Kinase C.
Table 2: DNA Intercalation and Binding Affinity
| Compound | Binding Target | Binding Constant (k) | Method | Reference |
| This compound | DNA | 5.0 x 10⁶ M⁻¹ | Equilibrium Dialysis | [1] |
| This compound | Chromatin | Higher affinity than DNA | Spectroscopy/Gel Electrophoresis | [1] |
| Daunorubicin (Doxorubicin analog) | DNA | Lower number of binding sites than this compound | - | [4] |
Exploring Alternative Mechanisms of Action
Recent research has uncovered several alternative pathways through which this compound may exert its effects, suggesting a broader pharmacological profile than previously understood.
Inhibition of Protein Kinase C (PKC)
This compound has been identified as a potent inhibitor of Protein Kinase C (PKC), an enzyme involved in various cellular signaling pathways, including cell proliferation and differentiation.
Table 3: Protein Kinase C (PKC) Inhibition
| Compound | Target | IC50 Value | Ki Value | Competitive with | Reference |
| This compound | PKC | 8.5 µM | 6.3 µM | Histone H1 | [3][5] |
| Daunorubicin | PKC | > 170 µM | 0.89 mM | - | [5] |
| Doxorubicin | PKC | > 170 µM | 0.15 mM | - | [5] |
Interaction with Histone Proteins
Studies have shown that this compound binds with high affinity to chromatin, even more so than to naked DNA.[1][6] This interaction, particularly with linker histone H1, suggests a role in modulating chromatin structure and gene expression.[6]
Inhibition of Focal Adhesion Kinase (FAK)
Independent research has demonstrated that this compound can directly bind to and inhibit the kinase activity of Focal Adhesion Kinase (FAK), a key regulator of cell adhesion, migration, and survival.
Table 4: Focal Adhesion Kinase (FAK) Inhibition
| Compound | Target Kinase | Effective Inhibitory Concentration | Effect on other Kinases | Reference |
| This compound | FAK | 10-20 µM | Decreased Pyk-2, c-Src, and IGF-1R activity; No effect on EGFR | [7][8] |
Immunomodulatory Effects
This compound is known to have significant immunomodulatory properties, which are central to its use in treating multiple sclerosis. These effects are characterized by alterations in immune cell populations and cytokine production.
Table 5: Immunomodulatory Effects on Cytokine Production
| Cytokine | Effect of this compound Treatment | Cell Type | Condition | Reference |
| IL-4 | Increased production | CD4+ T cells | Multiple Sclerosis | [9] |
| IL-5 | Increased production | CD4+ T cells | Multiple Sclerosis | [9] |
| IL-6 | Decreased production (in non-responders) | PBMCs | Multiple Sclerosis | [10] |
| IL-10 | Increased production (in responders) | PBMCs | Multiple Sclerosis | [10] |
| TNF-α | Increased expression | Cardiac Tissue (mice) | In vivo study | [11] |
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and molecular interactions discussed in this guide.
Caption: Primary Mechanisms of this compound Action.
Caption: Alternative Mechanisms of this compound Action.
Detailed Experimental Protocols
Topoisomerase II Inhibition Assay (General Protocol)
Objective: To determine the inhibitory effect of a compound on topoisomerase II activity.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Test compound (this compound, Doxorubicin) at various concentrations
-
Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)
-
Agarose gel
-
Gel electrophoresis apparatus and power supply
-
DNA staining agent (e.g., Ethidium Bromide)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, supercoiled plasmid DNA, and the test compound at the desired concentration.
-
Initiate the reaction by adding human topoisomerase II enzyme to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Stain the gel with a DNA staining agent.
-
Visualize the DNA bands using a gel imaging system.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the percentage of inhibition.
DNA Intercalation Assay via UV-Visible Spectrophotometry
Objective: To determine the binding of a compound to DNA by observing changes in its absorbance spectrum.
Materials:
-
Calf Thymus DNA (ct-DNA) solution of known concentration
-
Test compound (this compound) solution of known concentration
-
Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
UV-Visible Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the test compound and increasing concentrations of ct-DNA in the buffer.
-
Prepare a blank solution containing only the buffer.
-
Record the UV-Visible absorption spectrum of the test compound alone.
-
Record the absorption spectra for each of the mixtures of the test compound and ct-DNA.
-
Observe for changes in the absorption spectrum of the test compound, such as hypochromism (decrease in absorbance) and bathochromism (red shift in the wavelength of maximum absorbance), which are indicative of intercalation.
-
The binding constant (K) can be calculated using the changes in absorbance and the known concentrations of the drug and DNA.
In Vitro FAK Kinase Assay
Objective: To measure the inhibitory effect of a compound on the kinase activity of FAK.
Materials:
-
Purified recombinant FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase Assay Buffer
-
Test compound (this compound) at various concentrations
-
96-well plate
-
Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent)
-
Plate reader
Procedure:
-
Add the kinase assay buffer, substrate, and test compound at various concentrations to the wells of a 96-well plate.
-
Add the purified FAK enzyme to each well to initiate the kinase reaction.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction.
-
Add the detection reagent to each well.
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.
-
Calculate the percentage of FAK activity inhibition for each concentration of the test compound and determine the IC50 value.
Chromatin Binding Assay (based on SDS-Polyacrylamide Gel Electrophoresis)
Objective: To investigate the binding of a compound to chromatin and its effect on histone proteins.
Materials:
-
Isolated cell nuclei
-
Micrococcal nuclease (MNase)
-
Test compound (this compound) at various concentrations
-
Lysis buffer
-
SDS-PAGE apparatus
-
Polyacrylamide gels
-
Coomassie Brilliant Blue stain
-
Agarose gel electrophoresis apparatus
-
DNA extraction kit
Procedure:
-
Isolate nuclei from the chosen cell line.
-
Digest the chromatin with MNase to obtain soluble chromatin fragments.
-
Incubate the soluble chromatin with various concentrations of the test compound.
-
Centrifuge the samples to pellet the aggregated chromatin-drug complexes.
-
Analyze the supernatant, which contains the unbound proteins, by SDS-PAGE to observe any depletion of histone proteins.
-
Extract the DNA from the supernatant and analyze it by agarose gel electrophoresis to determine if the compound causes DNA to be pelleted with the protein complexes.
Immunomodulation Analysis by Flow Cytometry
Objective: To assess the effect of a compound on the distribution of different immune cell populations.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or patients
-
Test compound (this compound)
-
Cell culture medium and supplements
-
Fluorescently labeled antibodies specific for immune cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from blood samples.
-
Culture the PBMCs in the presence or absence of the test compound for a specified period.
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS with BSA).
-
Stain the cells with a cocktail of fluorescently labeled antibodies targeting specific immune cell markers.
-
Incubate the cells with the antibodies in the dark.
-
Wash the cells to remove unbound antibodies.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages of different immune cell populations (e.g., T helper cells, cytotoxic T cells, B cells, NK cells).
References
- 1. Studies on the binding affinity of anticancer drug this compound to chromatin, DNA and histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Superior cytotoxic potency of this compound in interaction with DNA: comparison with that of daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of this compound on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound as an anticancer drug on hepatocytes nuclei and chromatin: Selective release of histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Targets the ATP-binding Site of FAK, Binds the FAK Kinase Domain and Decreases FAK, Pyk-2, c-Src, and IGF-1R, In Vitro Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound targets the ATP-binding site of FAK, binds the FAK kinase domain and decreases FAK, Pyk-2, c-Src, and IGF-1R in vitro kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound treatment in multiple sclerosis induces TH2-type cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo effects of this compound on the production of pro- and anti-inflammatory cytokines by peripheral blood mononuclear cells of secondary progressive multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of the Immunomodulatory Effects of Mitoxantrone and Fingolimod in Autoimmune Disease Therapy
In the landscape of therapeutic options for autoimmune diseases, particularly multiple sclerosis (MS), Mitoxantrone and Fingolimod represent two distinct classes of immunomodulatory agents. This compound, a synthetic anthracenedione, exerts broad immunosuppressive effects, while Fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator, offers a more targeted approach to lymphocyte trafficking. This guide provides a detailed comparison of their mechanisms of action, efficacy, and safety profiles, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and Fingolimod lies in their molecular mechanisms of action. This compound acts as a cytotoxic agent, while Fingolimod functions as a lymphocyte sequestration agent.
This compound: This agent intercalates into DNA, leading to the inhibition of topoisomerase II, an enzyme crucial for DNA repair and replication.[1][2] This disruption of DNA processes is particularly effective in rapidly dividing cells, including the T cells, B cells, and macrophages that drive autoimmune responses.[1][3] By suppressing the proliferation of these key immune cells, this compound broadly dampens the inflammatory cascade.[3] It also impairs antigen presentation and reduces the secretion of pro-inflammatory cytokines.[3][4]
Fingolimod: In contrast, Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate.[5][6] This active metabolite is a structural analog of sphingosine-1-phosphate and acts as a functional antagonist at S1P receptors, particularly S1P1.[5][7] The binding of fingolimod-phosphate to S1P1 receptors on lymphocytes causes the receptors to be internalized and degraded.[5] This prevents lymphocytes from exiting the lymph nodes in response to the natural S1P gradient, effectively sequestering them from the peripheral circulation and the central nervous system (CNS).[5][8][9] This targeted reduction in circulating lymphocytes mitigates the autoimmune attack on tissues like the myelin sheath in MS.[5] Preclinical studies also suggest that Fingolimod may have direct neuroprotective effects within the CNS.[5][9]
Signaling Pathways
The distinct mechanisms of this compound and Fingolimod are best illustrated by their respective signaling pathways.
Comparative Efficacy in Multiple Sclerosis
Both this compound and Fingolimod have demonstrated efficacy in reducing disease activity in patients with MS, although their primary indications and patient populations may differ.
| Efficacy Outcome | This compound | Fingolimod |
| Annualized Relapse Rate (ARR) | Significant reduction in both relapsing-remitting (RRMS) and secondary progressive (SPMS) patients.[10] | Significant reduction in ARR compared to both placebo and interferon-beta in RRMS.[11][12] In a real-world study, patients switching to Fingolimod after failing injectable therapies had a lower ARR (0.21) compared to those switching to another injectable (0.33).[13][14] |
| Disability Progression | Delayed disability progression in SPMS and worsening RRMS.[10][15] One study showed an improvement in EDSS scores for RRMS patients.[10] | Significantly lower brain volume loss and a reduction in disability progression have been reported in clinical trials.[4][16] |
| MRI Activity | Significant reduction in new Gd-enhanced lesions in both RRMS and SPMS patients.[10] | Demonstrated a reduction in MRI progression in Phase III trials.[11] |
| Approved Indications in MS | Worsening relapsing-remitting MS, secondary progressive MS, and progressive-relapsing MS.[3] | Relapsing forms of multiple sclerosis.[17] |
Experimental Protocols: Assessing Immunomodulatory Effects
A common preclinical model to evaluate the efficacy of immunomodulatory drugs for MS is the Experimental Autoimmune Encephalomyelitis (EAE) model in mice. This model mimics many of the inflammatory and demyelinating features of MS.
Key Methodologies:
-
EAE Induction: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[18]
-
Treatment Administration: Animals are randomized into treatment groups. For example, Fingolimod can be administered orally (e.g., 0.3-0.4 mg/kg daily), while this compound would be given via injection (e.g., intraperitoneally).[18][19] Treatment can be prophylactic (starting before or at the time of immunization) or therapeutic (starting after the onset of clinical signs).[19]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Immunophenotyping: At the end of the study, blood, spleen, and lymph nodes are collected. Flow cytometry is used to analyze the absolute numbers and percentages of different immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, B cells) to assess the drug's effect on lymphocyte populations.[20]
-
Histopathology: The brain and spinal cord are harvested for histological analysis to assess the degree of immune cell infiltration and demyelination using stains like Hematoxylin and Eosin (H&E) and Luxol Fast Blue, respectively.[19]
Safety and Tolerability: A Critical Comparison
The safety profiles of this compound and Fingolimod are markedly different and are a major factor in clinical decision-making. This compound's use is limited by cumulative dose-dependent toxicity, whereas Fingolimod requires careful monitoring for specific side effects.
| Adverse Event Profile | This compound | Fingolimod |
| Common Adverse Events | Nausea, alopecia (hair loss), menstrual disorders, urinary tract infections, transient leukopenia.[21] | Headache, fatigue, influenza-like symptoms, diarrhea, back pain, liver enzyme elevation.[11][22][23] |
| Serious Adverse Events | Cardiotoxicity: Dose-dependent cardiotoxicity, potentially leading to congestive heart failure. The cumulative lifetime dose is limited.[2][21][24] Secondary Leukemia: A risk of therapy-related acute myeloid leukemia.[21][24] Myelosuppression: Can cause significant suppression of bone marrow function.[2] | Bradycardia: Can cause a transient decrease in heart rate, especially upon treatment initiation, requiring first-dose observation.[7][11] Macular Edema: A rare but serious risk, requiring ophthalmologic monitoring.[11][23] Infections: Increased risk of infections, including serious herpes virus infections, due to lymphocyte sequestration.[11] Liver Injury: Potential for elevated liver enzymes.[23] |
| Monitoring Requirements | Regular cardiac monitoring (e.g., LVEF) before each dose and annually after stopping treatment. Complete blood counts to monitor for myelosuppression.[2] | First-dose monitoring of heart rate and blood pressure for at least 6 hours.[25] Regular ophthalmologic exams, liver function tests, and complete blood counts. |
Conclusion
This compound and Fingolimod offer two distinct strategies for managing autoimmune diseases like multiple sclerosis. This compound is a potent, broad-spectrum immunosuppressant with significant efficacy in aggressive forms of the disease, but its utility is constrained by serious, cumulative toxicities, particularly cardiotoxicity and the risk of secondary malignancies.[24] It is often considered a rescue therapy for patients with rapidly progressing disease who have not responded to other treatments.[24]
Fingolimod provides a more targeted immunomodulatory approach by preventing lymphocyte trafficking into the CNS.[8][26] As the first approved oral therapy for MS, it offers a convenient and effective option for many patients with relapsing forms of the disease.[4][26] While generally better tolerated than this compound, Fingolimod requires careful patient selection and diligent monitoring for potential cardiac, ophthalmic, and infectious complications.[11][16]
For researchers and drug developers, the comparison of these two agents underscores the evolution of autoimmune disease therapy from broad immunosuppression towards more specific, pathway-targeted interventions. Future research will likely focus on developing therapies with the high efficacy of agents like this compound but with the improved safety and targeted mechanisms characteristic of drugs like Fingolimod.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]
- 6. brieflands.com [brieflands.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of this compound efficacy profile in patients with relapsing-remitting and secondary progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview and safety of fingolimod hydrochloride use in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy and safety of fingolimod in patients with relapsing multiple sclerosis: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of fingolimod is superior to injectable disease modifying therapies in second-line therapy of relapsing remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of fingolimod is superior to injectable disease modifying therapies in second-line therapy of relapsing remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: a review of its use in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fingolimod for multiple sclerosis and emerging indications: appropriate patient selection, safety precautions, and special considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Fingolimod synergizes with anti-PD-1 radioimmunotherapy in an experimental multiple sclerosis model through enhanced lymph node retention and CD8+ T cell depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immune cell subset profiling in multiple sclerosis after fingolimod initiation and continued treatment: The FLUENT study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Real-World Safety and Patient Profile of Fingolimod in Relapsing-Remitting Multiple Sclerosis: A Prospective Analysis in Buenos Aires, Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Safety and tolerability of fingolimod in patients with relapsing-remitting multiple sclerosis: results of an open-label clinical trial in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A comparison of the benefits of this compound and other recent therapeutic approaches in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Studypages - Experimental Treatment With Fingolimod to Test its Effect on the Immune System in Patients With Relapsing Multiple Sclerosis (RMS) [studypages.com]
- 26. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the role of specific biomarkers in predicting Mitoxantrone response
For Researchers, Scientists, and Drug Development Professionals
Mitoxantrone, an anthracenedione anti-neoplastic agent, is a cornerstone in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and hormone-refractory prostate cancer, as well as multiple sclerosis.[1][2] Its mechanism of action primarily involves the inhibition of DNA topoisomerase IIα (TOP2A), leading to DNA strand breaks and apoptosis in rapidly dividing cells.[3][4][5] However, patient response to this compound can be highly variable. This guide provides a comparative analysis of three key biomarkers—ATP-binding cassette subfamily G member 2 (ABCG2), Topoisomerase IIα (TOP2A), and Glutathione S-transferase P1 (GSTP1)—that have been implicated in predicting response to this compound, with the aim of facilitating more personalized and effective treatment strategies.
Comparative Analysis of Predictive Biomarkers
The predictive value of a biomarker is crucial for patient stratification and for guiding treatment decisions. While numerous biomarkers have been investigated, ABCG2, TOP2A, and GSTP1 have emerged as significant players in modulating this compound's efficacy. The following table summarizes the quantitative data available for each biomarker in relation to predicting chemotherapy response. It is important to note that direct head-to-head comparisons of these biomarkers for predicting this compound response are limited, and much of the data for TOP2A is derived from studies on anthracyclines, a class of drugs to which this compound is related.
| Biomarker | Method of Analysis | Patient Cohort/Model | Key Findings | Predictive Value | Reference |
| ABCG2 | Immunohistochemistry (IHC), Real-Time PCR, Flow Cytometry | Cancer cell lines, Colorectal cancer tissue | Overexpression is associated with increased drug efflux and this compound resistance. Functional assays show a strong correlation between ABCG2 levels and this compound efflux. | High expression is a strong predictor of poor response/resistance. | [5][6][7] |
| TOP2A | Fluorescence in situ hybridization (FISH), IHC, Real-Time PCR | Breast cancer patients | Gene amplification is associated with improved survival in patients treated with anthracycline-based chemotherapy. Protein expression has also been shown to predict pathological complete response. | Amplification or high expression is a predictor of good response. | [1][8][9][10] |
| GSTP1 | Genotyping (PCR-RFLP), Methylation-specific PCR, IHC | Gastric, colorectal, and osteosarcoma patients | Certain polymorphisms (e.g., Ile105Val) are associated with altered tumor response and survival. Hypermethylation leading to reduced expression may increase sensitivity. | Polymorphisms and methylation status show potential as predictive markers, but results can be conflicting. | [3][11][12][13] |
Signaling Pathways and Logical Relationships
The interplay between this compound and these biomarkers is complex, involving drug transport, target engagement, and detoxification pathways. The following diagrams illustrate these relationships.
References
- 1. Alteration of Topoisomerase II–Alpha Gene in Human Breast Cancer: Association With Responsiveness to Anthracycline-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tamoxifen resistance induction results in the upregulation of ABCG2 expression and this compound resistance in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predictive value of GSTP1 Ile105Val polymorphism in clinical outcomes of chemotherapy in gastric and colorectal cancers: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A functional assay for detection of the this compound resistance protein, MXR (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody validation and scoring guidelines for ABCG2 immunohistochemical staining in formalin-fixed paraffin-embedded colon cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Protein Expression Marker May Predict Response to Anthracyclines | MDedge [mdedge.com]
- 9. TOP2A and HER2 gene amplification as predictors of response to anthracycline treatment in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. Predictive potential of glutathione S-transferase polymorphisms for prognosis of osteosarcoma patients on chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GSTP1 expression predicts poor pathological complete response to neoadjuvant chemotherapy in ER‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Mitoxantrone: A Guide for Laboratory Professionals
Mitoxantrone is a potent antineoplastic agent classified as a hazardous substance, necessitating stringent disposal procedures to ensure personnel safety and environmental protection.[1] Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals handling this cytotoxic compound. All waste disposal must comply with local, state, and federal regulations.[1][2]
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to be familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a protective gown, and safety glasses.[1][3] In situations where dust generation is possible, a dust respirator is also required.[1]
-
Handling: Avoid all personal contact with this compound, including inhalation of dust or aerosols.[1][4] Do not eat, drink, or smoke in areas where this compound is handled.[1] It is recommended to handle the drug in a Class II laminar flow biological safety cabinet.[1]
-
Accidental Exposure:
Spill Management
In the event of a this compound spill, the following steps should be taken to minimize exposure and ensure proper cleanup:
-
Evacuate and Secure the Area: Clear the area of all non-essential personnel and move upwind of the spill.[1]
-
Alert Relevant Personnel: Notify the appropriate safety personnel or fire brigade, informing them of the location and nature of the hazard.[1]
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill and prevent it from entering drains or water courses.[1]
-
Cleanup:
-
Decontamination: After the initial cleanup, flush the spill area with soap and water to remove any trace residue.[2] Some guidelines suggest using a sodium hypochlorite solution for final decontamination.[4]
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste in sealed, labeled containers.[1]
Waste Disposal Procedures
All this compound-contaminated waste is considered hazardous and must be disposed of accordingly.
-
Segregation: All waste, including unused product, contaminated materials, and sharps, must be segregated from other waste streams.[1]
-
Containers: Use approved, sealed, and clearly labeled containers for all this compound waste.[1]
-
Sharps: Used syringes, needles, and other sharps should be placed directly into an approved sharps container without being crushed, clipped, or recapped.[1]
-
-
Disposal Method: The primary recommended disposal method is incineration in a facility equipped with an afterburner and scrubber.[6] Alternatively, a licensed hazardous material disposal company should be contracted for disposal.[6] Landfill disposal in a secure chemical landfill may also be an option, depending on regulations.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the key steps and decision points in the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
